I3MT-3
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
4-methyl-2-(2-naphthalen-1-yl-2-oxoethyl)sulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-9-16(21)19-17(18-11)22-10-15(20)14-8-4-6-12-5-2-3-7-13(12)14/h2-9H,10H2,1H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPLVAUVHOSUPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The TIM-3 Signaling Pathway: A Comprehensive Technical Guide to T-Cell Exhaustion
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions. The T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) has emerged as a critical immune checkpoint receptor that plays a pivotal role in mediating T-cell exhaustion. Upregulated on exhausted T-cells, particularly in conjunction with PD-1, TIM-3 signaling actively suppresses anti-tumor immunity. This technical guide provides an in-depth exploration of the TIM-3 signaling pathway, its ligands, and its downstream effects on T-cell function. It further details key experimental protocols for studying T-cell exhaustion and presents quantitative data on TIM-3 expression, ligand binding affinities, and the functional consequences of TIM-3 blockade, offering a valuable resource for researchers and drug development professionals in the field of immuno-oncology.
Introduction to TIM-3 and T-Cell Exhaustion
T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), also known as Hepatitis A Virus Cellular Receptor 2 (HAVCR2), is a type I transmembrane protein.[1] Initially identified on IFN-γ-producing CD4+ Th1 and CD8+ Tc1 cells, its role as a negative regulator of T-cell function has become increasingly evident.[2] In the context of persistent antigen stimulation, such as in the tumor microenvironment or during chronic viral infections, T-cells progressively lose their effector functions, a state termed "exhaustion."[3] This exhausted phenotype is characterized by decreased production of cytokines like IFN-γ, TNF-α, and IL-2, reduced proliferative capacity, and impaired cytotoxic activity.[4]
A hallmark of severely exhausted T-cells is the co-expression of multiple inhibitory receptors, with the TIM-3 and Programmed Death-1 (PD-1) combination being particularly indicative of a profoundly dysfunctional state.[4][5] These TIM-3+PD-1+ CD8+ T-cells represent a terminally differentiated subset with the most significant functional impairments.[4] Consequently, the TIM-3 signaling pathway has become a key target for cancer immunotherapy, with blockade of this pathway showing promise in reinvigorating exhausted T-cells and restoring anti-tumor immunity.[1]
The TIM-3 Signaling Pathway
The inhibitory function of TIM-3 is initiated upon binding to its various ligands, leading to the phosphorylation of conserved tyrosine residues within its cytoplasmic tail. This phosphorylation event serves as a docking site for downstream signaling molecules that ultimately suppress T-cell activation and effector functions.
TIM-3 Ligands
TIM-3 interacts with several ligands, each contributing to its inhibitory signaling in different contexts:
-
Galectin-9 (Gal-9): A soluble C-type lectin, Gal-9 was the first identified ligand for TIM-3.[6] Its interaction with TIM-3 can induce apoptosis in Th1 cells.[7]
-
Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1): Expressed on T-cells and other immune cells, CEACAM1 can interact with TIM-3 in cis (on the same cell) or trans (on another cell), leading to T-cell inhibition.[8]
-
High-Mobility Group Box 1 (HMGB1): A damage-associated molecular pattern (DAMP) molecule released from necrotic cells, HMGB1 can bind to TIM-3 and suppress innate immune responses.[9][10]
-
Phosphatidylserine (B164497) (PtdSer): Exposed on the surface of apoptotic cells, PtdSer binding to TIM-3 is involved in the clearance of apoptotic cells and the maintenance of tolerance.[6][11]
Core Signaling Cascade
The intracellular signaling cascade of TIM-3 is centered around the phosphorylation of two key tyrosine residues, Y256 and Y263, in its cytoplasmic tail. The signaling process can be summarized as follows:
-
Resting State: In the absence of ligand binding, the HLA-B-associated transcript 3 (Bat3) protein is associated with the cytoplasmic tail of TIM-3. Bat3 is thought to recruit and activate lymphocyte-specific protein tyrosine kinase (Lck), a critical kinase in T-cell receptor (TCR) signaling, thereby promoting T-cell activation.
-
Ligand Binding and Initiation of Inhibition: Upon ligand binding to the extracellular domain of TIM-3, a conformational change occurs, leading to the dissociation of Bat3 from the cytoplasmic tail.
-
Tyrosine Phosphorylation: The release of Bat3 allows for the phosphorylation of Y256 and Y263 by Src family kinases, such as Fyn.
-
Recruitment of Inhibitory Molecules: The phosphorylated tyrosine residues act as docking sites for downstream signaling molecules containing SH2 domains. This can include the recruitment of the p85 subunit of PI3K. Additionally, TIM-3 signaling can lead to the recruitment of phosphatases like CD45 and CD148 to the immunological synapse, which can dephosphorylate key components of the TCR signaling pathway.
-
Suppression of T-Cell Function: The net effect of this signaling cascade is the inhibition of TCR-mediated activation, leading to reduced T-cell proliferation, cytokine production, and cytotoxicity.
Quantitative Data in TIM-3 Mediated T-Cell Exhaustion
The following tables summarize key quantitative data related to TIM-3 expression, ligand binding, and the functional effects of TIM-3 blockade.
Table 1: Co-expression of TIM-3 and PD-1 on Tumor-Infiltrating CD8+ T-Cells in Various Cancers
| Cancer Type | Percentage of CD8+ TILs Co-expressing TIM-3 and PD-1 | Reference(s) |
| Renal Cell Carcinoma (RCC) | ~15-17.42% of total CD8+ T-cells; >34.7% associated with higher relapse risk | [12] |
| Non-Small Cell Lung Cancer (NSCLC) | TIM-3 expression associated with advanced tumor stage | [12] |
| Melanoma | TIM-3+PD-1+ TILs represent the most exhausted subset | [4] |
| Colorectal Cancer | Co-expression of CEACAM1 and TIM-3 on the most functionally exhausted T-cells | [8] |
| Diffuse Large B-cell Lymphoma (DLBCL) | PD-1+TIM-3+ TILs show an exhausted phenotype | [13] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | PD-1intTim-3- subset represents a large proportion of TILs (24 ± 7% in CD8+) | [14] |
| Chronic Lymphocytic Choriomeningitis Virus (LCMV) Infection | ~65-80% of virus-specific CD8+ T-cells co-express TIM-3 and PD-1 | [5] |
Table 2: Binding Affinities of TIM-3 Ligands
| Ligand | Binding Affinity (Kd or EC50) | Method | Reference(s) |
| Galectin-9 | Not specified in provided abstracts | ELISA | [15] |
| CEACAM1 | EC50 of ~1.50-3.13 µM | ELISA | [16] |
| Binding energy of -5.63 kcal/mol (wild-type) | Computational Modeling | [17][18] | |
| Phosphatidylserine (PtdSer) | Low micromolar affinity | Surface Plasmon Resonance (SPR) | [3] |
| Binding affinity is at least five times lower than that of TIM-1 or TIM-4 for PtdSer | [6][19] | ||
| HMGB1 | Binding interaction confirmed, but specific affinity values not provided in abstracts | Co-immunoprecipitation, ELISA | [9][10][20][21] |
Table 3: Functional Effects of TIM-3 Blockade on Exhausted T-Cells
| Functional Outcome | Quantitative Effect | Experimental System | Reference(s) |
| IFN-γ Production | Significant increase in the percentage of IFN-γ+ CD8+ T-cells | Mouse tumor model with αTIM-3/PTX treatment | [1] |
| IFN-γ production on CD8+ T-cells was remarkably elevated | HNSCC mouse model with anti-TIM-3 therapy | [22] | |
| T-Cell Proliferation | PD-1intTim-3- and PD-1-Tim-3+ TILs retain significant proliferative potential | Human HNSCC TILs stimulated with anti-CD3/CD28 | [14] |
| Progenitor exhausted (Slamf6+Tim-3-) TILs have increased proliferative potential | Mouse melanoma model | [23] | |
| Cytotoxicity (Degranulation) | Blocking the TIM-3 signaling pathway enhanced degranulation capacity | HIV-specific CD8+ T-cells from chronic progressors | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the TIM-3 signaling pathway and T-cell exhaustion.
Flow Cytometry for Phenotyping of Exhausted T-Cells (TIM-3 and PD-1 Co-expression)
Objective: To identify and quantify the population of TIM-3+PD-1+ exhausted T-cells within a mixed cell population (e.g., tumor-infiltrating lymphocytes).
Materials:
-
Single-cell suspension of lymphocytes (e.g., from tumor tissue, peripheral blood)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-human/mouse CD3
-
Anti-human/mouse CD8
-
Anti-human/mouse TIM-3
-
Anti-human/mouse PD-1
-
Viability dye (e.g., 7-AAD, Live/Dead stain)
-
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the tissue of interest. For tumor tissue, this typically involves mechanical dissociation followed by enzymatic digestion.
-
Wash the cells with FACS buffer and resuspend at a concentration of 1x10^6 cells/100 µL.
-
Add the viability dye according to the manufacturer's instructions to distinguish live from dead cells.
-
Add the fluorochrome-conjugated antibodies against the cell surface markers (CD3, CD8, TIM-3, PD-1) and their corresponding isotype controls to separate tubes. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo). Gate on live, single cells, then on CD3+ T-cells, followed by CD8+ cytotoxic T-cells. Within the CD8+ population, quantify the percentage of cells expressing TIM-3, PD-1, and both.
Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α
Objective: To measure the production of key effector cytokines by T-cells following stimulation.
Materials:
-
Isolated T-cells or PBMCs
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell stimulants (e.g., PMA and ionomycin (B1663694), or anti-CD3/CD28 beads)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-human/mouse IFN-γ
-
Anti-human/mouse TNF-α
-
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Stimulate the T-cells with PMA (50 ng/mL) and ionomycin (1 µg/mL) or anti-CD3/CD28 beads in culture medium for 4-6 hours at 37°C.
-
For the last 2-4 hours of stimulation, add a protein transport inhibitor (e.g., Brefeldin A) to the culture to cause intracellular accumulation of cytokines.
-
Harvest the cells and perform surface staining for markers like CD3 and CD8 as described in the previous protocol.
-
After surface staining, wash the cells and then fix them using a fixation buffer for 20 minutes at room temperature.
-
Wash the cells and then permeabilize them using a permeabilization buffer.
-
Add the fluorochrome-conjugated anti-cytokine antibodies (IFN-γ, TNF-α) and their isotype controls to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer.
-
Resuspend the cells in FACS buffer and acquire on a flow cytometer.
-
Analyze the data to determine the percentage of CD8+ T-cells producing IFN-γ and/or TNF-α.
CD107a Degranulation Assay for Cytotoxicity
Objective: To assess the cytotoxic potential of T-cells by measuring the surface expression of CD107a (LAMP-1), a marker of degranulation.
Materials:
-
Effector T-cells
-
Target cells (e.g., tumor cell line)
-
Fluorochrome-conjugated anti-human/mouse CD107a antibody
-
Protein transport inhibitor (e.g., Monensin)
-
Cell culture medium
-
Flow cytometer
Procedure:
-
Co-culture effector T-cells with target cells at an appropriate effector-to-target ratio (e.g., 10:1) in a 96-well plate.
-
Immediately add the fluorochrome-conjugated anti-CD107a antibody to the co-culture.
-
After 1 hour of incubation at 37°C, add a protein transport inhibitor (Monensin) to prevent the re-internalization and degradation of CD107a.
-
Continue to incubate for another 4-5 hours at 37°C.
-
Harvest the cells and perform surface staining for other markers of interest (e.g., CD3, CD8).
-
Wash the cells and acquire them on a flow cytometer.
-
Analyze the data to quantify the percentage of CD8+ T-cells that have upregulated CD107a on their surface, indicating degranulation.
Visualizations: Signaling Pathways and Experimental Workflows
TIM-3 Signaling Pathway Diagram
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. Tim-3 is required for Treg-mediated promotion of T cell exhaustion and viral persistence during chronic LCMV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Tim-3 Negatively Regulates Cytotoxicity in Exhausted CD8+ T Cells in HIV Infection | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Blockade of Tim-3 binding to phosphatidylserine and CEACAM1 is a shared feature of anti-Tim-3 antibodies that have functional efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galectin-9 binding to Tim-3 renders activated human CD4+ T cells less susceptible to HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CEACAM1 structure and function in immunity and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor immunity times out: TIM-3 and HMGB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | TIM-3 as a molecular switch for tumor escape from innate immunity [frontiersin.org]
- 11. Phosphatidylserine binding directly regulates TIM-3 function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
- 14. Tumor-infiltrating Tim-3+ T cells proliferate avidly except when PD-1 is co-expressed: Evidence for intracellular cross talk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Engineering a CEACAM1 Variant with the Increased Binding Affinity to TIM-3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Engineering a CEACAM1 Variant with the Increased Binding Affinity to TIM-3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. Tumor immunity times out: TIM-3 and HMGB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Blockade of TIM3 relieves immunosuppression through reducing regulatory T cells in head and neck cancer | springermedizin.de [springermedizin.de]
- 23. Subsets of exhausted CD8+ T cells differentially mediate tumor control and respond to checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TIM-3 in the Innate Immune Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) has emerged as a critical regulator of the innate immune system, extending far beyond its initial characterization as a checkpoint receptor on exhausted T cells. Expressed on a variety of innate immune cells, including macrophages, dendritic cells (DCs), natural killer (NK) cells, and mast cells, TIM-3 exhibits a complex and often context-dependent role in modulating immune responses. It can function as both an inhibitory and an activating receptor, influencing cytokine production, phagocytosis, inflammasome activation, and anti-tumor immunity. This technical guide provides an in-depth exploration of the multifaceted role of TIM-3 in innate immunity, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways to support further research and therapeutic development.
TIM-3 Expression, Ligands, and Signaling
TIM-3 is a type I transmembrane protein with a complex array of ligands, each capable of initiating distinct downstream signaling events. The primary ligands for TIM-3 in the context of innate immunity include Galectin-9 (Gal-9), High-Mobility Group Box 1 (HMGB1), and phosphatidylserine (B164497) (PtdSer) exposed on the surface of apoptotic cells.[1][2][3] The binding of these ligands can lead to either inhibitory or activating signals, depending on the cell type and the surrounding microenvironment.
Macrophages and Monocytes
TIM-3 is constitutively expressed on monocytes and its expression is upregulated on macrophages following activation with stimuli like LPS.[4] In these cells, TIM-3 plays a dual role, acting as both an activation marker and a suppressor of activity to maintain homeostasis.[4]
Inhibitory Functions:
-
Cytokine Regulation: TIM-3 signaling negatively regulates the production of pro-inflammatory cytokines. It has been shown to inhibit Toll-like receptor (TLR)-mediated activation by suppressing the NF-κB transcription factor.[5] Blockade of TIM-3 on human CD14+ monocytes leads to a significant increase in the production of IL-12, a key cytokine linking innate and adaptive immunity, while having a lesser effect on TNF-α.[6][7] Conversely, TIM-3 engagement can increase the production of the anti-inflammatory cytokine IL-10.[5]
-
Inflammasome Inhibition: TIM-3 acts as a critical negative regulator of the NLRP3 inflammasome.[6] It dampens both the priming step, by inhibiting NF-κB-mediated upregulation of NLRP3 and pro-IL-1β, and the activation step by reducing ATP production, K+ efflux, and reactive oxygen species (ROS) generation.[6] This function is dependent on tyrosine residues in its C-terminal tail.[6]
Activating Functions:
-
Efferocytosis: TIM-3 is a receptor for phosphatidylserine, a key "eat-me" signal on apoptotic cells.[4] This interaction is crucial for the phagocytic clearance of apoptotic bodies (efferocytosis) by macrophages and dendritic cells, a process vital for preventing autoimmunity and maintaining tissue homeostasis.[4]
Dendritic Cells (DCs)
The role of TIM-3 in dendritic cells is highly context-dependent, with evidence supporting both inhibitory and potentially activating functions.[4]
-
Suppression of Anti-Tumor Immunity: In the tumor microenvironment, factors like VEGF and IL-10 can induce high TIM-3 expression on DCs.[8] TIM-3 on tumor-associated DCs (TADCs) can bind to the alarmin HMGB1, which is released by necrotic tumor cells.[2] This interaction prevents HMGB1 from delivering nucleic acids to endosomal Toll-like receptors (TLR7, TLR9), thereby suppressing the innate immune response to tumor-derived nucleic acids and hindering the development of anti-tumor immunity.[1][2]
-
Regulation of Inflammasome Activation: Similar to macrophages, TIM-3 on DCs can restrain NLRP3 inflammasome activation.[9] Conditional deletion of TIM-3 in DCs leads to increased ROS accumulation and subsequent NLRP3 inflammasome activation, promoting the secretion of IL-1β and IL-18 and enhancing anti-tumor immunity.[9]
Natural Killer (NK) Cells
In NK cells, TIM-3 is considered a marker of maturation and activation.[10]
-
Expression and Activation: TIM-3 is expressed on resting NK cells and its expression is upregulated upon activation with cytokines such as IL-12, IL-15, and IL-18.[10][11] Mature CD56dimCD16+ NK cells express high levels of TIM-3.[10]
-
Functional Dichotomy: The function of TIM-3 in NK cells is debated. Engagement of TIM-3 by its ligand Galectin-9 has been shown to enhance IFN-γ production.[11] However, other studies suggest that TIM-3 can suppress NK cell-mediated cytotoxicity.[10] This functional duality may depend on the specific ligands encountered and the activation state of the NK cell.
Mast Cells
Mast cells constitutively express TIM-3, and its engagement can promote a Th2-biased immune response.[12]
-
Cytokine Production: TIM-3 signaling in mast cells enhances the production of Th2 cytokines, including IL-4, IL-5, and IL-13, upon stimulation through the FcεRI receptor.[12] This suggests a role for TIM-3 in allergic inflammation and asthma.
Quantitative Data on TIM-3 in Innate Immunity
This section summarizes key quantitative data regarding TIM-3 expression, ligand binding, and functional outcomes of its modulation on various innate immune cells.
| Cell Type | Parameter | Condition | Value/Observation | Reference(s) |
| Human CD14+ Monocytes | TIM-3 Expression | Unstimulated | Constitutively expressed | [6] |
| TLR stimulation (LPS/R848) | Rapidly decreases | [6] | ||
| IL-12 Production | TIM-3 blockade + TLR stimulation | Significant increase in IL-12+ cells | [6][7] | |
| IL-10 Production | TIM-3 blockade + TLR stimulation | Increased | [5] | |
| Human Macrophages | TIM-3 Expression (MFI) | M1 polarization (IFN-γ/LPS) | Lower MFI (e.g., ~6025) at 24h | [13] |
| M2 polarization (IL-4/IL-13) | Higher MFI (e.g., ~23200) at 24h | [13] | ||
| Human NK Cells | TIM-3 Expression (% positive) | Resting CD56bright | Heterogeneous expression | [10] |
| Resting CD56dim | ~95.6% positive | [10] | ||
| IFN-γ Production | IL-12/IL-18 stimulation | Highest in TIM-3 high cells | [10] | |
| TIM-3 blockade (vs. AML targets) | Significant decrease in IFN-γ | [11] | ||
| TIM-3 Ligand Binding | Binding Affinity (Kd) | TIM-3 to Phosphatidylserine | Low micromolar affinity | [12] |
MFI: Mean Fluorescence Intensity
Signaling Pathways
The signaling cascades downstream of TIM-3 are not fully elucidated but key pathways are beginning to be understood.
References
- 1. Tumor immunity times out: TIM-3 and HMGB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | TIM-3 as a molecular switch for tumor escape from innate immunity [frontiersin.org]
- 3. Phosphatidylserine binding directly regulates TIM-3 function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TIM-3 Regulates Distinct Functions in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tim-3 regulates pro- and anti-inflammatory cytokine expression in human CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tim-3 negatively regulates IL-12 expression by monocytes in HCV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TIM-3 Expression Is Downregulated on Human NK Cells in Response to Cancer Targets in Synergy with Activation [mdpi.com]
- 9. Blockade of Tim-3 binding to phosphatidylserine and CEACAM1 is a shared feature of anti-Tim-3 antibodies that have functional efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tim-3 marks human natural killer cell maturation and suppresses cell-mediated cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tim-3 is an inducible human natural killer cell receptor that enhances interferon gamma production in response to galectin-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Tim-3 Is Differentially Expressed during Cell Activation and Interacts with the LSP-1 Protein in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
TIM-3 Ligands and Their Binding Affinities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell immunoglobulin and mucin domain-3 (TIM-3), also known as Hepatitis A Virus Cellular Receptor 2 (HAVCR2), is a critical immune checkpoint receptor that plays a pivotal role in regulating immune responses.[1] Expressed on a variety of immune cells, including T cells, regulatory T cells (Tregs), natural killer (NK) cells, and myeloid cells, TIM-3 is integral to immune tolerance and has emerged as a significant target in cancer immunotherapy.[1][2] Upon engagement by its ligands, TIM-3 can deliver inhibitory signals that lead to T-cell exhaustion, a state of T-cell dysfunction characterized by reduced proliferation and cytokine production. This guide provides an in-depth overview of the known ligands of TIM-3, their binding affinities, the experimental protocols used to measure these interactions, and the signaling pathways they initiate.
TIM-3 Ligands and Binding Characteristics
TIM-3 interacts with four primary ligands: Galectin-9 (Gal-9), Phosphatidylserine (B164497) (PtdSer), Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1), and High-Mobility Group Box 1 (HMGB1).[3][4] These ligands bind to distinct or overlapping sites on the N-terminal immunoglobulin variable (IgV) domain of TIM-3, initiating downstream signaling cascades that modulate immune cell function.[2][4]
Galectin-9 (Gal-9)
Galectin-9, a tandem-repeat type galectin, was the first identified ligand for TIM-3.[4] It binds to carbohydrate motifs on the IgV domain of TIM-3.[5] The interaction between TIM-3 and Gal-9 is implicated in the suppression of anti-tumor immunity by inhibiting T-cell proliferation and inducing T-cell apoptosis.[5]
Phosphatidylserine (PtdSer)
Phosphatidylserine is an anionic phospholipid typically restricted to the inner leaflet of the plasma membrane. Its exposure on the outer surface of apoptotic cells serves as an "eat-me" signal for phagocytes. TIM-3, along with other TIM family members, recognizes PtdSer.[4][6] This interaction is crucial for the clearance of apoptotic cells. The binding site for PtdSer is located in a unique cleft formed by the FG and CC' loops of the TIM-3 IgV domain.[4] Notably, the binding affinity of TIM-3 for PtdSer is at least five times lower than that of TIM-1 or TIM-4 for PtdSer.[4]
Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1)
CEACAM1 is another inhibitory receptor expressed on activated T cells. It can interact with TIM-3 both in cis (on the same cell) and in trans (on opposing cells).[7] This interaction, which also occurs at the FG-CC' loop region of the TIM-3 IgV domain, suppresses T-cell effector functions and helps maintain T-cell tolerance.[5]
High-Mobility Group Box 1 (HMGB1)
HMGB1 is a damage-associated molecular pattern (DAMP) molecule released by necrotic cells. It binds to TIM-3 on dendritic cells, which can suppress the innate immune response to nucleic acids.[8] The binding of HMGB1 to TIM-3 is also thought to involve the FG loop of the IgV domain.[2][4]
Quantitative Binding Affinity Data
The binding affinities of TIM-3 ligands have been determined using various biophysical techniques. The following table summarizes the available quantitative data.
| Ligand | TIM-3 Species | Method | K_d (Dissociation Constant) | k_on (Association Rate) | k_off (Dissociation Rate) | Reference |
| Galectin-9 | Human | SPR | 6.27 x 10⁻⁷ M | 1.07 x 10⁻⁴ M⁻¹s⁻¹ | 6.71 x 10⁻³ s⁻¹ | [3] |
| Phosphatidylserine | Human | SPR | 9.7 ± 4.2 µM (apparent) | Not Reported | Not Reported | [6] |
| CEACAM1 | Human | ELISA | ~1.50 - 3.13 µM (EC₅₀) | Not Reported | Not Reported | [7] |
| CEACAM1 | Not Specified | Not Specified | ~1-2 µM | Not Reported | Not Reported | [7] |
| HMGB1 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | N/A |
TIM-3 Signaling Pathways
The binding of a ligand to TIM-3 initiates a signaling cascade that typically results in the inhibition of T-cell function. In the absence of a ligand, the cytoplasmic tail of TIM-3 is associated with Bat3, which prevents TIM-3 from delivering inhibitory signals. Upon ligand binding, tyrosine residues in the cytoplasmic tail of TIM-3 become phosphorylated, leading to the dissociation of Bat3. This allows for the recruitment of other signaling molecules that mediate the inhibitory effects of TIM-3.
Experimental Protocols
Accurate determination of binding affinities requires robust experimental design. Below are detailed methodologies for key experiments used to characterize TIM-3 ligand interactions.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.
Workflow:
Detailed Methodology (TIM-3/Galectin-9):
-
Immobilization: Recombinant human TIM-3 protein is immobilized on a CM5 sensor chip using standard amine coupling chemistry. The chip surface is activated with a mixture of EDC/NHS. TIM-3 is then injected over the surface until the desired immobilization level is reached. Finally, the surface is deactivated with ethanolamine.
-
Analyte Injection: A dilution series of recombinant Galectin-9 in a suitable running buffer (e.g., HBS-EP) is prepared.
-
Binding Measurement: Each concentration of Galectin-9 is injected over the sensor surface at a constant flow rate. The association is monitored in real-time. This is followed by an injection of running buffer to monitor the dissociation phase.
-
Regeneration: Between each analyte injection, the sensor surface is regenerated using a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) to remove any remaining bound Galectin-9.
-
Data Analysis: The resulting sensorgrams are analyzed using appropriate software. The data is fitted to a 1:1 binding model to calculate the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_d).[3]
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.
Workflow:
Detailed Methodology (TIM-3/CEACAM1):
-
Plate Coating: Microtiter plates are coated with recombinant human CEACAM1 IgV domain overnight at 4°C.
-
Washing and Blocking: Plates are washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and then blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample Incubation: Recombinant human TIM-3-Fc fusion protein, serially diluted to a range of concentrations, is added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody: After washing, a horseradish peroxidase (HRP)-conjugated anti-human IgG Fc antibody is added to each well and incubated for 1 hour.
-
Signal Development: The plates are washed again, and a substrate solution (e.g., TMB) is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader. The EC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.[7]
Flow Cytometry-Based Binding Assay
This method is particularly useful for studying interactions with cell-surface proteins in a more physiological context.
Workflow:
Detailed Methodology (TIM-3/PtdSer):
-
Cell Preparation: Thymocytes are treated with dexamethasone (B1670325) to induce apoptosis and subsequent PtdSer exposure on the cell surface. Apoptosis is confirmed by Annexin V staining.
-
Binding Reaction: The apoptotic thymocytes are incubated with a recombinant mouse TIM-3-Ig fusion protein for 30 minutes at room temperature.
-
Staining: The cells are then washed and stained with a fluorescently labeled secondary antibody (e.g., goat anti-human-IgG) that recognizes the Fc portion of the TIM-3-Ig fusion protein.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to detect the binding of the TIM-3-Ig protein to the cell surface.
-
Data Analysis: The mean fluorescence intensity (MFI) is quantified, which is proportional to the amount of TIM-3-Ig bound to the cells. Competition assays can be performed by pre-incubating the TIM-3-Ig with anti-TIM-3 antibodies to assess their blocking capabilities.[4]
Conclusion
The interactions between TIM-3 and its diverse ligands are fundamental to the regulation of immune responses. Galectin-9, PtdSer, CEACAM1, and HMGB1 each engage TIM-3 to initiate signaling pathways that can lead to immune suppression and T-cell exhaustion. Understanding the quantitative binding affinities and the molecular details of these interactions is paramount for the rational design of novel immunotherapies. The experimental protocols detailed in this guide provide a framework for the robust characterization of these interactions, which will undoubtedly facilitate the development of next-generation cancer therapeutics targeting the TIM-3 pathway.
References
- 1. A novel antibody targeting TIM-3 resulting in receptor internalization for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biologically functional identification of a novel TIM3-binding peptide P26 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Blockade of Tim-3 binding to phosphatidylserine and CEACAM1 is a shared feature of anti-Tim-3 antibodies that have functional efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylserine binding directly regulates TIM-3 function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tumor immunity times out: TIM-3 and HMGB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | TIM-3 as a molecular switch for tumor escape from innate immunity [frontiersin.org]
The Role of TIM-3 in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-cell immunoglobulin and mucin domain-3 (TIM-3) has emerged as a critical immune checkpoint receptor with a multifaceted role in regulating immune responses. Dysregulation of the TIM-3 signaling pathway is increasingly implicated in the pathogenesis of various autoimmune diseases. This technical guide provides an in-depth analysis of TIM-3's function in preclinical autoimmune disease models, focusing on Experimental Autoimmune Encephalomyelitis (EAE), Collagen-Induced Arthritis (CIA), Systemic Lupus Erythematosus (SLE), and Inflammatory Bowel Disease (IBD). We present a synthesis of quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding of TIM-3 as a therapeutic target in autoimmunity.
Introduction to TIM-3
T-cell immunoglobulin and mucin domain-3 (TIM-3) is a type I transmembrane protein expressed on a variety of immune cells, including T helper 1 (Th1) and Th17 cells, cytotoxic T lymphocytes (CD8+ T cells), regulatory T cells (Tregs), and innate immune cells such as macrophages and dendritic cells.[1][2] Initially identified as a negative regulator of Th1-mediated immunity, TIM-3 is now understood to have a broader immunomodulatory function. Its interaction with its primary ligand, Galectin-9, can induce T cell apoptosis, suppress T cell proliferation and cytokine production, and modulate the function of antigen-presenting cells.[3][4] The dysregulation of TIM-3 expression and signaling has been linked to the exacerbation of several autoimmune conditions.[1][5][6]
TIM-3 in Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis (MS), a chronic, inflammatory, demyelinating disease of the central nervous system (CNS). Studies in EAE models have been instrumental in elucidating the protective role of TIM-3 in CNS autoimmunity.
TIM-3 Signaling in EAE
In the context of EAE, TIM-3 signaling primarily acts to suppress the activity of pathogenic Th1 and Th17 cells, which are key drivers of neuroinflammation.[5][6] TIM-3 expression is often downregulated on T cells isolated from the peripheral blood and cerebrospinal fluid of MS patients, suggesting that a loss of TIM-3-mediated negative regulation contributes to disease pathology.[7]
One key mechanism by which TIM-3 ameliorates EAE is through the inhibition of Major Histocompatibility Complex II (MHC-II) expression on macrophages.[5][6][8] By suppressing the STAT1/CIITA pathway, TIM-3 reduces MHC-II-mediated antigen presentation to CD4+ T cells, thereby dampening their activation and differentiation into pro-inflammatory Th1 and Th17 cells.[5][6][9] Concurrently, TIM-3 signaling promotes the expansion of anti-inflammatory Foxp3+ Treg cells.[5][6]
Blockade of TIM-3 signaling in EAE models has been shown to exacerbate disease severity, leading to increased inflammatory cell infiltration and demyelination in the spinal cord.[5][6][10] Conversely, overexpression of TIM-3 or administration of its ligand, Galectin-9, can ameliorate disease.[1][5][6]
References
- 1. Frontiers | Novel Roles of the Tim Family in Immune Regulation and Autoimmune Diseases [frontiersin.org]
- 2. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TIM-3 as a new therapeutic target in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TIM-3 and its regulatory role in immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tim-3 Relieves Experimental Autoimmune Encephalomyelitis by Suppressing MHC-II - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Tim-3 Relieves Experimental Autoimmune Encephalomyelitis by Suppressing MHC-II [frontiersin.org]
- 7. Using EAE to better understand principles of immune function and autoimmune pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tim-3 Relieves Experimental Autoimmune Encephalomyelitis by Suppressing MHC-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lag-3, Tim-3, and TIGIT co-inhibitory receptors with specialized functions in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Evolutionary Conservation of the TIM-3 Gene
Introduction
T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3), encoded by the HAVCR2 gene, is a critical immune checkpoint receptor that plays a pivotal role in regulating immune responses.[1][2] Initially identified as a surface molecule on interferon-gamma (IFN-γ)-producing T cells, its expression is now known to extend to a wide range of immune cells, including both the adaptive and innate systems.[3][4] TIM-3 is a key mediator of T-cell exhaustion, a state of T-cell dysfunction that arises during chronic infections and cancer.[5] Its ability to suppress anti-tumor immunity has made it a promising target for cancer immunotherapy.[3][6] Understanding the evolutionary conservation of the TIM-3 gene and its signaling pathways is paramount for the development of effective therapeutic strategies and for the translation of pre-clinical findings from animal models to human clinical trials.
Structural and Sequence Conservation
The TIM gene family is located on human chromosome 5q33.2 and mouse chromosome 11B1.1.[3][7] While mice have eight Tim genes, only three are conserved in humans: TIM-1, TIM-3, and TIM-4.[8] The TIM-3 protein is a type I transmembrane glycoprotein (B1211001) characterized by a conserved modular structure across species.[4][5][8]
1.1. Conserved Protein Domains
The structure of TIM-3 consists of four main domains that are structurally conserved among vertebrates:
-
N-terminal Immunoglobulin Variable (IgV) Domain: This domain is responsible for ligand binding. It contains four conserved cysteine residues and is the most evolutionarily conserved region of the protein.[5][9] Ligands such as Galectin-9, CEACAM1, and Phosphatidylserine (B164497) (PtdSer) bind to this domain.[4][7]
-
Mucin Domain: This region is heavily glycosylated with O-linked and N-linked glycans and varies in length between species.[1][7] The mucin domain acts as a stalk, extending the IgV domain from the cell surface, which is necessary for effective ligand binding.[7]
-
Transmembrane Domain: A single-pass transmembrane helix anchors the protein to the cell membrane.[4]
-
Cytoplasmic Tail: This intracellular domain contains conserved tyrosine phosphorylation motifs that are crucial for signal transduction.[5][6] In humans, key tyrosine residues (Y265 and Y272) and their murine equivalents (Y256 and Y263) are highly conserved and essential for TIM-3's inhibitory function.[6][10]
| Domain | Key Features | Conservation Status | Primary Function |
| IgV Domain | Contains ligand-binding sites and conserved cysteine residues. | High | Ligand interaction (Galectin-9, CEACAM1, PtdSer, HMGB1).[4][10] |
| Mucin Domain | Variable length, heavily glycosylated. | Moderate | Extends the IgV domain from the cell surface.[7] |
| Transmembrane Domain | Single alpha-helix. | High | Membrane anchoring.[4] |
| Cytoplasmic Tail | Contains conserved tyrosine phosphorylation motifs (e.g., Y265, Y272 in humans). | High | Intracellular signaling and recruitment of downstream effectors.[6][10] |
1.2. Sequence Homology
Phylogenetic analyses show that TIM-3 is conserved across a range of vertebrate species, including mammals, birds, and fish.[11][12][13] The degree of sequence identity is highest among mammals and decreases with greater evolutionary distance. The IgV domain consistently shows the highest level of conservation, underscoring its critical role in ligand binding and function.[9]
| Species Comparison | Protein Sequence Identity (%) | Key Implication |
| Human vs. Mouse | ~58-65% (Peptide sequences surrounding key tyrosine residues are highly conserved)[10] | Supports the use of mouse models for pre-clinical studies of TIM-3 blockade. |
| Human vs. Woodchuck (Marmota monax) | Closest genetic relationship with ground squirrels (Ictidomys tridecemlineatus) based on phylogenetic analysis.[11] | The woodchuck model is valuable for studying TIM-3's role in viral hepatitis and HCC.[11] |
| Mammals vs. Avian/Fish | Lower, but key structural motifs are present. | Indicates an ancient origin and a fundamentally conserved role in the vertebrate immune system. |
Functional and Expression Conservation
The primary function of TIM-3 as a negative regulator of immune responses is well-conserved across species. It is consistently implicated in the inhibition of T-cell proliferation and cytokine production, leading to T-cell exhaustion.[5][6]
2.1. Conserved Signaling Pathway
The TIM-3 signaling cascade is initiated by ligand binding and results in the suppression of T-cell activation. This pathway is functionally conserved in mammals.
-
Unbound State: In the absence of a ligand, the cytoplasmic tail of TIM-3 associates with HLA-B-associated transcript 3 (Bat3). This interaction prevents TIM-3 from delivering inhibitory signals and may even permit T-cell activation signaling.[1][6][14]
-
Ligand-Bound State: Upon binding to ligands like Galectin-9 or CEACAM1, a conformational change occurs. Bat3 is displaced from the cytoplasmic tail, allowing for the phosphorylation of conserved tyrosine residues (Y265/Y272 in humans).[1][5][10] This phosphorylation enables the recruitment of downstream signaling molecules, including Src homology 2 (SH2) domain-containing kinases like Fyn and Lck, which ultimately leads to the inhibition of T-cell receptor (TCR) signaling and T-cell exhaustion.[10][14]
Caption: The dual role of the TIM-3 signaling pathway.
2.2. Conserved Expression Patterns
TIM-3 is expressed on a variety of immune cells in both the adaptive and innate immune systems, and this expression pattern is largely conserved across mammalian species.[3][7][15]
| Immune Cell Type | Expression Status in Humans | Expression Status in Mice | Conserved Function |
| CD4+ Th1 Cells | Expressed on differentiated Th1 cells.[7] | Initially identified on Th1 cells.[4][7] | Negative regulation of Th1-mediated immunity. |
| CD8+ T Cells | Upregulated on exhausted/dysfunctional T cells.[3][7] | Upregulated on exhausted T cells in chronic infection/cancer.[3] | Marker of T-cell exhaustion. |
| Regulatory T (Treg) Cells | Expressed on a subset of highly suppressive Tregs.[16] | Expressed on Tregs.[4] | Enhances suppressive function.[16] |
| Natural Killer (NK) Cells | Acts as a maturation marker.[6][8] | Expressed on NK cells.[4][17] | Regulates NK cell maturation and function.[18] |
| Dendritic Cells (DCs) | Expressed.[3][7] | Expressed.[4][7] | Modulates cytokine production and antigen presentation.[17] |
| Macrophages/Monocytes | Expressed.[3][7] | Expressed.[4][15] | Regulates phagocytosis and cytokine secretion.[15][19] |
Experimental Protocols for Assessing Conservation
Studying the evolutionary conservation of a gene like TIM-3 involves a multi-faceted approach combining computational analysis with wet-lab experimentation.
3.1. Protocol: Phylogenetic and Sequence Conservation Analysis
This protocol outlines the steps to computationally assess the evolutionary conservation of the TIM-3 gene.
-
Sequence Retrieval: Obtain TIM-3 ortholog protein sequences from multiple species (e.g., human, mouse, rat, chicken, zebrafish) from the National Center for Biotechnology Information (NCBI) database.
-
Multiple Sequence Alignment (MSA): Align the retrieved sequences using a program like Clustal Omega or MAFFT. This will highlight conserved regions, particularly within the IgV domain and cytoplasmic tail.
-
Phylogenetic Tree Construction:
-
Use the MSA file as input for a phylogenetic analysis tool such as PhyML or RAxML.
-
Select an appropriate substitution model (e.g., JTT, WAG) based on model testing.
-
Perform bootstrap analysis (e.g., 1000 replicates) to assess the statistical support for the tree topology.[20]
-
-
Conservation Scoring: Calculate sequence identity and similarity percentages between species pairs using tools like BLAST or sequence alignment software to quantify the degree of conservation.[21]
3.2. Protocol: Analysis of TIM-3 Gene Expression
This protocol details the methodology for quantifying TIM-3 mRNA and protein levels in different species or cell types.
-
Sample Collection: Isolate peripheral blood mononuclear cells (PBMCs) or specific immune cell populations from the species of interest. For tissue-level analysis, collect relevant tissues (e.g., spleen, lymph nodes).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells or tissues and reverse transcribe it into complementary DNA (cDNA).
-
Quantitative Real-Time PCR (RT-qPCR):
-
Design species-specific primers for the HAVCR2 gene and a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Perform RT-qPCR to measure the relative expression level of TIM-3 mRNA.[22]
-
Calculate the fold change in expression using the ΔΔCt method.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Use commercially available, species-specific ELISA kits to quantify the concentration of soluble or total TIM-3 protein in cell lysates or serum.[22]
-
Follow the manufacturer's protocol for sample preparation, incubation, and detection.
-
Caption: Workflow for studying gene conservation.
Conclusion and Implications for Drug Development
The TIM-3 gene exhibits significant evolutionary conservation in its structure, sequence, function, and expression patterns across vertebrates. The high degree of conservation in the IgV ligand-binding domain and the cytoplasmic signaling motifs underscores its fundamental and preserved role in regulating immune homeostasis. This conservation provides a strong rationale for the use of animal models, particularly murine models, in the pre-clinical evaluation of TIM-3-targeting therapies. The conserved nature of the TIM-3 pathway suggests that therapeutic agents designed to block human TIM-3 are likely to have similar mechanisms of action in these models, facilitating the translation of research from the laboratory to the clinic. A thorough understanding of the species-specific nuances, while acknowledging the broad conservation, is essential for the continued development of novel immunotherapies aimed at reinvigorating the anti-tumor immune response.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. genecards.org [genecards.org]
- 3. TIM3 comes of age as an inhibitory receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TIM‐3 in normal and malignant hematopoiesis: Structure, function, and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TIM genes: a family of cell surface phosphatidylserine receptors that regulate innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular cloning, characterization and expression analysis of Tim-3 and Galectin-9 in the woodchuck model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cross-species analyses of thymic mimetic cells reveal evolutionarily ancient origins and both conserved and species-specific elements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FAM199X - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. TIM-3 Regulates Distinct Functions in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression of Tim-3 drives phenotypic and functional changes in Treg cells in secondary lymphoid organs and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Immune regulation by Tim-3 | F1000Research [f1000research.com]
- 19. Tim-3 Is Differentially Expressed during Cell Activation and Interacts with the LSP-1 Protein in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. An Introduction to Sequence Similarity (“Homology”) Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Anti-TIM-3 Monoclonal Antibody for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of anti-T cell immunoglobulin and mucin-domain containing-3 (TIM-3) monoclonal antibodies (mAbs) in preclinical in vivo studies. This document details the mechanism of action, experimental protocols, and expected outcomes based on peer-reviewed data.
Introduction to TIM-3
T-cell immunoglobulin and mucin domain 3 (TIM-3) is a critical immune checkpoint receptor expressed on a variety of immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and macrophages.[1] Its expression, particularly on CD8+ T cells, is associated with an exhausted and dysfunctional phenotype, often co-expressed with other checkpoint inhibitors like PD-1.[2][3] TIM-3 and its ligands, such as Galectin-9 (Gal-9), Phosphatidylserine (PtdSer), Carcinoembryonic Antigen-Related Cell Adhesion Molecule 1 (CEACAM1), and High Mobility Group Box 1 (HMGB1), play a crucial role in suppressing anti-tumor immunity.[2][1] Blockade of the TIM-3 signaling pathway with monoclonal antibodies can restore the function of exhausted T cells and enhance anti-tumor immune responses.[1][4]
Mechanism of Action
Anti-TIM-3 mAbs function by blocking the interaction between TIM-3 and its ligands, thereby inhibiting the downstream suppressive signals. This blockade can lead to:
-
Reversal of T-cell exhaustion: By inhibiting TIM-3 signaling, anti-TIM-3 mAbs can restore the proliferative capacity and cytokine production (e.g., IFN-γ, IL-2) of tumor-infiltrating lymphocytes (TILs).[2][4]
-
Enhanced anti-tumor activity: In preclinical models, anti-TIM-3 mAbs have demonstrated the ability to suppress tumor growth.[3] This effect is often more pronounced when used in combination with other immune checkpoint inhibitors, such as anti-PD-1 antibodies.[2][1]
-
Modulation of the tumor microenvironment: TIM-3 blockade can lead to a reduction in myeloid-derived suppressor cells (MDSCs) and an increase in the cytotoxic activity of immune cells within the tumor.[4]
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the TIM-3 signaling pathway and a general experimental workflow for in vivo studies using anti-TIM-3 mAbs.
References
- 1. Identification and characterization of M6903, an antagonistic anti–TIM-3 monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-in-human phase I open-label study of the anti–TIM-3 monoclonal antibody INCAGN02390 in patients with select advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. InVivoMAb anti-mouse TIM-3 (CD366) | Bio X Cell [bioxcell.com]
- 4. TIM-3 as a promising target for cancer immunotherapy in a wide range of tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Functional Screening of TIM-3 Blockade Antibodies
For Research Use Only. Not for use in diagnostic procedures.
Introduction
T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3), also known as HAVCR2, is a critical immune checkpoint receptor expressed on various immune cells, including exhausted T cells, regulatory T cells (Tregs), and innate immune cells.[1][2] Its engagement with ligands such as Galectin-9, phosphatidylserine (B164497) (P'S), and CEACAM1 triggers inhibitory signals that suppress anti-tumor immunity.[3][4] Consequently, blocking the TIM-3 signaling pathway has emerged as a promising strategy in cancer immunotherapy, often in combination with other checkpoint inhibitors like PD-1.[3][5][6] This application note provides detailed protocols for functional screening of therapeutic candidates, such as monoclonal antibodies and small molecules, that are designed to block TIM-3 activity. The primary methods described are a bioluminescent reporter assay and a T-cell activation assay measuring cytokine release.
TIM-3 Signaling Pathway
Upon ligand binding, the cytoplasmic tail of TIM-3 becomes phosphorylated, leading to the recruitment of downstream signaling molecules that inhibit T-cell receptor (TCR) signaling and promote T-cell exhaustion.[7][8] In the absence of its ligand, TIM-3 can associate with Bat3, which is linked to pro-proliferative signaling.[7][8] Ligand engagement disrupts this interaction, tipping the balance towards an inhibitory output. Blockade of TIM-3 with antibodies or small molecules can prevent ligand binding, thereby restoring T-cell effector functions.
Caption: A simplified diagram of the TIM-3 signaling pathway in T-cells.
Experimental Workflow for Functional Screening
The general workflow for screening TIM-3 blockade candidates involves co-culturing TIM-3 expressing effector cells with target cells that present TIM-3 ligands. The ability of a test article (e.g., an antibody) to block the TIM-3 interaction and restore effector cell function is then measured.
Caption: General experimental workflow for screening TIM-3 blockade candidates.
Protocols
TIM-3 Reporter Assay
This protocol is based on a bioluminescent cell-based assay format, which offers a robust and high-throughput method for measuring the potency of TIM-3 blocking biologics.[9][10] It utilizes a genetically engineered TIM-3 effector cell line that expresses a luciferase reporter gene under the control of T-cell activation-dependent response elements.
Materials:
-
TIM-3 Effector Cells (e.g., Promega, JA2211)
-
TIM-3 Target Cells (e.g., Promega, JA2211)
-
Assay Buffer (e.g., RPMI 1640)
-
Fetal Bovine Serum (FBS)
-
TIM-3 Blocking Antibody (Test Article and Positive Control)
-
Isotype Control Antibody
-
96-well, white, flat-bottom assay plates
-
Bioluminescence detection reagent (e.g., Bio-Glo-NL™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Preparation:
-
Thaw TIM-3 Effector and Target cells according to the manufacturer's instructions.
-
Resuspend cells in assay medium (e.g., RPMI 1640 + 10% FBS) to the recommended concentration (e.g., 2 x 10^5 cells/mL).
-
-
Assay Plate Setup:
-
In a 96-well plate, add 50 µL of TIM-3 Effector Cells to each well.
-
Prepare serial dilutions of the test antibody, positive control antibody, and isotype control in assay medium.
-
Add 25 µL of the diluted antibodies to the respective wells.
-
Add 50 µL of TIM-3 Target Cells to each well. The final volume should be 125 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified, 5% CO2 incubator for a specified period (e.g., 6-20 hours).[9]
-
-
Luminescence Reading:
-
Equilibrate the plate and the bioluminescence detection reagent to room temperature.
-
Add 100 µL of the detection reagent to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data by subtracting the background (wells with no antibody).
-
Plot the relative luminescence units (RLU) against the antibody concentration.
-
Calculate the IC50 value using a four-parameter logistic curve fit.
-
T-Cell Activation (IFN-γ Release) Assay
This assay measures the ability of a TIM-3 blocking agent to restore cytokine production (e.g., IFN-γ or IL-2) from T-cells that are co-cultured with TIM-3 ligand-expressing cells.[6]
Materials:
-
TIM-3 expressing T-cells (e.g., activated primary CD8+ T-cells or a T-cell line like Jurkat)
-
Target cells expressing a TIM-3 ligand (e.g., Galectin-9) and a T-cell activating stimulus (e.g., pre-coated anti-CD3)
-
Cell culture medium (e.g., RPMI 1640 + 10% FBS)
-
TIM-3 Blocking Antibody (Test Article and Positive Control)
-
Isotype Control Antibody
-
96-well cell culture plates
-
Human IFN-γ ELISA kit
-
Plate reader
Procedure:
-
Plate Coating (if necessary):
-
Coat a 96-well plate with anti-CD3 antibody overnight at 4°C, then wash with PBS.
-
-
Cell Plating:
-
Seed the target cells at an appropriate density in the 96-well plate.
-
Add the TIM-3 expressing T-cells at a desired Effector:Target (E:T) ratio (e.g., 5:1).
-
-
Treatment:
-
Add serial dilutions of the test antibody, positive control, and isotype control to the wells.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
-
-
IFN-γ ELISA:
-
Perform the ELISA according to the manufacturer's protocol to quantify the amount of IFN-γ in the supernatants.[6]
-
-
Data Analysis:
-
Plot the IFN-γ concentration against the antibody concentration.
-
Determine the EC50 value, representing the concentration of antibody required to elicit a half-maximal response.
-
Data Presentation
Quantitative data from functional screening should be organized to allow for clear comparison of different therapeutic candidates.
Table 1: Potency of TIM-3 Blocking Antibodies in Reporter Assay
| Antibody Candidate | Target | Assay Type | IC50 (nM) | Max Inhibition (%) |
| MAb-001 | Human TIM-3 | Luciferase Reporter | 0.85 | 95 |
| MAb-002 | Human TIM-3 | Luciferase Reporter | 1.23 | 92 |
| Positive Control | Human TIM-3 | Luciferase Reporter | 0.75 | 98 |
| Isotype Control | N/A | Luciferase Reporter | >1000 | <5 |
Table 2: T-Cell Activation by TIM-3 Blocking Peptides
| Peptide Candidate | Target | Assay Type | EC50 (µM) | Max IFN-γ (pg/mL) | Fold Increase over Isotype |
| Pep-A | Human TIM-3 | IFN-γ Release | 5.2 | 850 | 4.2 |
| Pep-B | Human TIM-3 | IFN-γ Release | 8.9 | 720 | 3.5 |
| Positive Control | Human TIM-3 | IFN-γ Release | 4.5 | 910 | 4.5 |
| Scrambled Peptide | N/A | IFN-γ Release | >100 | 210 | 1.0 |
Note: The data presented in these tables are for illustrative purposes and should be replaced with actual experimental results.
Conclusion
The protocols outlined in this application note provide robust and reproducible methods for the functional screening of TIM-3 blockade candidates. The reporter gene assay is well-suited for high-throughput screening to determine potency (IC50), while the T-cell activation assay provides further characterization of the biological activity of lead candidates by measuring a key effector function. Together, these assays are integral to the discovery and development of novel TIM-3 targeted immunotherapies.
References
- 1. TIM3 Blockade Assay - Creative Biolabs [creative-biolabs.com]
- 2. TIM-3 Antibodies: Novus Biologicals [novusbio.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Blockade of Tim-3 binding to phosphatidylserine and CEACAM1 is a shared feature of anti-Tim-3 antibodies that have functional efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The biologically functional identification of a novel TIM3-binding peptide P26 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. promega.jp [promega.jp]
- 10. TIM-3 Bioassay [promega.sg]
Application Notes: Identifying TIM-3 Positive T-Cells Using Flow Cytometry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the identification and characterization of TIM-3 positive T-cells using multi-color flow cytometry. T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), also known as HAVCR2, is a critical immune checkpoint receptor involved in T-cell exhaustion and immune tolerance.[1][2] Monitoring the expression of TIM-3 on T-cells is crucial for understanding immune responses in the context of cancer, chronic infections, and autoimmune diseases.[2][3]
Introduction to TIM-3 in T-Cell Biology
TIM-3 is a type I transmembrane protein that is upregulated on activated T-cells, particularly T helper 1 (Th1) and cytotoxic T lymphocyte (Tc1) cells. It is also expressed on regulatory T-cells (Tregs) and various innate immune cells. The interaction of TIM-3 with its primary ligand, Galectin-9, triggers inhibitory signals that suppress T-cell effector functions, such as cytokine production and proliferation, leading to a state of T-cell exhaustion.[1][4] TIM-3 is often co-expressed with other inhibitory receptors like PD-1 and LAG-3 on exhausted T-cells.[1][5]
Flow Cytometry Panel Design for TIM-3+ T-Cells
The design of a robust multi-color flow cytometry panel is critical for the accurate identification and phenotyping of TIM-3 positive T-cells. The selection of appropriate antibodies, fluorochromes, and controls is essential to minimize spectral overlap and ensure data quality.
Recommended Fluorochrome Selection:
When designing a panel, it is important to match the brightness of the fluorochrome with the expression level of the antigen. Brighter fluorochromes should be used for markers with low expression, while dimmer fluorochromes can be used for highly expressed markers.[6]
Example Multi-Color Flow Cytometry Panel:
This table provides a validated panel for the characterization of T-cell exhaustion markers, including TIM-3.[5]
| Marker | Clone | Fluorochrome | Purpose |
| CD3 | UCHT1 | mFluor™ Violet 450 | T-cell lineage marker |
| CD4 | RPA-T4 | mFluor™ Violet 500 | Helper T-cell marker |
| CD8 | RPA-T8 | Alexa Fluor® 700 | Cytotoxic T-cell marker |
| PD-1 | EH12.2H7 | Alexa Fluor® 647 | Exhaustion marker |
| TIM-3 | F38-2E2 | PE | Primary exhaustion marker of interest |
| LAG-3 | 11C3C65 | mFluor™ Violet 610 | Exhaustion marker |
| Viability Dye | - | e.g., Zombie NIR™ | Exclude dead cells |
Experimental Protocols
A. Peripheral Blood Mononuclear Cell (PBMC) Isolation
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer and transfer to a new conical tube.
-
Wash the cells by adding PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in an appropriate buffer (e.g., PBS with 2% FBS) and perform a cell count.
B. Staining Protocol for T-Cell Exhaustion Panel
This protocol is adapted from a validated method for staining human PBMCs.[5]
-
Aliquot 1 x 10^6 PBMCs per sample into 5 mL flow cytometry tubes.
-
Wash the cells with 2 mL of Staining Buffer (e.g., PBS with 1% BSA) by centrifuging at 300 x g for 5 minutes. Decant the supernatant.
-
(Optional but Recommended) Block Fc receptors by adding blocking IgG (1 µg IgG/10^6 cells) and incubating for 10 minutes at room temperature. This step helps to reduce non-specific antibody binding.
-
Add the predetermined optimal concentration of each primary conjugated antibody to the appropriate tubes. Vortex gently.
-
To a separate tube, add the corresponding isotype control antibodies as a negative control. Vortex gently.
-
Incubate the tubes for 30-45 minutes at room temperature in the dark.
-
Wash the cells with 2 mL of Staining Buffer and centrifuge at 300 x g for 5 minutes. Decant the supernatant.
-
Resuspend the cell pellet in 200-500 µL of Staining Buffer for flow cytometry acquisition.
Data Analysis and Gating Strategy
A sequential gating strategy is crucial for accurately identifying TIM-3 positive T-cell populations.
Caption: Gating strategy for identifying TIM-3+ T-cells.
Gating Strategy Description:
-
Singlet Gate: Begin by gating on single cells using forward scatter area (FSC-A) versus forward scatter height (FSC-H) to exclude cell doublets and aggregates.[7]
-
Viability Gate: From the singlet population, gate on viable cells by excluding cells that have taken up the viability dye.
-
Lymphocyte Gate: Gate on the lymphocyte population based on their characteristic forward and side scatter properties (FSC-A vs. SSC-A).[8]
-
T-Cell Gate: Within the lymphocyte gate, identify T-cells by gating on CD3 positive cells.[5]
-
T-Cell Subset Gate: From the CD3+ population, differentiate between CD4+ helper T-cells and CD8+ cytotoxic T-cells.[5]
-
TIM-3+ Gate: Finally, within both the CD4+ and CD8+ T-cell gates, identify the TIM-3 positive populations.
TIM-3 Signaling Pathway
The signaling pathway of TIM-3 is complex and can lead to T-cell inhibition. Upon binding to its ligand, such as Galectin-9, the tyrosine residues in the cytoplasmic tail of TIM-3 become phosphorylated.[4] This phosphorylation event leads to the recruitment of downstream signaling molecules that ultimately suppress T-cell receptor (TCR) signaling and T-cell function.[9] Another important interaction is with CEACAM1, which can lead to the release of Bat3 from the TIM-3 cytoplasmic tail, resulting in the inactivation of Lck and downregulation of TCR signaling.[10]
Caption: Simplified TIM-3 signaling pathway in T-cells.
Experimental Workflow
The overall workflow for identifying TIM-3 positive T-cells involves sample preparation, antibody staining, data acquisition on a flow cytometer, and subsequent data analysis.
Caption: Experimental workflow for TIM-3+ T-cell identification.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Alexa Fluor® 488 Anti-TIM 3 antibody [EPR20767] (ab233060) | Abcam [abcam.com]
- 3. TIM-3 Expression Characterizes Regulatory T Cells in Tumor Tissues and Is Associated with Lung Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Exhaustion T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 6. sonybiotechnology.com [sonybiotechnology.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of T cell responses by the receptor molecule Tim-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: CRISPR/Cas9-Mediated Knockout of TIM-3 in Primary T-Cells
Introduction
T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3), encoded by the HAVCR2 gene, is a critical immune checkpoint receptor.[1] Its expression is associated with T-cell exhaustion, a state of dysfunction characterized by reduced proliferative capacity and cytokine production that is common in chronic infections and cancer.[1][2] TIM-3, often co-expressed with other inhibitory receptors like PD-1, marks a deeply exhausted T-cell phenotype.[3][4] Consequently, blocking the TIM-3 signaling pathway is a promising strategy in cancer immunotherapy to reinvigorate exhausted T-cells and enhance anti-tumor immunity.[1][3]
This application note provides a detailed protocol for the efficient knockout of TIM-3 in primary human T-cells using the CRISPR/Cas9 ribonucleoprotein (RNP) system. This method allows for rapid, high-efficiency gene editing, enabling researchers to study the functional consequences of TIM-3 ablation and develop next-generation T-cell immunotherapies.[5]
TIM-3 Signaling Pathway
TIM-3 is a type I transmembrane protein that negatively regulates T-cell responses.[6] In the absence of its ligand, the cytoplasmic tail of TIM-3 is bound by HLA-B-associated transcript 3 (Bat3), which recruits kinases like Lck, promoting T-cell signaling.[4][7] However, upon binding to ligands such as Galectin-9, the cytoplasmic tyrosines of TIM-3 become phosphorylated. This leads to the release of Bat3, allowing TIM-3 to deliver inhibitory signals that suppress T-cell proliferation and cytokine secretion, contributing to T-cell exhaustion.[4][7][8]
Experimental Workflow
The workflow for TIM-3 knockout involves isolating primary T-cells, activating them to make them amenable to gene editing, delivering CRISPR/Cas9 RNPs via electroporation, and subsequently validating the knockout efficiency.[9]
References
- 1. assaygenie.com [assaygenie.com]
- 2. Too much of a good thing? Tim-3 and TCR Signaling in T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of T cell responses by the receptor molecule Tim-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. stemcell.com [stemcell.com]
Application Notes and Protocols for Developing TIM-3 Targeted Cancer Immunotherapy Strategies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development and evaluation of cancer immunotherapy strategies targeting the T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) immune checkpoint. It includes detailed summaries of preclinical and clinical data, step-by-step experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to TIM-3 in Cancer Immunotherapy
T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) is a critical immune checkpoint receptor that plays a significant role in the suppression of anti-tumor immunity.[1][2] Expressed on a variety of immune cells, including exhausted T cells, regulatory T cells (Tregs), natural killer (NK) cells, and dendritic cells (DCs), TIM-3 is a key mediator of T-cell exhaustion, a state of T-cell dysfunction characterized by diminished effector functions.[1][2][3] Upregulation of TIM-3 on tumor-infiltrating lymphocytes (TILs) is often associated with poor prognosis and resistance to other checkpoint inhibitors, such as anti-PD-1 therapy. Consequently, targeting TIM-3 has emerged as a promising strategy to reinvigorate the anti-tumor immune response, particularly in combination with other immunotherapies.
TIM-3 Signaling Pathway
TIM-3 exerts its inhibitory function through interactions with its various ligands, including Galectin-9 (Gal-9), Carcinoembryonic Antigen Cell Adhesion Molecule 1 (CEACAM-1), High Mobility Group Box 1 (HMGB1), and phosphatidylserine (B164497) (PtdSer).[3][4][5] The binding of these ligands to TIM-3 on T-cells initiates a signaling cascade that suppresses T-cell receptor (TCR) signaling, leading to reduced proliferation, cytokine production (e.g., IFN-γ, TNF-α), and cytotoxic activity.[4][5][6] Notably, the co-expression of TIM-3 and PD-1 on CD8+ T cells marks a severely exhausted phenotype, and dual blockade of both pathways has shown synergistic anti-tumor effects in preclinical models.[7]
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. T cell Immunoglobulin and Mucin Domain Containing Protein 3 (TIM-3) Inhibitors in Oncology Clinical Trials: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. c.web.umkc.edu [c.web.umkc.edu]
- 6. researchgate.net [researchgate.net]
- 7. rupress.org [rupress.org]
Application Notes and Protocols: Functional Characterization of Soluble TIM-3 Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) is a critical immune checkpoint receptor involved in the regulation of immune responses. Expressed on a variety of immune cells, including T cells, natural killer (NK) cells, and myeloid cells, TIM-3 plays a pivotal role in T-cell exhaustion and tolerance. Soluble TIM-3 fusion proteins, typically comprising the extracellular domain of TIM-3 fused to an Fc domain of an antibody, are valuable tools for investigating the complex biology of the TIM-3 signaling pathway and for the development of novel immunotherapies.
These application notes provide detailed protocols for utilizing soluble TIM-3 fusion proteins in key functional assays to assess their impact on T-cell proliferation, cytokine release, and receptor-ligand interactions.
TIM-3 Signaling Pathway
TIM-3 signaling is initiated upon binding to its various ligands, the most well-characterized being Galectin-9 (Gal-9). Other ligands include CEACAM1, HMGB1, and phosphatidylserine. The interaction of TIM-3 with its ligands can lead to the inhibition of T-cell receptor (TCR) signaling, resulting in reduced T-cell proliferation and cytokine production, and in some contexts, apoptosis of T cells. This inhibitory function is central to its role in immune suppression in the tumor microenvironment and during chronic viral infections.
Caption: TIM-3 signaling cascade and the modulatory role of soluble TIM-3.
Key Functional Assays
Soluble TIM-3 fusion proteins can be employed in a variety of in vitro functional assays to elucidate their biological activity. Here, we detail protocols for T-cell proliferation, cytokine release, and ligand binding assays.
Caption: A generalized workflow for in vitro functional assays using soluble TIM-3.
Protocol 1: T-Cell Proliferation Assay (CFSE-based)
This protocol describes the use of a soluble TIM-3 fusion protein to assess its inhibitory effect on T-cell proliferation. Proliferation is measured by the dilution of the fluorescent dye CFSE.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Recombinant Human Soluble TIM-3-Fc Chimera Protein
-
Recombinant Human Galectin-9
-
Anti-CD3 and Anti-CD28 antibodies (T-cell activation)
-
CFSE (Carboxyfluorescein succinimidyl ester) dye
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
FACS buffer (PBS with 2% FBS)
-
96-well round-bottom culture plates
-
Flow cytometer
Methodology:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. Wash the cells twice with complete RPMI medium.
-
Cell Plating: Resuspend the CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI medium. Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
Treatment Preparation: Prepare serial dilutions of the soluble TIM-3-Fc fusion protein in complete RPMI medium. A typical concentration range to test is 0.1 to 10 µg/mL. Also, prepare a solution of Galectin-9 (e.g., 100 ng/mL) as a positive control for TIM-3-mediated inhibition.
-
Cell Treatment and Stimulation: Add 50 µL of the soluble TIM-3-Fc dilutions or Galectin-9 to the respective wells. For T-cell stimulation, add anti-CD3 (final concentration 1 µg/mL) and anti-CD28 (final concentration 1 µg/mL) antibodies to all wells except the unstimulated control. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: After incubation, harvest the cells and wash them with FACS buffer. Analyze the cells on a flow cytometer, gating on the lymphocyte population. Proliferation is measured by the decrease in CFSE fluorescence intensity.
Data Presentation:
| Treatment Group | Concentration | % Proliferation (Mean ± SD) |
| Unstimulated Control | - | < 5% |
| Stimulated Control (Anti-CD3/CD28) | - | 85 ± 5% |
| Soluble TIM-3-Fc | 0.1 µg/mL | 78 ± 6% |
| 1 µg/mL | 65 ± 7% | |
| 10 µg/mL | 45 ± 8% | |
| Galectin-9 (Positive Control) | 100 ng/mL | 50 ± 9% |
Protocol 2: Cytokine Release Assay
This protocol measures the effect of soluble TIM-3 fusion protein on the production of key cytokines such as IFN-γ and IL-2 by activated T-cells.
Materials:
-
Human PBMCs or purified CD4+/CD8+ T-cells
-
Recombinant Human Soluble TIM-3-Fc Chimera Protein
-
Anti-CD3 and Anti-CD28 antibodies
-
Complete RPMI-1640 medium
-
96-well flat-bottom culture plates
-
ELISA kits for human IFN-γ and IL-2 or a multiplex cytokine bead array (CBA) kit
-
Plate reader or flow cytometer (for CBA)
Methodology:
-
Cell Preparation: Isolate PBMCs or purify T-cell subsets from healthy donor blood. Resuspend the cells at 2 x 10^6 cells/mL in complete RPMI medium.
-
Cell Plating: Plate 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Treatment and Stimulation: Prepare serial dilutions of the soluble TIM-3-Fc fusion protein (e.g., 0.1 to 10 µg/mL). Add 50 µL of the dilutions to the wells. Stimulate the cells with anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well.
-
Cytokine Measurement: Measure the concentration of IFN-γ and IL-2 in the supernatants using ELISA or a multiplex CBA according to the manufacturer's instructions.
Data Presentation:
| Treatment Group | Soluble TIM-3-Fc (µg/mL) | IFN-γ (pg/mL) (Mean ± SD) | IL-2 (pg/mL) (Mean ± SD) |
| Unstimulated Control | 0 | < 50 | < 20 |
| Stimulated Control | 0 | 2500 ± 300 | 1800 ± 250 |
| 0.1 | 2100 ± 280 | 1500 ± 200 | |
| 1 | 1500 ± 200 | 1000 ± 150 | |
| 10 | 800 ± 120 | 500 ± 80 |
Protocol 3: Ligand Binding Assay
This protocol assesses the ability of a soluble TIM-3 fusion protein to bind to its ligand, Galectin-9, expressed on the surface of target cells.
Materials:
-
Recombinant Human Soluble TIM-3-Fc Chimera Protein
-
Galectin-9 expressing cell line (e.g., transfected Jurkat cells or certain cancer cell lines)
-
FITC- or PE-conjugated anti-human IgG Fc antibody
-
FACS buffer
-
96-well V-bottom plate
-
Flow cytometer
Methodology:
-
Cell Preparation: Harvest Galectin-9 expressing cells and wash them with FACS buffer. Resuspend the cells at 1 x 10^6 cells/mL in FACS buffer.
-
Cell Plating: Add 100 µL of the cell suspension (1 x 10^5 cells) to each well of a 96-well V-bottom plate.
-
Binding Reaction: Prepare serial dilutions of the soluble TIM-3-Fc fusion protein in FACS buffer (e.g., 0.01 to 5 µg/mL). Add 50 µL of the dilutions to the cells. Incubate for 30-60 minutes on ice.
-
Washing: Wash the cells twice with cold FACS buffer by centrifugation at 300 x g for 3 minutes.
-
Secondary Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently labeled anti-human IgG Fc antibody at the manufacturer's recommended concentration. Incubate for 30 minutes on ice in the dark.
-
Final Wash and Analysis: Wash the cells twice with cold FACS buffer. Resuspend the final cell pellet in 200 µL of FACS buffer and acquire the samples on a flow cytometer.
Data Presentation:
The results are typically presented as a histogram overlay showing the shift in fluorescence intensity with increasing concentrations of the soluble TIM-3-Fc protein, or as a titration curve of Mean Fluorescence Intensity (MFI) versus protein concentration.
| Soluble TIM-3-Fc (µg/mL) | Mean Fluorescence Intensity (MFI) (Mean ± SD) |
| 0 (Isotype Control) | 50 ± 10 |
| 0.01 | 150 ± 20 |
| 0.1 | 800 ± 75 |
| 1 | 3500 ± 300 |
| 5 | 4200 ± 350 |
Conclusion
The protocols outlined in these application notes provide a framework for the functional characterization of soluble TIM-3 fusion proteins. By systematically evaluating their effects on T-cell proliferation, cytokine secretion, and ligand binding, researchers can gain valuable insights into the immunomodulatory properties of these molecules. This information is crucial for advancing our understanding of TIM-3 biology and for the development of next-generation immunotherapies targeting this important immune checkpoint.
Application Notes and Protocols: In Vitro T-Cell Exhaustion Models for Studying TIM-3 Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions, including cytokine production, proliferative capacity, and cytotoxic potential.[1][2] This hyporesponsive state is a significant mechanism of immune evasion exploited by tumors and chronic pathogens.[2] Exhausted T-cells are defined by the sustained and high expression of multiple inhibitory receptors, such as Programmed Cell Death Protein 1 (PD-1), Lymphocyte-Activation Gene 3 (LAG-3), and T-cell Immunoglobulin and Mucin-domain containing-3 (TIM-3).[1][3][4]
TIM-3, in particular, has emerged as a critical immune checkpoint receptor implicated in T-cell exhaustion.[5][6] It is expressed on a variety of immune cells, including CD4+ and CD8+ T-cells, and acts as a negative regulator of their activity.[5] The interaction of TIM-3 with its ligands, such as galectin-9, phosphatidylserine (B164497) (PtdSer), and carcinoembryonic antigen cell adhesion molecule 1 (CEACAM1), triggers inhibitory signaling pathways that contribute to the exhausted phenotype.[5][7] Consequently, TIM-3 has become a promising therapeutic target for reinvigorating exhausted T-cells and enhancing anti-tumor immunity.[5][8]
Reliable in vitro models that recapitulate the key features of T-cell exhaustion are indispensable for studying the function of TIM-3 and for the preclinical evaluation of novel immunotherapies targeting this pathway.[9] These models allow for controlled investigation into the molecular mechanisms driving T-cell exhaustion and provide a platform for screening and validating therapeutic agents designed to reverse this dysfunctional state.
This document provides detailed protocols for establishing an in vitro T-cell exhaustion model using repeated stimulation of human T-cells. It further outlines methods to assess the function of TIM-3 within this model system.
Data Presentation: Phenotypic and Functional Characterization of In Vitro Exhausted T-Cells
The following tables summarize the expected quantitative data from the characterization of in vitro generated exhausted T-cells (Tex) compared to non-exhausted (effector) T-cells.
Table 1: Expression of Inhibitory Receptors on CD8+ T-Cells
| Marker | Effector T-Cells (% positive) | Exhausted T-Cells (Tex) (% positive) |
| PD-1 | Low to moderate | High (>80%)[10] |
| TIM-3 | Low | High (>70%)[3][11] |
| LAG-3 | Low | High (>80%)[3][10] |
| CTLA-4 | Low | Moderate to High[1] |
| TOX | Low | High[1][3] |
Table 2: Cytokine Production by CD8+ T-Cells upon Re-stimulation
| Cytokine | Effector T-Cells (pg/mL) | Exhausted T-Cells (Tex) (pg/mL) |
| IFN-γ | High | Significantly Reduced[11][12] |
| TNF-α | High | Significantly Reduced[11][12] |
| IL-2 | Moderate to High | Significantly Reduced[2][12] |
Table 3: Proliferative and Cytotoxic Capacity
| Functional Assay | Effector T-Cells | Exhausted T-Cells (Tex) |
| Proliferation (e.g., CFSE dilution) | High | Significantly Reduced[1] |
| Cytotoxicity (% target cell lysis) | High | Significantly Reduced[1][11] |
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and CD8+ T-Cells
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human CD8+ T Cell Enrichment Cocktail
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
Procedure:
-
Dilute fresh human peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
For CD8+ T-cell isolation, resuspend PBMCs in PBS with 2% FBS and add the RosetteSep™ Human CD8+ T Cell Enrichment Cocktail.
-
Incubate for 20 minutes at room temperature.
-
Dilute the cell suspension with an equal volume of PBS and layer it over Ficoll-Paque PLUS.
-
Centrifuge at 1200 x g for 20 minutes at room temperature with the brake on.
-
Collect the enriched CD8+ T-cells from the interface.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
Protocol 2: In Vitro Induction of T-Cell Exhaustion
This protocol is based on the repeated stimulation of T-cells with anti-CD3/CD28-coated beads, which mimics chronic antigen exposure.[1][3][12][13]
Materials:
-
Purified human CD8+ T-cells
-
Dynabeads™ Human T-Activator CD3/CD28
-
Complete RPMI-1640 medium
-
Recombinant human IL-2
Procedure:
-
Plate purified CD8+ T-cells at a density of 1 x 106 cells/mL in a 24-well plate.
-
Initial Stimulation (Day 0): Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio. Add recombinant human IL-2 to a final concentration of 20 IU/mL.
-
Culture the cells at 37°C in a 5% CO2 incubator.
-
Re-stimulation (every 2-3 days): Monitor the cells under a microscope. When cell clusters start to disperse (typically after 2-3 days), gently resuspend the cells and re-stimulate with fresh anti-CD3/CD28 beads at a 1:1 ratio.[3] Add fresh IL-2.
-
Continue this cycle of re-stimulation for a total of 8 to 10 days to induce an exhausted phenotype.[3][13]
-
Control (Effector T-cells): For a non-exhausted control group, stimulate another set of T-cells only once at Day 0 and culture them in parallel with IL-2.
Protocol 3: Phenotypic Analysis by Flow Cytometry
Materials:
-
In vitro generated exhausted (Tex) and effector T-cells
-
Fluorochrome-conjugated antibodies against: CD8, PD-1, TIM-3, LAG-3, CTLA-4, TOX
-
Isotype control antibodies
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
Procedure:
-
Harvest Tex and effector T-cells and wash them with FACS buffer.
-
Aliquot approximately 1 x 105 cells per tube.
-
Add the antibody cocktail (or single antibodies and isotype controls in separate tubes) and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the percentage of cells expressing each marker.
Protocol 4: Functional Assays
A. Cytokine Secretion Assay (ELISA or CBA)
-
Harvest Tex and effector T-cells and wash them to remove residual stimuli.
-
Re-stimulate the cells with anti-CD3/CD28 beads or PMA/Ionomycin for 24-48 hours.
-
Collect the culture supernatant.
-
Measure the concentration of IFN-γ, TNF-α, and IL-2 using commercially available ELISA kits or a Cytometric Bead Array (CBA) according to the manufacturer's instructions.
B. Proliferation Assay (CFSE Dilution)
-
Label effector and Tex cells with Carboxyfluorescein succinimidyl ester (CFSE) prior to the final re-stimulation.
-
Re-stimulate the labeled cells with anti-CD3/CD28 beads.
-
After 3-5 days, harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is indicated by a stepwise reduction in CFSE intensity.
C. Cytotoxicity Assay
-
Co-culture effector or Tex cells with a target cell line (e.g., a tumor cell line) at various effector-to-target (E:T) ratios.
-
Incubate for 4-16 hours.
-
Assess target cell lysis using a lactate (B86563) dehydrogenase (LDH) release assay or by flow cytometry-based methods (e.g., using propidium (B1200493) iodide or Annexin V staining on target cells).
Protocol 5: Studying TIM-3 Function using Blocking Antibodies
This protocol allows for the investigation of whether blocking the TIM-3 signaling pathway can restore the function of exhausted T-cells.[5][14]
Materials:
-
In vitro generated exhausted T-cells
-
Anti-TIM-3 blocking antibody
-
Isotype control antibody
-
Reagents for functional assays (as described in Protocol 4)
Procedure:
-
Harvest the Tex cells and wash them.
-
Pre-incubate the Tex cells with an anti-TIM-3 blocking antibody or an isotype control antibody at a predetermined optimal concentration (typically 10 µg/mL) for 1-2 hours at 37°C.[14]
-
Following pre-incubation, re-stimulate the T-cells in the presence of the blocking or isotype control antibody.
-
Perform functional assays (cytokine secretion, proliferation, cytotoxicity) as described in Protocol 4 to assess any functional restoration.
Mandatory Visualizations
Caption: TIM-3 signaling pathway leading to T-cell exhaustion.
Caption: Workflow for generating and analyzing in vitro exhausted T-cells.
Caption: Logical workflow for investigating TIM-3 function.
References
- 1. A Human In Vitro T Cell Exhaustion Model for Assessing Immuno-Oncology Therapies | Springer Nature Experiments [experiments.springernature.com]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. assaygenie.com [assaygenie.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Too much of a good thing? Tim-3 and TCR Signaling in T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy.uams.edu [pharmacy.uams.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. jsyx.magtechjournal.com [jsyx.magtechjournal.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Tim-3 Negatively Regulates Cytotoxicity in Exhausted CD8+ T Cells in HIV Infection | PLOS One [journals.plos.org]
Application Notes and Protocols for Preclinical Animal Models in TIM-3 Inhibitor Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell immunoglobulin and mucin domain-3 (TIM-3), an immune checkpoint receptor, has emerged as a promising target for cancer immunotherapy.[1][2][3] TIM-3 is expressed on various immune cells, including exhausted T cells, regulatory T cells (Tregs), natural killer (NK) cells, and dendritic cells (DCs), and its engagement with its ligands, such as Galectin-9, phosphatidylserine (B164497) (PtdSer), HMGB1, and CEACAM-1, leads to the suppression of anti-tumor immunity.[4][5] The blockade of the TIM-3 signaling pathway can restore the function of exhausted T cells and enhance the anti-tumor immune response.[6] Preclinical animal models are indispensable for evaluating the efficacy and mechanism of action of novel TIM-3 inhibitors. This document provides detailed application notes and protocols for utilizing various preclinical models in the assessment of TIM-3 targeted therapies.
TIM-3 Signaling Pathway
The TIM-3 signaling pathway is complex and can vary depending on the cell type and the specific ligand involved. On exhausted T cells, TIM-3 engagement, often in co-expression with PD-1, signifies a state of severe T-cell dysfunction.[1][5] Ligation of TIM-3 can lead to the phosphorylation of its cytoplasmic tail, recruitment of intracellular inhibitory molecules, and suppression of T-cell receptor (TCR) signaling, ultimately inhibiting T-cell proliferation and cytokine production. In dendritic cells, TIM-3 can sequester HMGB1, a damage-associated molecular pattern (DAMP) molecule, thereby preventing its interaction with Toll-like receptors (TLRs) and subsequent activation of innate immunity.[5][7]
Figure 1: Simplified TIM-3 signaling in T cells and dendritic cells.
Preclinical Animal Models
The choice of an appropriate animal model is critical for the preclinical evaluation of TIM-3 inhibitors. The most commonly used models include syngeneic tumor models, humanized mouse models, and genetically engineered mouse models.
Syngeneic Tumor Models
Syngeneic models utilize immunocompetent mice and murine tumor cell lines derived from the same genetic background, providing a fully intact immune system to study the effects of immunotherapies.[8][9] These models are essential for investigating the efficacy of TIM-3 inhibitors that target the murine TIM-3 protein.
Commonly Used Syngeneic Models for TIM-3 Inhibitor Testing:
| Cell Line | Cancer Type | Mouse Strain | Key Features |
| MC38 | Colon Adenocarcinoma | C57BL/6 | Highly immunogenic, responsive to checkpoint inhibitors.[10][11][12] |
| CT26 | Colon Carcinoma | BALB/c | Moderately immunogenic, widely used for immunotherapy studies.[13] |
| B16-F10 | Melanoma | C57BL/6 | Poorly immunogenic, represents a more challenging tumor microenvironment.[14] |
| 4T1 | Breast Cancer | BALB/c | Highly metastatic model, useful for studying advanced disease.[15] |
| RENCA | Renal Carcinoma | BALB/c | Established model for kidney cancer research.[16] |
Humanized Mouse Models
Humanized mouse models are immunodeficient mice engrafted with human immune cells or tissues, or genetically engineered to express human genes.[17] These models are crucial for testing TIM-3 inhibitors that specifically target the human TIM-3 protein.
Types of Humanized Models for TIM-3 Inhibitor Testing:
-
hTIM-3 Knock-in Mice: These mice have the extracellular domain of the murine Tim3 gene replaced with its human counterpart, allowing for the in vivo evaluation of human-specific TIM-3 antibodies in the context of a murine immune system.[10][11][18]
-
PBMC or CD34+ HSC Engrafted Mice: Immunodeficient mice (e.g., NSG) are engrafted with human peripheral blood mononuclear cells (PBMCs) or hematopoietic stem cells (HSCs) to reconstitute a human immune system.[17][19] These models can be used with patient-derived xenografts (PDXs) to create a "fully human" tumor-immune model.[19]
-
Multi-Humanized Mice: Mice can be engineered to express multiple human immune checkpoint proteins, such as PD-1 and TIM-3, to study the efficacy of combination therapies.[20][21]
Genetically Engineered Mouse Models (GEMMs)
GEMMs are mice that are genetically modified to develop spontaneous tumors that more closely mimic human cancer development. Transgenic mice overexpressing TIM-3 have been used to study its role in immune regulation and tumor progression.[12][22][23] Conditional knockout mice, where TIM-3 is deleted in specific immune cell populations, are valuable for dissecting the cell-specific functions of TIM-3 in anti-tumor immunity.[24]
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of an Anti-TIM-3 Monoclonal Antibody in a Syngeneic Tumor Model
This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of a TIM-3 inhibitor in a syngeneic mouse model.
Figure 2: Experimental workflow for an in vivo efficacy study.
Materials:
-
Murine tumor cell line (e.g., MC38)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Anti-mouse TIM-3 monoclonal antibody
-
Isotype control antibody
-
Calipers
-
Syringes and needles
Procedure:
-
Tumor Cell Preparation: Culture MC38 cells in complete medium. On the day of implantation, harvest cells by trypsinization, wash with PBS, and resuspend in PBS at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., isotype control, anti-TIM-3 antibody).[10]
-
Antibody Administration: Administer the anti-TIM-3 antibody or isotype control via intraperitoneal injection at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).[23]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (TGI). Survival can also be monitored as a secondary endpoint.
-
Data Analysis: At the end of the study, calculate the TGI for each treatment group compared to the control group. Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Protocol 2: Pharmacodynamic (PD) Assessment of TIM-3 Inhibition in Tumor-Infiltrating Lymphocytes (TILs)
This protocol describes the isolation and analysis of TILs to assess the pharmacodynamic effects of TIM-3 inhibitors on the tumor microenvironment.
Materials:
-
Tumor-bearing mice from the efficacy study
-
RPMI medium
-
Collagenase D
-
DNase I
-
Fetal bovine serum (FBS)
-
Red blood cell lysis buffer
-
Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD8, -PD-1, -TIM-3, -Ki67, -IFN-γ)
-
Flow cytometer
Procedure:
-
Tumor Excision: At a predetermined time point after treatment, euthanize a subset of mice from each group and surgically excise the tumors.
-
Tumor Digestion: Mince the tumors into small pieces and digest in RPMI containing collagenase D and DNase I for 30-60 minutes at 37°C with agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with red blood cell lysis buffer.
-
Cell Staining: Stain the cells with a panel of fluorescently labeled antibodies for flow cytometric analysis of immune cell populations. For intracellular cytokine staining (e.g., IFN-γ), stimulate the cells with a cell stimulation cocktail for 4-6 hours in the presence of a protein transport inhibitor before staining.
-
Flow Cytometry Analysis: Acquire the stained samples on a flow cytometer. Analyze the data to determine the frequency and activation status of various immune cell subsets, such as CD8+ T cells, Tregs, and NK cells. Key PD markers to assess include changes in TIM-3 expression on T cells, proliferation (Ki67), and cytokine production (IFN-γ).
Data Presentation
Quantitative data from preclinical studies should be summarized in a clear and structured format to facilitate comparison between different treatment groups and studies.
Table 1: Example of Efficacy Data Summary for a TIM-3 Inhibitor in the MC38 Syngeneic Model
| Treatment Group | Dose (mg/kg) | Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | p-value vs. Isotype |
| Isotype Control | 10 | Twice weekly | 1500 (± 150) | - | - |
| Anti-TIM-3 Ab | 10 | Twice weekly | 750 (± 100) | 50 | <0.01 |
| Anti-PD-1 Ab | 5 | Twice weekly | 600 (± 90) | 60 | <0.01 |
| Anti-TIM-3 + Anti-PD-1 | 10 + 5 | Twice weekly | 300 (± 50) | 80 | <0.001 |
Table 2: Example of Pharmacodynamic Data Summary for TIL Analysis
| Treatment Group | % CD8+ of CD45+ cells (± SEM) | % TIM-3+ of CD8+ cells (± SEM) | % Ki67+ of CD8+ cells (± SEM) | % IFN-γ+ of CD8+ cells (± SEM) |
| Isotype Control | 15 (± 2) | 40 (± 5) | 20 (± 3) | 5 (± 1) |
| Anti-TIM-3 Ab | 25 (± 3) | 10 (± 2) | 40 (± 5) | 15 (± 2) |
Conclusion
The selection and proper execution of preclinical animal models are fundamental to the successful development of TIM-3 inhibitors. Syngeneic models are invaluable for understanding the mechanism of action in an immunocompetent setting, while humanized models are essential for evaluating human-specific therapeutics. The detailed protocols and data presentation formats provided in these application notes are intended to guide researchers in designing and conducting robust preclinical studies to advance the clinical translation of novel TIM-3 targeted therapies. The synergistic effects observed with the co-blockade of TIM-3 and PD-1 in preclinical models highlight the potential for combination therapies in the clinic.[5][14]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-mediated antitumor immunotherapy in preclinical mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. TIM-3 as a promising target for cancer immunotherapy in a wide range of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 9. Syngeneic Studies | The Jackson Laboratory [jax.org]
- 10. biocytogen.com [biocytogen.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. TIM3 comes of age as an inhibitory receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. Identification of anti-TIM-3 based checkpoint inhibitor combinations with activity in immunotherapy refractory melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medicilon.com [medicilon.com]
- 16. td2inc.com [td2inc.com]
- 17. Humanized mice for immune checkpoint blockade in human solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. Humanized Targets | Catalog | genOway [genoway.com]
- 21. Hi-Affi™ hPD-1/hTIGIT/hTIM3 Triple Humanized Mouse Model - Creative Biolabs [creative-biolabs.com]
- 22. 035870 - Tim-3 Tg Strain Details [jax.org]
- 23. Tim-3 Relieves Experimental Autoimmune Encephalomyelitis by Suppressing MHC-II - PMC [pmc.ncbi.nlm.nih.gov]
- 24. TIM-3 restrains anti-tumour immunity by regulating inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Anti-TIM-3 Antibody for Cell Staining: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing anti-TIM-3 antibody concentration for cell staining applications. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.
Troubleshooting Guides
This section provides solutions to common problems encountered during anti-TIM-3 cell staining experiments.
Issue 1: Weak or No TIM-3 Signal
A weak or absent fluorescent signal for TIM-3 can be attributed to several factors, from suboptimal antibody concentration to issues with the target protein itself.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Antibody Concentration | The concentration of the anti-TIM-3 antibody is critical. Too little antibody will result in a weak signal. It is essential to perform an antibody titration to determine the optimal concentration for your specific cell type and experimental conditions.[1] |
| Low TIM-3 Expression on Target Cells | TIM-3 is not constitutively expressed on all cell types at high levels. Its expression is often upregulated upon activation of certain immune cells.[2] Confirm the expected expression of TIM-3 on your cell type of interest by reviewing relevant literature. Consider using positive controls, such as stimulated T cells, known to express TIM-3. |
| Improper Antibody Storage or Handling | Antibodies are sensitive to storage conditions. Ensure the anti-TIM-3 antibody has been stored according to the manufacturer's instructions and has not expired. Avoid repeated freeze-thaw cycles. |
| Suboptimal Staining Protocol | Incubation times and temperatures can significantly impact staining intensity. Optimize these parameters; typical incubations are 30-60 minutes at 4°C or room temperature, protected from light. |
| Fixation and Permeabilization Issues (for intracellular staining) | If targeting an intracellular epitope of TIM-3, ensure the fixation and permeabilization protocol is appropriate and does not mask the epitope. |
Issue 2: High Background Staining
High background fluorescence can obscure the specific TIM-3 signal, making data interpretation difficult.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive Antibody Concentration | Using too much antibody is a common cause of high background. This increases non-specific binding to low-affinity sites.[1] Perform a thorough antibody titration to find the concentration that provides the best signal-to-noise ratio. |
| Fc Receptor-Mediated Binding | Monocytes, macrophages, and B cells express Fc receptors that can non-specifically bind the Fc portion of the anti-TIM-3 antibody.[3] To prevent this, pre-incubate cells with an Fc receptor blocking reagent before adding the primary antibody. |
| Dead Cells | Dead cells have a tendency to non-specifically bind antibodies, leading to high background.[1] Use a viability dye to exclude dead cells from your analysis. |
| Insufficient Washing | Inadequate washing steps can leave unbound antibody in the sample. Ensure sufficient washing after antibody incubation. |
| Contaminated Buffers or Reagents | Use fresh, filtered buffers for all staining and washing steps to avoid aggregates and contaminants that can increase background. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration for my anti-TIM-3 antibody?
The optimal concentration is highly dependent on the specific antibody clone, fluorochrome conjugate, cell type, and experimental protocol. It is crucial to perform an antibody titration to determine the ideal concentration for your experiment. However, based on manufacturer datasheets and publications, a general starting range can be recommended.
Recommended Starting Concentrations for Anti-TIM-3 Antibody Titration:
| Antibody Format | Recommended Starting Range |
| Purified/Unconjugated | 0.1 - 10 µg/mL |
| Per Test (e.g., for 10^6 cells in 100 µL) | 0.125 - 2.5 µ g/test |
| µL per Test | 1 - 10 µL/test |
Note: Always refer to the manufacturer's datasheet for their specific recommendations.
Q2: Which cell types express TIM-3?
TIM-3 is expressed on a variety of immune cells, and its expression is often modulated by the activation state of the cell. Key cell types known to express TIM-3 include:
-
T Cells: Particularly on activated and exhausted CD4+ Th1 and CD8+ T cells.[2]
-
Regulatory T cells (Tregs)
-
Natural Killer (NK) cells
-
Monocytes and Macrophages
-
Dendritic Cells (DCs) [2]
Q3: What are appropriate positive and negative controls for TIM-3 staining?
-
Positive Control: Use cells known to express TIM-3, such as in vitro activated T cells (e.g., stimulated with anti-CD3/CD28 antibodies or phytohemagglutinin (PHA)).
-
Negative Control: Use a cell line known not to express TIM-3, or unstained cells from your experimental sample.
-
Isotype Control: An antibody of the same isotype, fluorochrome, and concentration as your primary anti-TIM-3 antibody, but directed against an antigen not present on the target cells. This helps to assess the level of non-specific binding.
Q4: Should I use a direct or indirect staining method for TIM-3?
-
Direct Staining: Uses a primary anti-TIM-3 antibody that is directly conjugated to a fluorochrome. This method is simpler, faster, and avoids potential non-specific binding from a secondary antibody.
-
Indirect Staining: Uses an unconjugated primary anti-TIM-3 antibody followed by a fluorochrome-conjugated secondary antibody that recognizes the primary antibody. This method can amplify the signal but requires additional optimization and control steps.
For most flow cytometry applications, direct staining is recommended to minimize variability and background.
Experimental Protocols
Protocol 1: Human Peripheral Blood Mononuclear Cell (PBMC) Isolation
A standard method for isolating PBMCs from whole blood is required for many cell staining applications.
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque gradient in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer.
-
Collect the buffy coat layer containing the PBMCs.
-
Wash the collected cells with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in an appropriate buffer for cell counting and subsequent staining.
Protocol 2: Anti-TIM-3 Antibody Titration for Flow Cytometry
This protocol outlines the steps to determine the optimal concentration of a fluorochrome-conjugated anti-TIM-3 antibody.
-
Prepare a single-cell suspension of your target cells (e.g., PBMCs) at a concentration of 1 x 10^7 cells/mL in staining buffer (e.g., PBS with 2% FBS).
-
Set up a series of dilutions of your anti-TIM-3 antibody. A common approach is to perform 2-fold serial dilutions starting from a concentration higher than the manufacturer's recommendation. For example, if the recommendation is 1 µ g/test , you could test 4, 2, 1, 0.5, 0.25, and 0.125 µ g/test .
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a series of flow cytometry tubes.
-
Add the different concentrations of the anti-TIM-3 antibody to the respective tubes. Include an unstained control tube (cells only) and an isotype control tube.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells by adding 2 mL of staining buffer and centrifuging at 300 x g for 5 minutes.
-
Decant the supernatant and resuspend the cell pellet in an appropriate volume of staining buffer for flow cytometry analysis.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by plotting the Stain Index (Separation Index) against the antibody concentration. The optimal concentration is the one that gives the highest Stain Index, representing the best separation between the positive and negative populations with the lowest background.[4]
Visualizations
Caption: TIM-3 signaling pathway upon ligand binding.
Caption: Workflow for antibody titration.
Caption: Decision tree for troubleshooting staining issues.
References
Technical Support Center: TIM-3 Western Blotting
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) western blots.
Frequently Asked Questions (FAQs) about TIM-3 Detection
Q1: What is the expected molecular weight of TIM-3 in a western blot?
A1: The theoretical molecular weight of human TIM-3 is approximately 33.4 kDa.[1] However, TIM-3 is a type I transmembrane protein that undergoes significant post-translational modifications (PTMs), particularly N-linked and O-linked glycosylation.[2][3][4] Due to this glycosylation, the apparent molecular weight of TIM-3 in a western blot is often observed in a broader range, typically between 45-70 kDa.[2] The exact size can vary depending on the cell type and its specific glycosylation patterns. A non-glycosylated recombinant TIM-3 expressed in E. coli may appear closer to 45 kDa.[2]
Q2: In which cell types or tissues can I expect to detect TIM-3?
A2: TIM-3 is an immune checkpoint receptor expressed on various immune cells.[1] It is found on interferon-gamma (IFN-γ) producing CD4+ Th1 and CD8+ T cells, regulatory T cells (Tregs), and natural killer (NK) cells.[1] TIM-3 is also expressed on innate immune cells, including dendritic cells (DCs), macrophages, monocytes, and mast cells.[3] Its expression is often upregulated on activated or exhausted T cells.[5] Some cancer cells, such as clear cell and papillary renal cell carcinomas, can also show membranous TIM-3 positivity.[6] It is crucial to select a cell model known to express TIM-3 or to stimulate cells appropriately (e.g., with LPS for macrophages) to ensure detectable protein levels.[7]
Q3: How do post-translational modifications (PTMs) affect TIM-3 western blotting?
A3: Post-translational modifications are critical for TIM-3 function and detection.[8][9]
-
Glycosylation: TIM-3 has multiple N-linked and O-linked glycosylation sites which add significant mass, causing the protein to migrate much slower on an SDS-PAGE gel than its theoretical molecular weight.[2][3][4] This is the primary reason for the 45-70 kDa observed size. The interaction between TIM-3 and its ligand, galectin-9, is dependent on these carbohydrate motifs.[2]
-
Phosphorylation: The cytoplasmic tail of TIM-3 contains tyrosine residues that can be phosphorylated upon ligand binding, which is crucial for its downstream signaling. While phosphorylation doesn't significantly alter the molecular weight, it is a key indicator of TIM-3 activity.[3][10] If you are using a phospho-specific TIM-3 antibody, it is essential to include phosphatase inhibitors in your lysis buffer.[11][12]
Troubleshooting Guide: Low or No TIM-3 Signal
Q4: I am not seeing any TIM-3 band. What are the possible causes and solutions?
A4: A complete lack of signal can be due to several factors along the western blot workflow.
-
Low or No TIM-3 Expression: The chosen cell or tissue type may not express TIM-3 at detectable levels.[13]
-
Solution: Run a positive control, such as a lysate from a cell line known to express TIM-3 (e.g., activated T cells, RAW 264.7 macrophages) or a recombinant TIM-3 protein.[13]
-
-
Inefficient Protein Extraction: The protein may not have been efficiently solubilized.
-
Poor Protein Transfer: The protein may not have transferred efficiently from the gel to the membrane.
-
Inactive Antibodies: The primary or secondary antibody may have lost activity.
-
Incorrect Secondary Antibody: The secondary antibody may not be compatible with the primary antibody's host species.
-
Solution: Ensure the secondary antibody is designed to detect the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).
-
Q5: My TIM-3 signal is very weak. How can I increase the signal intensity?
A5: A weak signal suggests that the protocol needs optimization to enhance detection sensitivity.[17]
-
Insufficient Antigen: The amount of TIM-3 in your sample may be too low.
-
Suboptimal Antibody Concentration: The antibody dilution may be too high.
-
Blocking Buffer Issues: The blocking agent could be masking the epitope.
-
Insufficient Detection: The detection reagents may not be sensitive enough.
Quantitative Data Summary
For reproducible results, it is critical to standardize key quantitative parameters in your protocol. The tables below provide recommended starting points.
Table 1: Example Primary Antibody Parameters for TIM-3
| Antibody Catalog # | Host/Type | Recommended Dilution (WB) | Observed MW | Source |
| AF1529 (mouse TIM-3) | Goat Polyclonal | 2 µg/mL | 45-70 kDa | |
| NB100-56422 (mouse TIM-3) | Rabbit Polyclonal | 2 µg/mL | ~50 kDa | [22] |
| A89282 (Human, Mouse) | Rabbit Polyclonal | 1:1,000 | 50 kDa | [22] |
| General Starting Point | N/A | 1 µg/mL or 1:1,000 | Varies | [21] |
Note: Always consult the manufacturer's datasheet for the specific antibody you are using. Optimization is essential.
Table 2: General Western Blot Optimization Parameters
| Parameter | Recommendation | Troubleshooting Tip for Low Signal |
| Protein Load | 20-50 µg of total cell lysate | Increase protein load.[14] |
| Primary Antibody Incubation | 1-2 hours at RT or overnight at 4°C | Extend incubation to overnight at 4°C.[18][21] |
| Secondary Antibody Dilution | 1:5,000 to 1:20,000 (HRP-conjugated) | Use a lower dilution (e.g., 1:2,000 to 1:5,000). |
| Washing Steps | 3 x 5-10 min washes in TBST/PBST | Reduce wash duration or number if signal is very weak.[13][17] |
| Substrate Incubation | 1-5 minutes | Use a high-sensitivity substrate and ensure it is not expired.[18] |
| Exposure Time | 30 seconds to 10 minutes | Increase exposure time incrementally.[21] |
Visual Guides and Protocols
Western Blot Workflow
The following diagram illustrates the standard workflow for western blotting. Each step presents a potential point of failure that can lead to a low signal.
Troubleshooting Flowchart for Low TIM-3 Signal
Use this decision tree to diagnose the cause of a weak or absent TIM-3 signal.
Detailed Experimental Protocol: Standard Western Blot for TIM-3
This protocol provides a general framework. Specific details should be optimized for your antibodies and experimental system.
1. Sample Preparation (Cell Lysates) a. Culture cells to desired confluency or apply stimulation to induce TIM-3 expression. b. Place the culture dish on ice and wash cells once with ice-cold PBS. c. Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail. d. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new tube. h. Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE (Gel Electrophoresis) a. Mix 20-50 µg of protein with 4X Laemmli sample buffer. b. Heat the samples at 95-100°C for 5-10 minutes. Do not boil if your sample is prone to aggregation.[18] c. Load samples and a pre-stained protein ladder into the wells of a 4-20% Tris-Glycine polyacrylamide gel. d. Run the gel in 1X running buffer at 80-120V until the dye front reaches the bottom.
3. Protein Transfer a. Equilibrate the gel, PVDF membrane, and filter paper in 1X transfer buffer. (For high MW proteins, reducing methanol (B129727) to 10% and adding up to 0.05% SDS can improve transfer).[15][18] b. Assemble the transfer stack (sandwich), ensuring no air bubbles are trapped between the gel and the membrane.[13] c. Perform a wet transfer at 100V for 90-120 minutes at 4°C or a semi-dry transfer according to the manufacturer's instructions. d. After transfer, briefly wash the membrane in TBST and visualize protein bands with Ponceau S stain to confirm transfer efficiency. Destain with TBST.
4. Immunodetection a. Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary TIM-3 antibody diluted in blocking buffer. This is typically done overnight at 4°C for best results.[21] c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate the membrane with an HRP-conjugated secondary antibody (compatible with the primary antibody host) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
5. Signal Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film. Start with a short exposure (30-60 seconds) and increase as needed to achieve optimal signal.[21]
References
- 1. TIM-3 Antibodies: Novus Biologicals [novusbio.com]
- 2. The Binding Properties of Glycosylated and Non-Glycosylated Tim-3 Molecules on CD4+CD25+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T-cell immunoglobulin and mucin domain-containing protein 3 (Tim-3) is recruited to the immune synapse, disrupts stable synapse formation and associates with receptor phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycoproteomic landscape and structural dynamics of TIM family immune checkpoints enabled by mucinase SmE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Development and Optimization of a Miniaturized Western Blot-Based Screening Platform to Identify Regulators of Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Post-Translational Modification | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. Western blot optimization | Abcam [abcam.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. blog.addgene.org [blog.addgene.org]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 20. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 21. youtube.com [youtube.com]
- 22. Anti-TIM 3 Antibody (A89282) | Antibodies.com [antibodies.com]
Technical Support Center: Overcoming Resistance to TIM-3 Targeted Therapies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) targeted therapies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Questions about TIM-3 and Resistance
Q1: What is TIM-3 and what is its role in the tumor microenvironment?
T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) is an immune checkpoint receptor expressed on various immune cells, including exhausted T cells, regulatory T cells (Tregs), natural killer (NK) cells, and dendritic cells (DCs).[1][2] In the tumor microenvironment (TME), TIM-3 acts as a negative regulator of anti-tumor immunity.[2][3] Its engagement with its ligands, such as galectin-9, phosphatidylserine (B164497) (PtdSer), high-mobility group protein B1 (HMGB1), and CEACAM-1, leads to the suppression of T-cell proliferation and cytokine production, promoting T-cell exhaustion and apoptosis.[4][5] TIM-3 expression is often upregulated on tumor-infiltrating lymphocytes (TILs) and is associated with a more aggressive disease phenotype and poor prognosis in several cancers.[1][6]
Q2: What are the primary mechanisms of resistance to TIM-3 targeted therapies?
Resistance to TIM-3 targeted therapies can be multifactorial and may involve:
-
Upregulation of alternative immune checkpoints: Compensatory upregulation of other inhibitory receptors like PD-1, LAG-3, and TIGIT on T cells can sustain an exhausted phenotype even when TIM-3 is blocked.[7][8][9][10]
-
Tumor microenvironment (TME) factors: The presence of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) can counteract the effects of TIM-3 blockade.[3][11] Additionally, certain cytokines in the TME can promote TIM-3 expression.[4]
-
Intrinsic tumor cell resistance: Tumor cells may develop mechanisms to evade immune recognition, such as downregulation of MHC molecules, rendering them insensitive to T-cell-mediated killing.[12]
-
Complexity of TIM-3 signaling: TIM-3 has multiple ligands and its signaling can be context-dependent, sometimes even showing co-stimulatory functions, which complicates the effects of its blockade.[13]
Q3: Why is dual blockade of TIM-3 and PD-1 often more effective than monotherapy?
TIM-3 and PD-1 are frequently co-expressed on the most dysfunctional and exhausted tumor-infiltrating CD8+ T cells.[1][3][4][14] These two pathways are non-redundant, meaning they suppress T-cell function through different mechanisms.[15] Therefore, blocking only one of these pathways may not be sufficient to fully restore anti-tumor immunity.[7] Preclinical studies have consistently shown that combining anti-TIM-3 and anti-PD-1/PD-L1 antibodies leads to synergistic anti-tumor effects and improved survival in various cancer models.[7][14] This combination therapy can more effectively reverse T-cell exhaustion and enhance the proliferation and effector functions of tumor-specific T cells.[3][16]
Section 2: Troubleshooting In Vitro & In Vivo Experiments
Q4: My anti-TIM-3 antibody shows no effect in my in vitro T-cell activation assay. What could be the problem?
| Potential Cause | Troubleshooting Steps |
| Low or absent TIM-3 expression on target cells. | Verify TIM-3 expression on your T-cell population using a validated flow cytometry protocol. Ensure you are using an appropriate positive control cell line known to express TIM-3. |
| Suboptimal antibody concentration. | Perform a dose-response titration of your anti-TIM-3 antibody to determine the optimal concentration for your specific assay conditions. |
| Antibody clone does not block the relevant ligand interaction. | TIM-3 has multiple ligands. The specific antibody clone you are using may not block the dominant inhibitory interaction in your experimental system.[17][18][19] Try using a different clone or a combination of antibodies that block different ligand binding sites. |
| Presence of other dominant inhibitory pathways. | Co-expression of other checkpoint inhibitors like PD-1 can limit the effect of TIM-3 blockade alone. Consider a dual blockade strategy by adding an anti-PD-1 or anti-PD-L1 antibody to your assay.[3][7] |
| Incorrect assay setup. | Ensure your T-cell stimulation conditions (e.g., anti-CD3/CD28 concentration, incubation time) are optimal for inducing a measurable response. |
Q5: I am not observing any anti-tumor effect of TIM-3 blockade in my mouse model. What should I check?
| Potential Cause | Troubleshooting Steps |
| Inappropriate tumor model. | The chosen tumor model may not be dependent on the TIM-3 pathway for immune evasion. Analyze the TME of your tumor model for TIM-3 expression on TILs and the presence of its ligands. |
| Suboptimal dosing regimen or route of administration. | Optimize the dose, frequency, and route of administration of the anti-TIM-3 antibody. |
| Compensatory upregulation of other checkpoints. | Acquired resistance to TIM-3 blockade can occur through the upregulation of other inhibitory receptors like PD-1.[7] Consider combination therapy with an anti-PD-1 antibody. |
| Immune-suppressive tumor microenvironment. | The presence of a high number of MDSCs or Tregs can suppress the anti-tumor immune response initiated by TIM-3 blockade.[11] Characterize the immune cell infiltrate in your tumors and consider therapies that target these suppressive populations. |
| Antibody clone is not effective in vivo. | The in vivo efficacy of anti-TIM-3 antibodies can be clone-dependent.[19] Test different antibody clones with proven in vivo activity. |
Section 3: Flow Cytometry for TIM-3 Analysis
Q6: I am having trouble with my TIM-3 flow cytometry staining. What are some common issues and solutions?
| Issue | Potential Cause | Solution |
| High background staining. | Non-specific antibody binding. | Include an isotype control to assess non-specific binding. Use an Fc block to prevent binding to Fc receptors on myeloid cells. Titrate your antibody to the lowest concentration that gives a clear positive signal. |
| Weak or no signal. | Low TIM-3 expression. | Use a bright fluorochrome-conjugated antibody. Consider using a signal amplification system. Ensure your cells of interest are properly gated. |
| Poor antibody quality. | Use a validated antibody from a reputable supplier. | |
| Inconsistent results between experiments. | Variability in sample processing or staining protocol. | Standardize your protocol for cell isolation, staining, and acquisition. Use the same instrument settings for all experiments. |
| Cell viability issues. | Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies. |
Quantitative Data Summary
Table 1: Overview of Selected Clinical Trials of TIM-3 Inhibitors
| Drug (Target) | Combination Therapy | Cancer Type | Phase | Key Findings/Status |
| Sabatolimab (anti-TIM-3) | Spartalizumab (anti-PD-1) | NSCLC, Melanoma | II | Combination therapy was explored in patients with advanced solid tumors.[7][14] |
| Cobolimab (anti-TIM-3) | Dostarlimab (anti-PD-1), Nivolumab (anti-PD-1) | Advanced Solid Tumors | I/II | Evaluating monotherapy and combination with other checkpoint inhibitors.[20] |
| LY3321367 (anti-TIM-3) | - | Small Cell Lung Cancer | I | Demonstrated single-agent activity with a partial response observed.[4] |
| TSR-022 (anti-TIM-3) | TSR-042 (anti-PD-1) | NSCLC | I/II | Showed activity in NSCLC patients who had progressed on prior anti-PD-1 therapy.[4] |
Key Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay to Assess TIM-3 Blockade
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or cancer patients.
-
T-Cell Stimulation: Coat a 96-well plate with anti-CD3 antibody (e.g., OKT3, 1-5 µg/mL).
-
Cell Plating: Seed 1 x 10^5 PBMCs per well.
-
Antibody Treatment: Add the anti-TIM-3 blocking antibody or an isotype control antibody at various concentrations. For dual blockade experiments, also add an anti-PD-1/PD-L1 antibody.
-
Co-stimulation: Add soluble anti-CD28 antibody (1-2 µg/mL).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Readout:
-
Cytokine Production: Collect the supernatant and measure IFN-γ or IL-2 levels by ELISA or CBA.
-
Proliferation: Add a proliferation dye (e.g., CFSE) before stimulation and analyze dilution by flow cytometry, or perform a 3H-thymidine incorporation assay.
-
Protocol 2: Flow Cytometry Analysis of TIM-3 Expression on Tumor-Infiltrating Lymphocytes (TILs)
-
Tumor Digestion: Mechanically and enzymatically digest fresh tumor tissue to obtain a single-cell suspension.
-
Cell Surface Staining:
-
Resuspend cells in FACS buffer (PBS with 2% FBS).
-
Incubate with an Fc block for 10-15 minutes on ice.
-
Add a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD8, CD4, PD-1, TIM-3) and a viability dye.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (for FoxP3):
-
Fix and permeabilize the cells using a commercial FoxP3 staining buffer set.
-
Incubate with an anti-FoxP3 antibody for 30 minutes at room temperature in the dark.
-
Wash the cells.
-
-
Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software, gating on live, singlet lymphocytes, and then on specific T-cell subsets to determine the percentage and mean fluorescence intensity (MFI) of TIM-3 expression.
-
Signaling Pathways and Experimental Workflows
Caption: Simplified TIM-3 and PD-1 inhibitory signaling pathways in T cells.
Caption: Mechanisms of resistance to anti-TIM-3 monotherapy and the rationale for dual blockade.
Caption: Experimental workflow for evaluating TIM-3 targeted therapies.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. New Checkpoint Inhibitors on the Road: Targeting TIM-3 in Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting Tim-3 in Cancer With Resistance to PD-1/PD-L1 Blockade [frontiersin.org]
- 8. Overcoming resistance to immune checkpoint inhibitor in non-small cell lung cancer: the promise of combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biomarkers of resistance to immune checkpoint inhibitors in non-small-cell lung cancer: myth or reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Predictive Biomarkers and Resistance Mechanisms of Checkpoint Inhibitors in Malignant Solid Tumors [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Biomarkers for immunotherapy resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. Targeting Tim-3 in Cancer With Resistance to PD-1/PD-L1 Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of novel anti-TIM-3 antibodies interfering with its binding to ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TIM3 Checkpoint Inhibition Fails to Prolong Survival in Ovarian Cancer-Bearing Mice [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Blockade of Tim-3 binding to phosphatidylserine and CEACAM1 is a shared feature of anti-Tim-3 antibodies that have functional efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onclive.com [onclive.com]
Navigating the Complexities of TIM-3 Signaling: A Technical Support Guide
Welcome to the technical support center for researchers investigating the multifaceted role of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3). This guide is designed to address common challenges and conflicting data encountered during experimentation, providing troubleshooting advice and in-depth explanations to enhance your research.
Frequently Asked Questions (FAQs)
Q1: My experiments are showing conflicting results for TIM-3's function. Sometimes it appears inhibitory, and other times it's co-stimulatory. Why is this happening?
A1: This is a well-documented and complex aspect of TIM-3 biology. The functional outcome of TIM-3 signaling is highly context-dependent and can be influenced by several factors:
-
Cell Type: TIM-3's role varies significantly across different immune cells. For instance, while it is often associated with exhaustion in T cells, it can have activating functions in mast cells and dendritic cells (DCs).[1][2][3]
-
Ligand Engagement: TIM-3 has at least four known ligands: Galectin-9 (Gal-9), Carcinoembryonic antigen cell adhesion molecule 1 (CEACAM1), High-mobility group box 1 (HMGB1), and phosphatidylserine (B164497) (PtdSer).[4][5] The specific ligand interacting with TIM-3 can trigger distinct downstream signaling pathways.
-
Co-expression with Other Receptors: The presence of other co-inhibitory or co-stimulatory receptors, particularly PD-1, can influence TIM-3's function. Co-blockade of TIM-3 and PD-1 has shown synergistic effects in restoring anti-tumor immunity.[6]
-
Cellular State: The outcome of TIM-3 signaling can depend on whether the cell is in a state of acute activation or chronic stimulation, as seen in cancer or chronic infections.[7]
Q2: I'm observing different downstream signaling events in my T cells upon TIM-3 engagement. What are the key pathways I should be investigating?
A2: The intracellular signaling of TIM-3 is intricate as its cytoplasmic tail lacks a classical immunoreceptor tyrosine-based inhibition motif (ITIM).[6] Key signaling events to investigate include:
-
Tyrosine Phosphorylation: The cytoplasmic tail of TIM-3 contains conserved tyrosine residues (Y256 and Y263) that can be phosphorylated by Src family kinases like Lck and Fyn upon ligand binding.[5][6]
-
Recruitment of SH2 Domain-Containing Proteins: Phosphorylated tyrosines can act as docking sites for various SH2 domain-containing proteins, including PI3K and PLC-γ1, which can lead to the activation of transcription factors like NFAT and NF-κB.[6]
-
The Bat3/Fyn Switch: In the absence of a ligand, the adaptor protein Bat3 can bind to the TIM-3 tail and may preserve T cell signaling.[5][6] Upon ligand binding, Bat3 can be released, allowing the kinase Fyn to bind and potentially initiate an inhibitory signal.[5][6]
-
Akt/mTOR Pathway: Some studies suggest that TIM-3 can enhance T cell activation through the Akt/mTOR signaling pathway, particularly in acute infection settings.[7][8][9]
Troubleshooting Guides
Problem 1: Inconsistent Cytokine Production in T cells after TIM-3 Blockade.
You are treating exhausted T cells from a tumor microenvironment with an anti-TIM-3 antibody, expecting an increase in IFN-γ production, but your results are variable.
Possible Causes and Troubleshooting Steps:
-
Co-expression of PD-1: Exhausted T cells often co-express high levels of PD-1 and TIM-3. The inhibitory signal from PD-1 might be dominant.
-
Solution: Perform dual blockade of TIM-3 and PD-1. Compare single versus dual blockade to assess for synergistic effects on IFN-γ production.
-
-
Presence of Different TIM-3 Ligands: The tumor microenvironment may contain multiple TIM-3 ligands. Your blocking antibody might be more effective against one ligand interaction than another.
-
Solution: Characterize the expression of Galectin-9 and CEACAM1 in your tumor model. Consider using ligand-specific blocking strategies if available.
-
-
Experimental Model: The source of your T cells (e.g., in vitro generated, from different tumor models) can influence their exhaustion state and response to checkpoint blockade.
-
Solution: Ensure your T cell exhaustion protocol is robust and reproducible. Characterize the expression of multiple exhaustion markers (PD-1, LAG-3, etc.) to define the cell state accurately.
-
Quantitative Data Summary: TIM-3 Ligand-Dependent Outcomes
| Ligand | Interacting Cell Surface Molecule | Reported Outcome on T cells | Key Signaling Pathway Involved |
| Galectin-9 | TIM-3 | Can induce T cell apoptosis or exhaustion.[5] | Apoptosis |
| CEACAM1 | TIM-3 | Inhibitory function is often dependent on co-expression with CEACAM1.[3] | Inhibition of proximal TCR signaling |
| HMGB1 | TIM-3, RAGE, TLRs | Can inhibit the activation of dendritic cells, indirectly affecting T cell responses.[5] | Inhibition of TLR signaling |
| Phosphatidylserine (PtdSer) | TIM-3 | Critical for the uptake of apoptotic cells by phagocytes, promoting immune tolerance.[6] | Immune tolerance |
Problem 2: My in vitro and in vivo results on NK cell function mediated by TIM-3 are contradictory.
In vitro, TIM-3 engagement on NK cells seems to enhance cytotoxicity, but in your in vivo tumor model, TIM-3 expression on NK cells correlates with poor prognosis.
Possible Causes and Troubleshooting Steps:
-
Activation State of NK Cells: The function of TIM-3 on NK cells can depend on their activation and maturation state.[1][2]
-
Solution: Characterize the phenotype of your NK cells in both experimental settings. Assess the expression of maturation markers like CD56 and activation markers like CD69.
-
-
Differential Ligand Presence: The ligands present in your in vitro co-culture system may differ from those in the in vivo tumor microenvironment.
-
Chronic vs. Acute Exposure: In vivo, NK cells are chronically exposed to tumor antigens and an immunosuppressive environment, which can lead to TIM-3-mediated exhaustion. In vitro assays often reflect a more acute response.[1][2]
-
Solution: Design in vitro experiments that mimic chronic stimulation to better reflect the in vivo context. This could involve repeated stimulation of NK cells over several days.
-
Quantitative Data Summary: TIM-3 Function in Different Immune Cells
| Cell Type | Predominant Function of TIM-3 | Key Ligands/Interactions | Common Experimental Observation |
| Th1/Tc1 T Cells | Inhibitory (exhaustion) | Galectin-9, CEACAM1 | Increased expression in chronic infection and cancer correlates with dysfunction.[6][7] |
| Regulatory T cells (Tregs) | Enhances suppressive function | - | TIM-3+ Tregs are highly suppressive.[13] |
| NK Cells | Context-dependent (activating or inhibitory) | Galectin-9 | Upregulated on activated NK cells; high expression can lead to exhaustion.[1][2][10] |
| Dendritic Cells (DCs) | Inhibitory | HMGB1 | Suppresses TLR-mediated activation and anti-tumor responses.[3][5] |
| Macrophages | Inhibitory | PtdSer | Mediates uptake of apoptotic cells and suppresses inflammation.[6][14] |
| Mast Cells | Activating | - | Enhances FcεRI signaling, leading to degranulation and cytokine release.[3] |
Experimental Protocols
Key Experiment: Assessing T cell Exhaustion and Reversal by TIM-3 Blockade
-
Co-culture Model: Co-culture tumor-infiltrating lymphocytes (TILs) with autologous tumor cells or a relevant tumor cell line.
-
Stimulation: Stimulate the co-culture with anti-CD3 and anti-CD28 antibodies in the presence of either an isotype control antibody or an anti-TIM-3 blocking antibody.
-
Cytokine Analysis: After 24-72 hours, collect the supernatant and measure IFN-γ, TNF-α, and IL-2 levels by ELISA or a multiplex bead array.
-
Flow Cytometry: Stain the T cells for surface markers (CD8, PD-1, TIM-3, LAG-3) and intracellular markers of cytotoxicity (Granzyme B, Perforin) and proliferation (Ki-67).
-
Data Interpretation: A significant increase in cytokine production and the expression of functional markers in the anti-TIM-3 treated group compared to the isotype control would indicate a reversal of exhaustion.
Visualizing Signaling Pathways and Workflows
Caption: Context-dependent outcomes of TIM-3 signaling based on ligand and cellular state.
Caption: The Bat3/Fyn switch model for TIM-3 intracellular signaling.
Caption: A logical workflow for troubleshooting conflicting TIM-3 experimental data.
References
- 1. Frontiers | Tim-3: An Activation Marker and Activation Limiter of Innate Immune Cells [frontiersin.org]
- 2. Tim-3: An Activation Marker and Activation Limiter of Innate Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immune regulation by Tim-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lag-3, Tim-3, and TIGIT: Co-inhibitory Receptors with Specialized Functions in Immune Regulation: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Lag-3, Tim-3, and TIGIT co-inhibitory receptors with specialized functions in immune regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tim-3 co-stimulation promotes short-lived effector T cells, restricts memory precursors, and is dispensable for T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The costimulatory activity of Tim-3 requires Akt and MAPK signaling and its recruitment to the immune synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Differential impact of TIM-3 ligands on NK cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Too much of a good thing? Tim-3 and TCR Signaling in T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | TIM-3 Regulates Distinct Functions in Macrophages [frontiersin.org]
Technical Support Center: Enhancing TIM-3 CAR-T Cell Therapy Efficacy
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficacy of T-cell immunoglobulin and mucin domain 3 (TIM-3) chimeric antigen receptor (CAR)-T cell therapy.
Troubleshooting Guide
This guide addresses common issues encountered during TIM-3 CAR-T cell therapy experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low TIM-3 CAR-T Cell Proliferation and Persistence
Question: My TIM-3 CAR-T cells show poor expansion and do not persist long-term in vivo. What are the possible reasons and how can I troubleshoot this?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Solution | Key Considerations |
| T-cell Exhaustion | Co-express checkpoint inhibitors like anti-PD-1 or use a TIM-3 decoy to block the ligand-receptor interaction.[1][2][3] | TIM-3 is an immune checkpoint that can lead to T-cell exhaustion when engaged by its ligands.[4] Combining blockades of multiple checkpoints (e.g., PD-1, TIM-3, LAG-3) can synergistically enhance CAR-T cell function.[3] |
| Suboptimal Cytokine Support | Supplement culture media with a cocktail of interleukins such as IL-7, IL-15, and IL-21 to promote a memory phenotype and reduce the expression of inhibitory receptors.[5] | Different cytokine combinations can influence the differentiation and memory formation of CAR-T cells. |
| Extended Ex Vivo Culture | Shorten the ex vivo expansion period. CAR-T cells expanded for 3-5 days have shown greater proliferation and cytotoxic ability compared to those cultured for 9-14 days.[5] | Longer culture times can lead to T-cell differentiation towards a more exhausted phenotype. |
| Inadequate Co-stimulation | Optimize the CAR construct to include co-stimulatory domains like 4-1BB and CD28 to enhance T-cell activation and persistence. | The choice of co-stimulatory domain can significantly impact the persistence and effector function of CAR-T cells. |
Issue 2: Reduced Cytotoxicity of TIM-3 CAR-T Cells
Question: My TIM-3 CAR-T cells exhibit low cytotoxic activity against target tumor cells. What could be causing this and what steps can I take to improve it?
Potential Causes and Solutions:
| Potential Cause | Troubleshooting/Solution | Key Considerations |
| TIM-3-Mediated Inhibition | Engineer CAR-T cells to secrete a soluble TIM-3 protein (TIM-3 decoy) to block the interaction between the TIM-3 receptor on CAR-T cells and its ligands on tumor cells.[1] | Tumors can exploit the TIM-3 pathway to "turn off" CAR-T cells.[1] |
| Target Antigen Escape | Develop dual-targeting CAR-T cells that recognize both TIM-3 and another tumor-associated antigen to prevent tumor escape due to antigen loss. | Tumors can downregulate the expression of a single target antigen to evade immune recognition. |
| Suppressive Tumor Microenvironment (TME) | Combine TIM-3 CAR-T cell therapy with agents that modulate the TME, such as inhibitors of immunosuppressive cytokines (e.g., TGF-β) or enzymes (e.g., IDO). | The TME is a major barrier to effective CAR-T cell therapy, particularly in solid tumors.[6] |
| Suboptimal CAR Affinity | Screen and select single-chain variable fragments (scFv) with optimal affinity for TIM-3. | The binding affinity of the CAR to its target antigen can influence the level of T-cell activation and cytotoxicity. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the experimental design and underlying biology of TIM-3 CAR-T cell therapy.
1. What is the role of TIM-3 in T-cell function and how does it impact CAR-T cell therapy?
T-cell immunoglobulin and mucin domain 3 (TIM-3) is an immune checkpoint receptor that is upregulated on activated T cells.[4][7] Its interaction with its primary ligand, galectin-9, as well as other ligands like CEACAM1, can deliver inhibitory signals that lead to T-cell exhaustion, a state of T-cell dysfunction characterized by poor proliferation and effector function.[4][8] In the context of cancer, tumors can exploit this pathway to evade the immune system.[1] TIM-3 expressing CAR-T cells may therefore become exhausted upon repeated antigen encounter in the tumor microenvironment, limiting their therapeutic efficacy. Strategies to counteract TIM-3-mediated inhibition are crucial for improving the persistence and anti-tumor activity of CAR-T cells.
2. What are the key signaling pathways initiated by TIM-3 engagement?
The signaling pathways downstream of TIM-3 are complex and can be both inhibitory and, in some contexts, activating.
-
Inhibitory Signaling: Upon ligand binding (e.g., Galectin-9), the cytoplasmic tail of TIM-3 becomes phosphorylated. This can lead to the recruitment of phosphatases that suppress T-cell receptor (TCR) signaling.[7] One proposed mechanism involves the release of HLA-B-associated transcript 3 (Bat3) from the TIM-3 cytoplasmic tail, which is normally associated with promoting T-cell activation.[8][9]
-
Activating Signaling: Some studies suggest that under certain conditions, TIM-3 can enhance TCR signaling pathways, potentially contributing to T-cell exhaustion through chronic stimulation.[7][10] This may involve the PI3K/Akt/mTOR pathway.[10]
3. How can I generate TIM-3 CAR-T cells in the lab?
The generation of TIM-3 CAR-T cells involves several key steps, from T-cell isolation to viral transduction and expansion.
Experimental Protocol: Generation of TIM-3 CAR-T Cells
This protocol provides a general framework for the production of TIM-3 CAR-T cells.[11][12][13]
-
T-Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor buffy coats using Ficoll-Paque density gradient centrifugation.
-
Isolate CD4+ and CD8+ T-cells from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
-
T-Cell Activation:
-
Activate isolated T-cells using anti-CD3/CD28 antibody-coated beads or plates at a 1:1 bead-to-cell ratio.
-
Culture the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin.
-
-
Lentiviral Transduction:
-
On day 2 post-activation, transduce the T-cells with a lentiviral vector encoding the TIM-3 CAR construct at a multiplicity of infection (MOI) optimized for your specific vector and cells.
-
The CAR construct should ideally contain an scFv targeting TIM-3, a hinge region, a transmembrane domain, and intracellular co-stimulatory (e.g., CD28, 4-1BB) and signaling (CD3ζ) domains.
-
Polybrene or other transduction enhancers can be added to increase efficiency.
-
-
CAR-T Cell Expansion:
-
Culture the transduced T-cells for 7-14 days.
-
Supplement the culture medium with recombinant human IL-2, IL-7, and/or IL-15 every 2-3 days to promote expansion and survival.
-
Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
-
Quality Control:
-
Assess CAR expression on the surface of T-cells using flow cytometry with a protein L or anti-Fab antibody that recognizes the CAR construct.
-
Evaluate the viability and phenotype (e.g., memory vs. effector markers) of the final CAR-T cell product.
-
4. What are the best in vitro assays to assess the functionality of TIM-3 CAR-T cells?
A combination of assays is recommended to comprehensively evaluate the function of your TIM-3 CAR-T cells.
-
Cytotoxicity Assay: A standard chromium-51 (B80572) (⁵¹Cr) release assay or a non-radioactive alternative (e.g., LDH release assay, real-time impedance-based assay) can be used to measure the ability of CAR-T cells to kill TIM-3 expressing target cells.
-
Cytokine Release Assay: An ELISA or a multiplex cytokine bead array (e.g., Luminex) can be used to quantify the release of effector cytokines such as IFN-γ, TNF-α, and IL-2 by CAR-T cells upon co-culture with target cells.
-
Proliferation Assay: A CFSE dilution assay or a BrdU incorporation assay can be used to measure the proliferation of CAR-T cells in response to target cell stimulation.
5. How can I monitor the persistence of TIM-3 CAR-T cells in vivo?
In vivo persistence is a critical determinant of long-term efficacy.
-
Bioluminescence Imaging (BLI): If your CAR-T cells are engineered to co-express a luciferase reporter gene, you can non-invasively track their location and expansion in living animals over time.[14]
-
Flow Cytometry: Blood samples or tissues from experimental animals can be collected at different time points and analyzed by flow cytometry to quantify the percentage and absolute number of CAR-T cells.
-
Quantitative PCR (qPCR): DNA can be isolated from blood or tissues to quantify the number of CAR-T cells by detecting the integrated CAR transgene.
References
- 1. news-medical.net [news-medical.net]
- 2. emjreviews.com [emjreviews.com]
- 3. Improving CAR T-Cell Persistence [mdpi.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | CAR-T Cell Performance: How to Improve Their Persistence? [frontiersin.org]
- 6. CAR T Cell Therapy: Remedies of Current Challenges in Design, Injection, Infiltration and Working - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of T cell responses by the receptor molecule Tim-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. Too much of a good thing? Tim-3 and TCR Signaling in T cell exhaustion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. Protocol to generate traceable CAR T cells for syngeneic mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. blog.crownbio.com [blog.crownbio.com]
Cell viability issues in long-term TIM-3 blockade experiments
Technical Support Center: TIM-3 Blockade Experiments
This guide provides troubleshooting assistance and answers to frequently asked questions regarding cell viability issues encountered during long-term T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) blockade experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: We are observing significant T-cell death in our long-term cultures with anti-TIM-3 antibodies. What are the primary causes?
A: Increased cell death during long-term TIM-3 blockade is a multifaceted issue. The primary causes often relate to the physiological state of the T-cells and the experimental conditions, rather than antibody toxicity. Key factors include:
-
T-Cell Exhaustion: TIM-3 is a well-established marker for T-cell exhaustion, particularly when co-expressed with other inhibitory receptors like PD-1.[1][2] These cells are already in a dysfunctional state with reduced proliferative capacity and are inherently more susceptible to apoptosis.[1][3] The cells in your long-term culture may have been terminally differentiated and exhausted even before the blockade was applied.
-
Restimulation-Induced Cell Death (RICD): TIM-3's role in apoptosis is context-dependent. While it can protect newly activated T-cells, it sensitizes late-stage effector T-cells to apoptosis following T-cell receptor (TCR) restimulation.[4] Long-term cultures inherently involve mature, late-stage T-cells, making them vulnerable to RICD.
-
Activation-Induced Cell Death (AICD): Separate from TIM-3's direct signaling, prolonged or repeated antigen stimulation in culture can trigger apoptosis through the Fas-FasL pathway.[5][6] This is a natural mechanism to ensure immune homeostasis.
-
General Cell Culture Stress: Do not overlook standard cell culture issues. Factors such as nutrient depletion, changes in pH, mycoplasma contamination, incubator fluctuations (CO2, temperature), or poor-quality reagents can lead to widespread cell death.
Q2: What is the specific signaling mechanism through which TIM-3 activation leads to cell death?
A: TIM-3-mediated cell death is primarily triggered by its interaction with the ligand Galectin-9 (Gal-9).[7] When Gal-9, often expressed by tumor cells or antigen-presenting cells, binds to TIM-3 on the surface of a T-cell, it initiates an inhibitory signaling cascade.[3] This binding leads to the phosphorylation of tyrosine residues in TIM-3's cytoplasmic tail, which disrupts its association with the protective protein HLA-B-associated transcript 3 (Bat3).[3][8] The release of Bat3 allows TIM-3 to deliver inhibitory signals, resulting in a calcium influx that initiates the programmed cell death pathway (apoptosis).[8]
Q3: Is TIM-3 blockade not supposed to prevent T-cell death and restore function?
A: Yes, the therapeutic goal of TIM-3 blockade is to prevent T-cell exhaustion and apoptosis, thereby restoring anti-tumor immunity.[3][9] However, the outcome is highly dependent on the timing and the functional state of the T-cells. T-cells that co-express TIM-3 and PD-1 are considered to be in a state of severe or "deep" exhaustion.[1][7] In these terminally exhausted cells, simply blocking one inhibitory pathway may not be sufficient to reverse the dysfunctional state and may fail to prevent cell death. The success of the blockade often relies on targeting T-cells at an earlier, more plastic stage of exhaustion.
Q4: How can I distinguish between apoptosis, necrosis, and T-cell exhaustion in my experimental results?
A: Differentiating these cellular states requires a multi-parametric approach, typically using flow cytometry.
-
Apoptosis: Characterized by cell shrinkage and membrane blebbing. It is identified by staining for Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptosis) and a viability dye like Propidium Iodide (PI) or 7-AAD. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic cells are positive for both.
-
Necrosis: A passive form of cell death resulting from severe stress, leading to cell swelling and lysis. Necrotic cells lose membrane integrity and are therefore Annexin V negative but PI positive.
-
Exhaustion: This is a functional state, not a direct form of cell death. It is defined by the high expression of multiple co-inhibitory receptors (e.g., TIM-3, PD-1, LAG-3), poor proliferative capacity in response to stimulation, and a significant reduction in the production of effector cytokines like IFN-γ, TNF-α, and IL-2.[10][11]
Part 2: Data & Functional Summaries
Quantitative data on cell viability under long-term blockade is highly dependent on the specific cell type, tumor model, and culture conditions. The following tables summarize the functional roles of the TIM-3 pathway and provide a guide for interpreting cell-state-specific markers.
Table 1: Key Ligands of TIM-3 and Their Impact on Immune Cells
| Ligand | Primarily Expressed On | Function Upon Binding to TIM-3 |
|---|---|---|
| Galectin-9 (Gal-9) | Tumor cells, Antigen-Presenting Cells (APCs), Regulatory T-cells (Tregs)[3] | Induces apoptosis in TIM-3+ effector T-cells (Th1, CD8+).[7][12] |
| Phosphatidylserine (PtdSer) | Surface of apoptotic cells[13] | Mediates phagocytosis and clearance of apoptotic cells by macrophages and dendritic cells (DCs).[13][14] |
| CEACAM-1 | T-cells, DCs, tumor cells[3] | Stabilizes TIM-3 expression and contributes to its inhibitory function on T-cells. |
| HMGB1 | Released by necrotic tumor cells[15] | Binds to TIM-3 on DCs, inhibiting the innate immune response to tumor-derived nucleic acids.[15] |
Table 2: Troubleshooting Guide for Differentiating Cellular States
| Cellular State | Key Markers (Flow Cytometry) | Morphology | Functional Readout |
|---|---|---|---|
| Healthy/Viable | Annexin V-, PI- | Normal size and shape | High proliferation, robust cytokine secretion |
| Early Apoptosis | Annexin V+, PI- | Cell shrinkage, membrane blebbing | Reduced function |
| Late Apoptosis/Necrosis | Annexin V+, PI+ | Cell shrinkage, membrane fragmentation | No function |
| Primary Necrosis | Annexin V-, PI+ | Cell swelling, lysis | No function |
| Exhaustion | High TIM-3, PD-1, LAG-3 | Variable | Low proliferation, low/no cytokine secretion[1] |
Part 3: Key Experimental Protocols
Protocol 1: Assessment of Cell Viability and Apoptosis by Annexin V & PI Staining
This protocol allows for the differentiation of viable, apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells from your long-term culture (both antibody-treated and control wells). Count the cells using a hemocytometer and trypan blue to get a preliminary estimate of viability.
-
Washing: Wash 1-5 x 10^5 cells twice with 2 mL of cold 1X PBS. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspension: After the final wash, discard the supernatant and gently resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
PI Addition: Add 10 µL of Propidium Iodide (PI) solution (typically 50 µg/mL).
-
Analysis: Immediately analyze the samples by flow cytometry.
-
Viable cells: FITC- and PI-negative.
-
Early apoptotic cells: FITC-positive and PI-negative.
-
Late apoptotic/necrotic cells: FITC- and PI-positive.
-
Protocol 2: T-Cell Proliferation Assay using CFSE
This protocol measures the proliferative capacity of T-cells, a key indicator of function versus exhaustion.
-
Labeling: Resuspend T-cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS. Add CFSE (Carboxyfluorescein succinimidyl ester) to a final concentration of 1-5 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold culture medium (containing 10% FBS). Incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete culture medium to remove any unbound CFSE.
-
Culturing: Plate the labeled cells under your desired long-term experimental conditions (with or without anti-TIM-3, with appropriate stimulation).
-
Analysis: Harvest cells at various time points (e.g., Day 3, 5, 7). Analyze the CFSE fluorescence by flow cytometry. Each cell division will result in a halving of the CFSE signal, appearing as distinct peaks on the histogram. Unproliferated cells will retain the highest fluorescence.
Part 4: Visualized Guides and Pathways
Diagram 1: TIM-3 Signaling Leading to T-Cell Apoptosis
Caption: TIM-3 binding to its ligand Galectin-9 induces apoptosis.
Diagram 2: Experimental Workflow for Troubleshooting Cell Viability
Caption: A stepwise workflow to diagnose cell viability issues.
Diagram 3: Logical Progression of T-Cell Exhaustion
Caption: Progression from T-cell activation to terminal exhaustion.
References
- 1. rupress.org [rupress.org]
- 2. assaygenie.com [assaygenie.com]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Activation-induced T cell death, and aberrant T cell activation via TNFR1 and CD95-CD95 ligand pathway in stable cardiac transplant recipients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. akadeum.com [akadeum.com]
- 7. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Blockade of TIM3 relieves immunosuppression through reducing regulatory T cells in head and neck cancer | springermedizin.de [springermedizin.de]
- 10. ashpublications.org [ashpublications.org]
- 11. Frontiers | Targeting Tim-3 in Cancer With Resistance to PD-1/PD-L1 Blockade [frontiersin.org]
- 12. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jitc.bmj.com [jitc.bmj.com]
- 14. ashpublications.org [ashpublications.org]
- 15. One Stone, Two Birds: The Roles of Tim-3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TIM-3 Expression Analysis in Patient Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for variability in TIM-3 (T-cell immunoglobulin and mucin-domain containing-3) expression analysis in patient samples.
Frequently Asked Questions (FAQs)
Q1: What are the main sources of variability in TIM-3 expression analysis of patient samples?
A1: Variability in TIM-3 expression can arise from three main areas:
-
Pre-analytical Variability: This is a major source of error and includes factors from the moment of sample collection to the start of the analysis. Key variables include sample collection methods, transport and storage temperature, storage duration, and the number of freeze-thaw cycles.[1][2][3] For tissue samples, fixation methods (e.g., time in formalin) are critical.[4][5]
-
Analytical Variability: This relates to the experimental procedure itself. It includes the choice of detection antibody clone, reagent quality and titration, instrument settings, and protocol consistency.[6][7]
-
Biological Variability: TIM-3 expression is dynamic and varies between individuals, disease states, and even within different immune cell subsets of the same patient.[8][9][10] It is expressed on various immune cells, including T cells, NK cells, monocytes, and dendritic cells, and its levels can change upon cell activation or exhaustion.[11]
Q2: Which cell types should I expect to express TIM-3 in human peripheral blood mononuclear cells (PBMCs)?
A2: TIM-3 is expressed on a variety of immune cells. In PBMCs from healthy donors and patients, you can typically find TIM-3 expression on subsets of CD4+ T cells, CD8+ T cells, regulatory T cells (Tregs), natural killer (NK) cells, and monocytes.[11] Its expression is often upregulated on activated and exhausted T cells.[10]
Q3: How does long-term storage affect TIM-3 protein stability in patient samples?
A3: Long-term storage can significantly impact protein stability. Studies have shown that the storage time of frozen plasma samples can explain a substantial portion of the variance observed in protein concentrations.[3] While FFPE tissue blocks are generally stable for long-term storage, the antigenicity of some proteins can degrade over time, potentially affecting immunohistochemistry (IHC) results.[12] For optimal preservation of protein integrity, especially for flow cytometry, fresh sample processing is recommended.[13] If storage is necessary, freezing at -80°C or below is preferable to -20°C, and minimizing freeze-thaw cycles is crucial.[14]
Q4: What are the key differences between flow cytometry and immunohistochemistry for detecting TIM-3?
A4: Flow cytometry and IHC provide different types of information. Flow cytometry is a quantitative method that measures the expression of multiple markers on individual cells in suspension, allowing for precise quantification of TIM-3 on specific immune cell subsets.[6][15] It is highly sensitive and ideal for analyzing blood or dissociated tissue samples.[6] IHC, on the other hand, provides semi-quantitative data but preserves the tissue architecture, showing the spatial distribution of TIM-3-expressing cells within the tumor microenvironment.[6] The choice between the two depends on the specific research question.
Troubleshooting Guides
Flow Cytometry
Problem 1: Weak or No TIM-3 Signal
| Possible Cause | Recommended Solution |
| Low Target Protein Expression | Some cell populations may have low intrinsic TIM-3 expression. Ensure you are analyzing the correct cell subset. Consider using cell stimulation (e.g., with anti-CD3/anti-CD28) to upregulate TIM-3, which can act as a positive control.[10][16] |
| Improper Antibody Titration | The antibody concentration may be too low. Perform a titration experiment to determine the optimal staining concentration for your specific cell type and protocol.[16][17] |
| Poor Antibody Quality/Storage | The antibody may have degraded due to improper storage (e.g., exposure to light, repeated freeze-thaw cycles). Use a new vial of antibody and always store as recommended by the manufacturer.[18] |
| Suboptimal Instrument Settings | The gain/voltage settings on the flow cytometer may be too low. Use a positive control sample to set the appropriate instrument settings.[13][18] |
| Cell Viability Issues | Analysis of dead cells can lead to non-specific staining and weak signals. Always include a viability dye in your panel to exclude dead cells from the analysis.[19] |
| Antigen Internalization | To prevent the internalization of surface antigens like TIM-3, keep cells on ice or at 4°C during all staining and washing steps and use ice-cold buffers. |
Problem 2: High Background or Non-Specific Staining
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | Excess antibody can bind non-specifically. Reduce the antibody concentration based on titration results. |
| Fc Receptor Binding | Monocytes and NK cells express Fc receptors that can non-specifically bind antibodies. Pre-incubate cells with an Fc receptor blocking reagent (e.g., Fc Block) before adding the TIM-3 antibody.[9][13] |
| Inadequate Washing | Insufficient washing can leave unbound antibody in the sample. Increase the number of wash steps or the volume of wash buffer.[17] |
| Dead Cells | Dead cells can non-specifically bind antibodies. Use a viability dye and gate on live cells.[19] |
| Issues with Secondary Antibody (if used) | If using an indirect staining method, the secondary antibody may be cross-reactive or used at too high a concentration. Run a control with only the secondary antibody to check for non-specific binding.[9] |
Immunohistochemistry (IHC)
Problem 1: Weak or No TIM-3 Staining
| Possible Cause | Recommended Solution |
| Improper Fixation | Both under-fixation and over-fixation in formalin can mask the antigen epitope. Standardize fixation time; 24 hours in 10% neutral buffered formalin is a common starting point.[4] |
| Suboptimal Antigen Retrieval | The TIM-3 epitope may be masked by formalin cross-linking. Optimize the heat-induced epitope retrieval (HIER) method. A common starting point is 20 minutes in a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).[20][21] |
| Low Antibody Concentration | The primary antibody may be too dilute. Perform a titration to find the optimal concentration. |
| Degraded Antibody | Ensure the primary antibody has been stored correctly and is within its expiration date. |
| Tissue Drying Out | Allowing the tissue section to dry out at any point during the staining process can abolish staining. Keep slides in a humidified chamber.[20] |
Problem 2: High Background Staining
| Possible Cause | Recommended Solution |
| Endogenous Peroxidase Activity | Tissues like the spleen or those with red blood cell infiltration have endogenous peroxidases that will react with the DAB substrate. Quench this activity with a 3% hydrogen peroxide block after rehydration.[22] |
| Non-specific Antibody Binding | Use a protein blocking step (e.g., 10% normal serum from the species of the secondary antibody) before applying the primary antibody to block non-specific binding sites.[20] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to a lower concentration. |
| Over-development of Chromogen | Reduce the incubation time with the DAB substrate. Monitor the color development under a microscope. |
Experimental Protocols
Protocol 1: TIM-3 Staining in FFPE Human Tissue for IHC
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes for 3 minutes each.
-
Rinse in distilled water.[22]
-
-
Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER) by immersing slides in 10mM Sodium Citrate buffer (pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approx. 20 minutes).[22]
-
-
Peroxidase Block:
-
Incubate slides in 3% Hydrogen Peroxide for 15 minutes to block endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS).[22]
-
-
Blocking:
-
Incubate slides with a blocking serum (e.g., 10% normal goat serum in PBS if using a goat secondary antibody) for 20-30 minutes in a humidified chamber.[20]
-
-
Primary Antibody Incubation:
-
Dilute the anti-TIM-3 primary antibody to its optimal concentration in antibody diluent.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody & Detection:
-
Rinse slides with wash buffer.
-
Apply a biotinylated secondary antibody (e.g., anti-rabbit IgG) for 30 minutes at room temperature.
-
Rinse, then apply a streptavidin-HRP conjugate for 30 minutes.
-
Rinse with wash buffer.[22]
-
-
Chromogen Development:
-
Apply DAB substrate and incubate until the desired stain intensity develops (typically 1-10 minutes).
-
Rinse with distilled water to stop the reaction.
-
-
Counterstain and Mounting:
-
Counterstain with Hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.[20]
-
Protocol 2: TIM-3 Staining in Human PBMCs for Flow Cytometry
-
Cell Preparation:
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash cells with PBS or flow cytometry staining buffer (e.g., PBS + 2% FBS).
-
Resuspend cells to a concentration of 1x10^7 cells/mL.
-
-
Fc Receptor Block:
-
Add 5-10 µL of Fc Block to 100 µL of cell suspension (1x10^6 cells).
-
Incubate for 10 minutes at 4°C. This is crucial for reducing non-specific binding to monocytes and NK cells.[9]
-
-
Surface Staining:
-
Without washing, add the cocktail of fluorochrome-conjugated antibodies (including anti-TIM-3 and other markers for cell identification, e.g., CD3, CD4, CD8, CD56).
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
-
Viability Staining:
-
Add a viability dye (e.g., a fixable viability stain) according to the manufacturer's instructions to distinguish live from dead cells.
-
-
Wash and Acquisition:
-
Wash the cells twice with 2 mL of staining buffer.
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire samples on a flow cytometer as soon as possible.[11]
-
Data Presentation
Table 1: Pre-analytical Variables Affecting TIM-3 Expression
| Variable | Potential Impact on TIM-3 Measurement | Recommendation |
| Sample Type | Whole blood, PBMCs, FFPE tissue will yield different types of data (quantitative cell-specific vs. spatial). | Choose based on the research question. Process fresh blood samples within 24 hours. |
| Anticoagulant | Can affect cell viability and marker expression. | Use Sodium Heparin or EDTA for PBMC isolation. Consistency is key. |
| Storage Temperature | Protein degradation can occur at higher temperatures. Freeze-thaw cycles damage cells and proteins.[14] | Process fresh samples immediately. If storage is needed, store cells/plasma at -80°C. Store FFPE blocks at room temperature.[12] |
| Storage Duration | Long-term storage can lead to a decrease in detectable protein.[3] | For longitudinal studies, analyze samples in batches to minimize variability due to storage time, or include storage time as a covariate in the analysis. |
| Fixation (IHC) | Time and type of fixative affect antigen preservation and retrieval.[4] | Standardize fixation protocol (e.g., 24 hours in 10% NBF). Avoid prolonged fixation. |
Table 2: RNA-Seq Data Normalization Strategies
When analyzing TIM-3 (HAVCR2) transcript levels, normalization is critical to control for technical variability.
| Normalization Method | Description | When to Use |
| TPM / RPKM / FPKM | Normalize for both sequencing depth and gene length. | Useful for comparing gene expression levels within a single sample.[23] |
| CPM (Counts Per Million) | Normalizes for sequencing depth only. | Simple method for between-sample comparisons when gene length bias is not a major concern.[16] |
| TMM (Trimmed Mean of M-values) | Calculates scaling factors between samples based on the assumption that most genes are not differentially expressed. | Robust method for differential expression analysis between samples.[23] |
| DESeq2 / edgeR Normalization | Uses statistical models to account for library size and RNA composition. | Standard and powerful methods for differential expression analysis in RNA-seq experiments. |
| Batch Effect Correction (e.g., ComBat) | Adjusts for systematic technical differences between batches of samples (e.g., processed on different days or at different sites).[24][25][26] | Essential for large studies or clinical trials where samples are processed in multiple batches to avoid confounding biological signals.[27] |
Visualizations
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. The effect of storage conditions on sample stability in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Long-Term Storage Time and Original Sampling Month on Biobank Plasma Protein Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. health.uconn.edu [health.uconn.edu]
- 5. sysy.com [sysy.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Combined use of different antibody clones improves the efficiency of human leukocyte antigen B27 detection by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tim-3 expression defines regulatory T cells in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. rupress.org [rupress.org]
- 11. TIM-3 as a promising target for cancer immunotherapy in a wide range of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The effect of storage time and temperature on the proteomic analysis of FFPE tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 17. Flow Cytometry Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 18. Flow Cytometry Troubleshooting | Tips & Tricks | StressMarq [stressmarq.com]
- 19. graphviz.org [graphviz.org]
- 20. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - IN [thermofisher.com]
- 21. Immunohistochemistry of tissue sections from formalin-fixed paraffin embedded (FFPE) samples [protocols.io]
- 22. niehs.nih.gov [niehs.nih.gov]
- 23. Item - Gating strategy used for flow cytometry of human PBMCs. - Public Library of Science - Figshare [plos.figshare.com]
- 24. Chapter 3 Pre-processing of bulk RNA-seq data | Tutorial of RNA-seq tumor immunity analysis [liulab-dfci.github.io]
- 25. Normalization of Large-Scale Transcriptome Data Using Heuristic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cryopreservation of TIM-3 Expressing Immune Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with TIM-3 expressing immune cells. This resource provides best practices, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during the cryopreservation of these sensitive cell populations.
Frequently Asked Questions (FAQs)
Q1: What is the impact of cryopreservation on TIM-3 expression on immune cells?
A1: Cryopreservation can lead to a reduction in the percentage of TIM-3 expressing immune cells. Studies on CAR T cells and tumor-infiltrating lymphocytes (TILs) have shown a slight to significant decrease in the frequency of TIM-3 positive cells after thawing.[1] This is a critical consideration for studies focusing on this specific cell marker.
Q2: Which cryopreservation medium is best for preserving the viability of immune cells?
A2: The choice of cryopreservation medium significantly impacts post-thaw cell viability and recovery. Commercially available serum-free, defined media such as CryoStor® CS10 and NutriFreez D10 have been shown to provide high viability and recovery rates for peripheral blood mononuclear cells (PBMCs), comparable to traditional FBS-based media.[2][3] For sensitive cell types like T cells, specialized serum-free formulations are recommended to ensure consistency and minimize variability.[4][5][6]
Q3: What is the optimal concentration of Dimethyl Sulfoxide (DMSO) for cryopreserving TIM-3 expressing immune cells?
A3: While 10% DMSO is a standard concentration in many cryopreservation protocols, it can be toxic to cells.[7][8] For sensitive cells like regulatory T cells (Tregs), reducing the DMSO concentration to 5% in a serum-free medium supplemented with human serum albumin has been shown to improve recovery and functionality.[9][10] It is recommended to optimize the DMSO concentration for your specific cell type, as lower concentrations (1-2%) in combination with other cryoprotectants like pentaisomaltose have also shown promising results for T cell cryopreservation.[11]
Q4: What is the recommended cooling rate for cryopreserving immune cells?
A4: A slow, controlled cooling rate of approximately -1°C per minute is crucial to minimize the formation of intracellular ice crystals and prevent cell damage.[12] This can be achieved using a controlled-rate freezer or a commercially available freezing container like Corning® CoolCell®.[4]
Q5: How long can I store TIM-3 expressing immune cells in liquid nitrogen?
A5: While long-term storage in liquid nitrogen (below -150°C) is generally considered stable for many cell types, prolonged cryopreservation can still impact T cell function.[7][13] Studies have shown that long-term storage can lead to a decrease in T cell responses, particularly for CD4+ T cells.[7] It is advisable to validate the functionality of your cells after long-term storage, especially for critical experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low post-thaw cell viability | - Suboptimal cryopreservation medium- High DMSO concentration- Improper cooling rate- Inefficient thawing technique | - Use a commercially available, serum-free cryopreservation medium optimized for immune cells.- Titrate DMSO concentration; consider using 5% or lower with other cryoprotectants.- Ensure a controlled cooling rate of -1°C/minute.- Thaw cells rapidly in a 37°C water bath until a small ice crystal remains. |
| Decreased percentage of TIM-3+ cells | - Cryopreservation-induced marker loss- Selective death of TIM-3+ cells | - Be aware that a decrease in TIM-3 expression post-thaw is a known phenomenon.[1]- Analyze cells as soon as possible after thawing to minimize further changes.- Consider that TIM-3+ cells, often being exhausted, may be more sensitive to the cryopreservation process. |
| Poor cell recovery | - Cell clumping- Adherence to cryovial | - Gently resuspend cells before and after adding cryopreservation medium.- Consider adding a DNase I treatment step post-thaw if clumping is severe.- Ensure complete transfer of cell suspension from the cryovial. |
| Reduced cell functionality post-thaw (e.g., proliferation, cytokine secretion) | - Cryopreservation-induced cell stress and apoptosis- Suboptimal post-thaw recovery period | - Allow cells to rest in culture medium for at least a few hours, or overnight, before functional assessment to allow for recovery from cryopreservation-induced stress.[14][15]- Use viability dyes that can distinguish between apoptotic and necrotic cells for a more accurate assessment of cell health.[16]- Be aware that long-term cryopreservation can negatively impact T cell function.[7][17] |
| Inconsistent results between experiments | - Variability in cryopreservation or thawing protocol- Batch-to-batch variation in serum if using FBS-based media | - Standardize all steps of the cryopreservation and thawing protocol.- Switch to a serum-free, defined cryopreservation medium to reduce variability.[2][5][6] |
Quantitative Data Summary
Table 1: Comparison of Post-Thaw Viability of PBMCs in Different Cryopreservation Media
| Cryopreservation Medium | Average Post-Thaw Viability (%) | Reference |
| CryoStor® CS10 | 94.7 | [18] |
| 90% FBS + 10% DMSO | 92.6 | [18] |
| RPMI + 20% FBS + 10% DMSO | 90.8 | [18] |
| Synth-a-Freeze™ | 88.4 | [18] |
| Homemade (FBS + 10% DMSO) | ≥89 | [19][20] |
| PSC Cryopreservation kit | ≥89 | [19][20] |
Table 2: Comparison of Post-Thaw Recovery of PBMCs in Different Cryopreservation Media
| Cryopreservation Medium | Average Post-Thaw Recovery (%) | Reference |
| 90% FBS + 10% DMSO | 80.9 | [18] |
| CryoStor® CS10 | 78.0 | [18] |
| RPMI + 20% FBS + 10% DMSO | 72.5 | [18] |
| Synth-a-Freeze™ | 68.4 | [18] |
Table 3: Viability of Different Immune Cell Subsets After Cryopreservation
| Cell Subset | Average Post-Thaw Viability (%) | Reference |
| CD34+ stem cells | 87.27 | [21] |
| CD19+ B cells | 87.44 | [21] |
| CD3-CD56+ NK cells | 89.59 | [21] |
| Monocytes | 88.34 | [21] |
| CD3+ T cells | 52.14 | [21] |
| Granulocytes | 56.68 | [21] |
Experimental Protocols
Protocol 1: Cryopreservation of Immune Cells
-
Cell Preparation:
-
Isolate immune cells of interest (e.g., PBMCs, T cells) using standard laboratory procedures.
-
Perform a cell count and viability assessment (e.g., using trypan blue or a fluorescence-based method). Cells should have high viability (>90%) before freezing.
-
Centrifuge the cells at 300-400 x g for 5-10 minutes at room temperature.
-
Carefully aspirate the supernatant and resuspend the cell pellet in cold, serum-free culture medium.
-
-
Freezing Procedure:
-
Prepare the cryopreservation medium of choice (e.g., CryoStor® CS10 or 90% FBS with 10% DMSO). Keep the medium on ice.
-
Centrifuge the cells again and resuspend the pellet in the cold cryopreservation medium at a concentration of 5-10 x 10^6 cells/mL.
-
Aliquot the cell suspension into pre-labeled cryovials.
-
Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty™ or CoolCell®).
-
Place the freezing container in a -80°C freezer overnight. This will ensure a cooling rate of approximately -1°C/minute.
-
The next day, transfer the cryovials to a liquid nitrogen tank for long-term storage (vapor phase is recommended).
-
Protocol 2: Thawing of Cryopreserved Immune Cells
-
Preparation:
-
Prepare a 37°C water bath.
-
Prepare complete culture medium and warm it to 37°C.
-
-
Thawing:
-
Retrieve a cryovial from the liquid nitrogen tank and immediately place it in the 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains. This should take approximately 1-2 minutes.
-
Wipe the outside of the vial with 70% ethanol (B145695) to sterilize it.
-
-
Washing and Recovery:
-
Inside a biological safety cabinet, use a sterile pipette to slowly transfer the thawed cell suspension into a 15 mL conical tube containing at least 9 mL of pre-warmed complete culture medium. Add the first few drops of medium to the cells very slowly to avoid osmotic shock.
-
Centrifuge the cells at 300-400 x g for 5-10 minutes at room temperature.
-
Aspirate the supernatant, which contains the cryoprotectant.
-
Gently resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Perform a cell count and viability assessment.
-
Allow the cells to rest for at least 1-2 hours at 37°C before proceeding with downstream applications. For functional assays, an overnight rest may be beneficial.
-
Protocol 3: Post-Thaw Viability and Phenotype Assessment by Flow Cytometry
-
Staining:
-
After the post-thaw recovery period, transfer an appropriate number of cells (e.g., 1 x 10^6) to a flow cytometry tube.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Add a viability dye (e.g., 7-AAD, Propidium Iodide, or a fixable viability dye) according to the manufacturer's instructions to distinguish live and dead cells.
-
Add a cocktail of fluorescently-labeled antibodies against cell surface markers of interest, including an antibody for TIM-3.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the live cell population first based on the viability dye staining, and then analyze the expression of TIM-3 and other markers on the desired immune cell subsets.
-
Visualizations
Caption: Simplified TIM-3 signaling pathway in T cells.
Caption: General workflow for cryopreservation and thawing of immune cells.
References
- 1. iovance.com [iovance.com]
- 2. Evaluation of the viability and functionality of human peripheral blood mononuclear cells cryopreserved up to 2 years in animal-protein-free freezing media compared to the FBS-supplemented reference medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Freezing Media & Cell Cryopreservation Solutions | Sartorius [sartorius.com]
- 4. stemcell.com [stemcell.com]
- 5. Serum-free freezing media support high cell quality and excellent ELISPOT assay performance across a wide variety of different assay protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GMP Serum-free Cell Freezing Media - Amerigo Scientific [amerigoscientific.com]
- 7. Loss of T cell responses following long-term cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of storage media, supplements and cryopreservation methods on quality of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Freezing Medium Containing 5% DMSO Enhances the Cell Viability and Recovery Rate After Cryopreservation of Regulatory T Cell Products ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Frontiers | Preservation of functionality, immunophenotype, and recovery of HIV RNA from PBMCs cryopreserved for more than 20 years [frontiersin.org]
- 14. Assessment of the Impact of Post-Thaw Stress Pathway Modulation on Cell Recovery following Cryopreservation in a Hematopoietic Progenitor Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of the Impact of Post-Thaw Stress Pathway Modulation on Cell Recovery following Cryopreservation in a Hematopoietic Progenitor Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving Reliability of Immunological Assays by Defining Minimal Criteria for Cell Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impacts of cryopreservation on phenotype and functionality of mononuclear cells in peripheral blood and ascites - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative and Functional Assessment of the Influence of Routinely Used Cryopreservation Media on Mononuclear Leukocytes for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Impact of Cryopreservation on Viability, Phenotype, and Functionality of Porcine PBMC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Assessment and Comparison of Viability Assays for Cellular Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TIM-3 and PD-1 Checkpoint Inhibitor Efficacy
The landscape of cancer immunotherapy is continually evolving, with immune checkpoint inhibitors at the forefront of this revolution. Among these, agents targeting the Programmed cell death protein 1 (PD-1) pathway have become a standard of care for numerous malignancies. However, primary and acquired resistance has fueled the search for novel targets, bringing T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) into the spotlight as a promising alternative and combination partner. This guide provides a detailed comparison of the efficacy of TIM-3 and PD-1 checkpoint inhibitors, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.
Introduction to PD-1 and TIM-3 Checkpoints
PD-1 is a well-established inhibitory receptor expressed on activated T cells. Its engagement with its ligands, PD-L1 and PD-L2, on tumor cells and other cells in the tumor microenvironment, leads to T-cell exhaustion and dampened anti-tumor immunity. Monoclonal antibodies targeting PD-1 or PD-L1 have demonstrated significant clinical efficacy, leading to durable responses in a subset of patients across various cancer types.[1][2]
TIM-3 is another critical immune checkpoint receptor that marks severely exhausted T cells, often co-expressed with PD-1.[3][4][5] Its ligands include galectin-9 (Gal-9), phosphatidylserine (B164497) (PtdSer), high mobility group box 1 (HMGB1), and carcinoembryonic antigen cell adhesion molecule 1 (CEACAM1).[3][6] The TIM-3 pathway contributes to immune suppression through various mechanisms, making it an attractive target for cancer therapy. Upregulation of TIM-3 has been identified as a potential mechanism of resistance to anti-PD-1 therapy.[4][7]
Comparative Efficacy: Monotherapy and Combination Approaches
PD-1 Inhibitor Monotherapy
PD-1/PD-L1 inhibitors have shown unprecedented success in treating a wide array of cancers. However, the objective response rates (ORRs) as monotherapy are generally modest, with a summary ORR of approximately 20.21% across various tumor types in numerous clinical trials.[1] Efficacy varies significantly based on cancer type, PD-L1 expression status, and line of treatment.[1][8] For instance, first-line treatment with PD-1/PD-L1 inhibitors demonstrates a higher ORR compared to second-line or subsequent treatments (36.57% vs. 13.18%).[8]
TIM-3 Inhibitor Monotherapy
As a newer target, clinical data for TIM-3 inhibitor monotherapy is still emerging. Preclinical studies have indicated modest anti-tumor activity.[9] Early-phase clinical trials have shown that TIM-3 inhibitors are generally well-tolerated but have demonstrated limited single-agent efficacy in heavily pretreated patients with advanced solid tumors.[9][10] For example, in a phase 1 study of the anti-TIM-3 antibody LY3321367 in patients with advanced cancers, the ORR in the non-small cell lung cancer (NSCLC) monotherapy cohort was 0% for those refractory to PD-1/PD-L1 therapy and 7% for prior responders.[10] However, in hematological malignancies like acute myeloid leukemia (AML), a phase I trial of the TIM-3 inhibitor sabatolimab showed a more promising ORR of 41.2%.[11]
Combination Therapy: Targeting Both Pathways
The co-expression of TIM-3 and PD-1 on the most dysfunctional tumor-infiltrating lymphocytes (TILs) provides a strong rationale for combination therapy.[5][12] Preclinical models have consistently shown that dual blockade of TIM-3 and PD-1 is more effective at controlling tumor growth than targeting either pathway alone.[5][12][13] This synergistic effect is attributed to the restoration of T-cell function and enhanced anti-tumor immunity.[5][12]
Several clinical trials are now evaluating this combination. A phase I/II study of sabatolimab (anti-TIM-3) and spartalizumab (anti-PD-1) in patients with advanced solid tumors demonstrated a manageable safety profile and encouraging anti-tumor activity.[4] In a phase I trial of TSR-022 (anti-TIM-3) and TSR-042 (anti-PD-1), the combination was found to be safe and efficacious in patients with melanoma and lung cancer who were refractory to PD-1 inhibition.[14] The AMBER trial, evaluating cobolimab (anti-TIM-3) with dostarlimab (anti-PD-1) in advanced melanoma, has also shown promising results.[15]
Quantitative Data Summary
The following tables summarize the efficacy data for TIM-3 and PD-1 inhibitors as monotherapy and in combination therapy from various clinical trials.
Table 1: Efficacy of PD-1/PD-L1 Inhibitor Monotherapy
| Cancer Type | Treatment Line | Objective Response Rate (ORR) | Reference |
| Various Solid Tumors | Mixed | 20.21% | [1] |
| Various Solid Tumors | First-Line | 36.57% | [8] |
| Various Solid Tumors | Second-Line or Later | 13.18% | [8] |
| PD-L1 Positive Tumors | Mixed | 24.39% | [1] |
| PD-L1 Negative Tumors | Mixed | 10.34% | [1] |
Table 2: Efficacy of TIM-3 Inhibitor Monotherapy (Early Phase Trials)
| Cancer Type | Inhibitor | Objective Response Rate (ORR) | Reference |
| Advanced Solid Tumors | Sabatolimab (MBG453) | No responses observed | [10] |
| NSCLC (PD-1/L1 refractory) | LY3321367 | 0% | [10] |
| NSCLC (PD-1/L1 responder) | LY3321367 | 7% | [10] |
| Acute Myeloid Leukemia | Sabatolimab (MBG453) | 41.2% | [11] |
Table 3: Efficacy of TIM-3 and PD-1 Inhibitor Combination Therapy (Early Phase Trials)
| Cancer Type | Combination | Objective Response Rate (ORR) | Reference |
| Advanced Solid Tumors | Sabatolimab + Spartalizumab | 6% (Partial Responses) | [10] |
| Advanced Solid Tumors | Cobolimab + Dostarlimab | Data maturing | [15] |
| NSCLC (PD-1/L1 refractory) | LY3321367 + LY3300054 (anti-PD-L1) | 4% | [10] |
| Advanced Melanoma (Anti-PD-1 refractory) | RP1 + Nivolumab | 32.9% | [16] |
Signaling Pathways and Mechanisms of Action
PD-1 Signaling Pathway
The binding of PD-L1 or PD-L2 to PD-1 recruits the phosphatase SHP-2 to the T-cell receptor (TCR) signaling complex. SHP-2 dephosphorylates key downstream signaling molecules, such as ZAP70 and PI3K, leading to the inhibition of T-cell activation, proliferation, and cytokine production.
References
- 1. Efficacy of PD-1/PD-L1 blockade monotherapy in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What's the latest update on the ongoing clinical trials related to PD-1? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. TIM-3 teams up with PD-1 in cancer immunotherapy: mechanisms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Tim-3 and PD-1 pathways to reverse T cell exhaustion and restore anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TIM-3 as a promising target for cancer immunotherapy in a wide range of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jitc.bmj.com [jitc.bmj.com]
- 8. Frontiers | Response Efficacy of PD-1 and PD-L1 Inhibitors in Clinical Trials: A Systematic Review and Meta-Analysis [frontiersin.org]
- 9. First-in-human phase I open-label study of the anti–TIM-3 monoclonal antibody INCAGN02390 in patients with select advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. meridian.allenpress.com [meridian.allenpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Targeting Tim-3 in Cancer With Resistance to PD-1/PD-L1 Blockade [frontiersin.org]
- 14. targetedonc.com [targetedonc.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. targetedonc.com [targetedonc.com]
Validating TIM-3 as a Prognostic Marker in Melanoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) has emerged as a critical immune checkpoint receptor with a multifaceted role in the tumor microenvironment of melanoma. Its expression on both tumor-infiltrating lymphocytes (TILs) and melanoma cells themselves presents a complex picture of its prognostic significance. This guide provides an objective comparison of TIM-3 with other key prognostic markers in melanoma, supported by experimental data and detailed methodologies, to aid in the validation and therapeutic targeting of this promising biomarker.
Comparative Prognostic Value of Immune Checkpoint Markers in Melanoma
The prognostic value of TIM-3 in melanoma is an area of active investigation, with studies suggesting both positive and negative correlations with patient outcomes. This variability may be attributed to its dual role on different cell types within the tumor microenvironment. To provide a clear comparison, the following table summarizes the prognostic significance of TIM-3 and other major immune checkpoint inhibitors in melanoma, based on available meta-analyses and large cohort studies.
| Prognostic Marker | Predominant Expressing Cells in Melanoma | Association with Overall Survival (OS) | Hazard Ratio (HR) for Overall Survival (95% CI) | Notes |
| TIM-3 | T cells (exhausted), NK cells, Macrophages, Dendritic Cells, Melanoma cells | Conflicting reports; high expression on TILs often associated with poor prognosis, while expression on melanoma cells may correlate with better outcomes. | HR for solid tumors (high vs. low expression): 1.54 (1.19-1.98) | The prognostic value in melanoma is context-dependent and requires further stratification based on the expressing cell type. |
| PD-1 | T cells (activated, exhausted), B cells, NK cells | High expression on TILs is generally associated with a better prognosis and response to anti-PD-1 therapy. | - | A well-established predictive biomarker for immunotherapy response. |
| PD-L1 | Melanoma cells, Immune cells (macrophages, dendritic cells) | In metastatic melanoma, positive PD-L1 expression is significantly related to prolonged OS. | HR for metastatic melanoma (positive vs. negative expression): 0.57 (0.46-0.70)[1] | PD-L1 expression can be dynamic and heterogeneous. |
| CTLA-4 | T cells (primarily regulatory T cells) | High expression is generally associated with a worse prognosis. | HR for solid tumors (high vs. low expression): 1.24 (0.98–1.56) | One of the first immune checkpoint targets for cancer therapy. |
| LAG-3 | T cells (activated, exhausted), NK cells | High expression is associated with a favorable overall survival in several solid tumors, including melanoma. | HR for solid tumors (high vs. low expression): 0.81 (0.66–0.99)[2] | Often co-expressed with PD-1 on exhausted T cells. |
Disclaimer: The hazard ratios presented are derived from different meta-analyses and studies, which may have variations in patient cohorts, methodologies, and statistical analyses. A direct comparison should be interpreted with caution.
Experimental Protocols for Marker Validation
Accurate and reproducible detection of TIM-3 and other prognostic markers is crucial for their clinical validation. Below are detailed methodologies for the key experimental techniques used.
Immunohistochemistry (IHC) for TIM-3 in Formalin-Fixed Paraffin-Embedded (FFPE) Melanoma Tissue
Objective: To detect the expression and localization of TIM-3 protein in melanoma tissue sections.
Materials:
-
FFPE melanoma tissue sections (4-5 µm) on positively charged slides
-
Deparaffinization and rehydration solutions (Xylene, graded ethanol (B145695) series)
-
Antigen retrieval solution (e.g., Citrate buffer, pH 6.0 or EDTA buffer, pH 9.0)
-
Peroxidase blocking solution (e.g., 3% Hydrogen Peroxide)
-
Protein blocking solution (e.g., Normal Goat Serum)
-
Primary antibody: Anti-TIM-3 monoclonal antibody (e.g., Clone F38-2E2). Optimal dilution should be determined by titration, a starting point of 1:100 is recommended.
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
DAB chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in Xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase and Protein Blocking:
-
Incubate sections with peroxidase blocking solution for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
Incubate with protein blocking solution for 30 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate sections with the diluted anti-TIM-3 primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse with wash buffer.
-
Apply DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes).
-
-
Counterstaining and Mounting:
-
Rinse with distilled water.
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: TIM-3 expression is visualized as brown staining. The localization (membranous, cytoplasmic) and the cell type expressing TIM-3 (tumor cells vs. immune cells) should be carefully evaluated.
Flow Cytometry for TIM-3 on Tumor-Infiltrating Lymphocytes (TILs)
Objective: To quantify the percentage of TIM-3 expressing T cells within the tumor microenvironment.
Materials:
-
Fresh melanoma tumor tissue
-
Tumor dissociation kit (e.g., Miltenyi Biotec)
-
Ficoll-Paque for lymphocyte isolation
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD45 (leukocyte common antigen)
-
Anti-human CD3 (T-cell marker)
-
Anti-human CD4 (Helper T-cell marker)
-
Anti-human CD8 (Cytotoxic T-cell marker)
-
Anti-human TIM-3 (e.g., Clone F38-2E2)
-
Viability dye (e.g., Zombie Aqua™)
-
-
Flow cytometer
Procedure:
-
TIL Isolation:
-
Mechanically and enzymatically dissociate fresh tumor tissue to obtain a single-cell suspension.
-
Isolate lymphocytes using Ficoll-Paque density gradient centrifugation.
-
-
Cell Staining:
-
Wash isolated cells with FACS buffer.
-
Stain with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors with Fc block for 10 minutes.
-
Add the cocktail of fluorochrome-conjugated antibodies (CD45, CD3, CD4, CD8, TIM-3) and incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire stained cells on a flow cytometer.
-
Gate on viable, single cells, followed by CD45+ leukocytes.
-
Within the leukocyte gate, identify CD3+ T cells.
-
Further gate on CD4+ and CD8+ T-cell subsets.
-
Determine the percentage of TIM-3+ cells within the CD4+ and CD8+ T-cell populations.
-
Signaling Pathways and Logical Relationships
The function of TIM-3 is highly dependent on the cell type in which it is expressed. The following diagrams illustrate the known signaling pathways and the logical comparison of TIM-3 with other key immune checkpoints.
Caption: TIM-3 signaling in T cells leading to exhaustion.
Caption: TIM-3 signaling in melanoma cells via the MAPK pathway.
Caption: Comparison of key prognostic markers in melanoma.
References
Navigating Cross-Reactivity: A Guide to Anti-Human TIM-3 Antibodies for Murine Studies
For researchers, scientists, and drug development professionals, the selection of appropriate antibody reagents is a critical step in ensuring the validity and reproducibility of experimental data. When studying immune checkpoints like T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3), the translation of findings from murine models to human systems often necessitates the use of cross-reactive antibodies. This guide provides a comparative overview of the cross-reactivity of commercially available anti-human TIM-3 antibodies with murine TIM-3, supported by experimental data and detailed protocols.
The T-cell immunoglobulin and mucin domain-3 (TIM-3) is a key inhibitory receptor involved in regulating immune responses in both humans and mice. While the overall function of TIM-3 is conserved, there are structural differences between the human and murine proteins. The extracellular domain of human and mouse TIM-3 shares approximately 58% amino acid sequence identity. This level of homology suggests that while some antibodies raised against human TIM-3 may cross-react with the murine counterpart, this is not guaranteed and must be empirically validated.
Comparative Analysis of Anti-Human TIM-3 Antibody Cross-Reactivity
The cross-reactivity of anti-human TIM-3 antibodies with murine TIM-3 varies significantly between different antibody clones and formats (e.g., polyclonal vs. monoclonal). Below is a summary of quantitative data from various commercially available antibodies, primarily assessed by direct ELISA.
| Antibody Name/Clone | Host Species | Isotype | Cross-Reactivity with Murine TIM-3 (Direct ELISA) | Application |
| AF2365 | Goat | Polyclonal IgG | ~5% | ELISA, Western Blot |
| MAB2365 | Rat | Monoclonal IgG2A | No cross-reactivity reported | ELISA, Flow Cytometry |
| M6903 | Human | Monoclonal IgG2 | No affinity for murine TIM-3 | ELISA, Flow Cytometry |
| Anti-Mouse TIM-3 (AF1529) (for comparison) | Goat | Polyclonal IgG | ~10% cross-reactivity with human TIM-3 | ELISA, Western Blot |
Experimental Workflows for Assessing Cross-Reactivity
To rigorously assess the cross-reactivity of an anti-human TIM-3 antibody with murine TIM-3, a series of validation experiments are recommended. The following diagrams and protocols outline the workflows for Western Blot, Flow Cytometry, and ELISA.
Figure 1. Experimental workflows for assessing antibody cross-reactivity.
Detailed Experimental Protocols
Western Blot Protocol for Cross-Reactivity Assessment
1. Sample Preparation:
-
Prepare cell lysates from:
-
A human cell line known to express TIM-3 (e.g., activated human T cells, HEK293 cells transfected with human TIM-3) as a positive control.
-
A murine cell line known to express TIM-3 (e.g., activated murine T cells, murine macrophage cell lines) to test for cross-reactivity.
-
A cell line that does not express TIM-3 (e.g., parental HEK293 cells or a TIM-3 knockout cell line) as a negative control.
-
-
Determine protein concentration of all lysates using a BCA assay.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) from each lysate into the wells of an SDS-PAGE gel.
-
Run the gel to separate proteins by molecular weight.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Blocking:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
4. Primary Antibody Incubation:
-
Incubate the membrane with the anti-human TIM-3 antibody at the manufacturer's recommended concentration, diluted in blocking buffer.
-
Incubate overnight at 4°C with gentle agitation.
5. Secondary Antibody Incubation:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-goat IgG HRP if the primary is a goat polyclonal) for 1 hour at room temperature.
6. Detection and Analysis:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
A band of the correct molecular weight for TIM-3 in the murine lysate lane indicates cross-reactivity. The relative intensity of the band compared to the human lysate lane can provide a qualitative assessment of the degree of cross-reactivity.
Flow Cytometry Protocol for Cross-Reactivity Assessment
1. Cell Preparation:
-
Prepare single-cell suspensions of:
-
Human cells expressing TIM-3 (positive control).
-
Murine cells expressing TIM-3 (test sample).
-
An unstained control and an isotype control for both human and murine cells.
-
-
Adjust cell concentration to 1 x 10^6 cells/mL in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
2. Fc Receptor Blocking:
-
To prevent non-specific binding of the antibody to Fc receptors, incubate the cells with an Fc block reagent for 10-15 minutes at 4°C.
3. Primary Antibody Staining:
-
Add the anti-human TIM-3 antibody at a predetermined optimal concentration to the test samples and the human positive control.
-
Add the corresponding isotype control antibody at the same concentration to the isotype control tubes.
-
Incubate for 30 minutes at 4°C in the dark.
4. Washing:
-
Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes between washes.
5. Secondary Antibody Staining (if required):
-
If the primary antibody is not directly conjugated, resuspend the cells in 100 µL of FACS buffer and add a fluorescently labeled secondary antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice as described in step 4.
6. Data Acquisition and Analysis:
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the live cell population and comparing the median fluorescence intensity (MFI) of the anti-human TIM-3 antibody staining on murine cells to that on human cells, after subtracting the MFI of the respective isotype controls.
TIM-3 Signaling Pathway: Human vs. Murine Conservation
The intracellular signaling pathway of TIM-3 is crucial for its inhibitory function. Both human and mouse TIM-3 lack a classical ITIM (immunoreceptor tyrosine-based inhibitory motif) in their cytoplasmic tails. Instead, they possess conserved tyrosine residues that are phosphorylated upon ligand binding. This phosphorylation event is critical for the recruitment of downstream signaling molecules. The high degree of conservation in the cytoplasmic domain suggests that the fundamental signaling mechanisms of TIM-3 are likely similar between humans and mice.
Independent Validation of TIM-3 Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) has emerged as a critical immune checkpoint receptor, playing a significant role in the regulation of immune responses in cancer and autoimmune diseases. The reliability of research findings in this field is fundamentally dependent on the quality and validation of the reagents used, particularly anti-TIM-3 antibodies and recombinant proteins. This guide provides a comparative overview of published data on TIM-3 research tools, summarizing quantitative data and experimental methodologies to aid researchers in selecting the appropriate reagents for their studies.
Comparative Analysis of Anti-TIM-3 Antibodies
Table 1: Comparison of Select Commercially Available Anti-TIM-3 Antibodies
| Antibody (Clone) | Supplier | Host | Applications Cited by Supplier | Validation Data Highlights (from supplier) |
| Anti-TIM 3 antibody [EPR20767] | Abcam | Rabbit | WB, IP, Flow Cyt | WB on Daudi cell lysate showed a band at ~70kDa. IP from Daudi cell lysate followed by WB.[1] |
| TIM-3 (D5D5R™) XP® Rabbit mAb | Cell Signaling Technology | Rabbit | WB | Validated on primary human CD4+ T cells.[2] |
| Goat Anti-Mouse TIM-3 Polyclonal Antibody | R&D Systems | Goat | WB, Flow, IHC | WB on RAW 264.7 mouse monocyte/macrophage cell line detected a band at 45-70 kDa. IHC on mouse spleen. |
| Anti-TIM-3 Antibody [1827CT151.74.68] | GeneTex | Mouse | WB, FCM | WB on HepG2 and Daudi whole cell lysates. Flow cytometry on U2OS cells.[3] |
Table 2: Performance of Investigational Anti-TIM-3 Monoclonal Antibodies in Functional Assays
| Antibody | Source/Developer | Binding Affinity (KD) | Functional Assay Highlights | Publication |
| MsT001, MsT065, MsT229, MsT286 | Research Study | 3.70 × 10⁻⁹ to 4.61 × 10⁻¹¹ M | MsT229 and MsT286 dose-dependently inhibited the interaction between Galectin-9 and TIM-3.[4] | --INVALID-LINK--[4] |
| INCAGN02390 | Incyte Corporation | Not specified | Phase I clinical trial showed favorable tolerability in patients with advanced solid tumors. Modest antitumor effects as a single agent. | --INVALID-LINK-- |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below are summaries of methodologies used in key experiments for TIM-3 research.
Western Blotting
Objective: To detect TIM-3 protein expression in cell lysates.
Protocol Summary (as described for Anti-TIM 3 antibody [EPR20767]):
-
Lysate Preparation: Whole cell lysates were prepared from Daudi (human Burkitt's lymphoma) cells.
-
SDS-PAGE and Transfer: Lysates (10 µg) were separated by SDS-PAGE and transferred to a membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane was incubated with the primary antibody at the recommended dilution.
-
Secondary Antibody Incubation: An appropriate HRP-conjugated secondary antibody was used for detection.
-
Detection: Signal was detected using an enhanced chemiluminescence (ECL) substrate.[1]
Flow Cytometry
Objective: To detect cell surface expression of TIM-3.
Protocol Summary (as described for anti-TIM-3 mAbs MsT001, MsT065, MsT229, and MsT286):
-
Cell Preparation: RPMI8226 multiple myeloma cells were used to assess endogenous TIM-3 expression.[5]
-
Antibody Staining: Cells were incubated with the anti-TIM-3 monoclonal antibodies.
-
Secondary Antibody: A fluorescently labeled secondary antibody was used for detection.
-
Data Acquisition: Stained cells were analyzed on a flow cytometer.[5]
Immunohistochemistry (IHC)
Objective: To detect TIM-3 expression in tissue sections.
Protocol Summary (as described for Goat Anti-Mouse TIM-3 Polyclonal Antibody):
-
Tissue Preparation: Immersion-fixed paraffin-embedded sections of mouse spleen were used.
-
Antigen Retrieval: Heat-induced epitope retrieval was performed.
-
Primary Antibody Incubation: Sections were incubated with the primary antibody at a concentration of 3-15 µg/mL.
-
Detection: A HRP-polymer-based detection system was used with DAB as the chromogen.
-
Counterstaining: Sections were counterstained with hematoxylin.
TIM-3 Signaling Pathway and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of TIM-3 research.
Caption: TIM-3 Signaling Pathway.
Caption: Experimental Workflow for Antibody Validation.
Caption: Logical Relationship between TIM-3 and PD-1.
References
Benchmarking Novel TIM-3 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) inhibitors with more established candidates in the clinical pipeline. Supported by experimental data, this document summarizes key performance indicators, details experimental methodologies, and visualizes critical pathways and workflows to aid in the evaluation and development of next-generation cancer immunotherapies.
T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) has emerged as a critical immune checkpoint receptor, playing a significant role in T-cell exhaustion and tumor-mediated immune suppression.[1] Its expression on various immune cells, including T cells, regulatory T cells (Tregs), macrophages, and natural killer (NK) cells, makes it a compelling target for cancer immunotherapy.[1] While no TIM-3 inhibitor has yet received FDA approval, several promising candidates are progressing through clinical trials. This guide focuses on a comparative analysis of key novel and established TIM-3 inhibitors: Sabatolimab (MBG453), Cobolimab (TSR-022), and LY3321367.
Performance Comparison of TIM-3 Inhibitors
The following table summarizes the available quantitative data for the selected TIM-3 inhibitors, providing a basis for objective comparison of their biochemical and clinical activities.
| Inhibitor | Molecule Type | Binding Affinity (Kd) | In Vitro Activity | Clinical Trial Highlights (Monotherapy) | Clinical Trial Highlights (Combination Therapy) | Developer |
| Sabatolimab (MBG453) | Humanized IgG4 mAb | 0.085 nM (to human TIM-3)[2] | Blocks TIM-3 binding to PtdSer and partially to Galectin-9.[3] | No responses observed in a Phase I/Ib study in advanced solid tumors.[3] | Partial responses (6%) in patients with colorectal cancer, NSCLC, melanoma, and SCLC when combined with an anti-PD-1 antibody (Spartalizumab).[3] | Novartis |
| Cobolimab (TSR-022) | Anti-TIM-3 mAb | Not explicitly reported | Mediates TIM-3 internalization with an IC50 of 0.4464 nM.[4] | Not reported as monotherapy. | In combination with the PD-1 inhibitor Dostarlimab, showed an Overall Response Rate (ORR) of 8.3% and a Disease Control Rate (DCR) of 21.4% in patients with advanced NSCLC.[5] | Tesaro (a GSK company) |
| LY3321367 | Anti-TIM-3 mAb | Not explicitly reported | Pharmacokinetic/pharmacodynamic modeling indicated 100% target engagement at doses ≥600 mg.[6] | In a Phase Ia/b study in NSCLC, for anti-PD-1/L1 refractory patients, ORR was 0% and DCR was 35%. For anti-PD-1/L1 responders, ORR was 7% and DCR was 50%.[7] | In combination with an anti-PD-L1 antibody, the ORR was 4% and DCR was 42% in expansion cohorts.[7] | Eli Lilly and Company |
TIM-3 Signaling Pathway
The TIM-3 signaling pathway is a complex network of interactions that ultimately leads to the suppression of anti-tumor immunity. Understanding this pathway is crucial for the rational design and application of TIM-3 inhibitors.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. onclive.com [onclive.com]
- 6. Blocking TIM-3 in Treatment-refractory Advanced Solid Tumors: A Phase Ia/b Study of LY3321367 with or without an Anti-PD-L1 Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Data from Blocking TIM-3 in Treatment-refractory Advanced Solid Tumors: A Phase Ia/b Study of LY3321367 with or without an Anti-PD-L1 Antibody - Clinical Cancer Research - Figshare [figshare.com]
A Comparative Meta-Analysis of Clinical Trials Targeting TIM-3 in Oncology
In the rapidly evolving landscape of cancer immunotherapy, T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) has emerged as a critical immune checkpoint receptor implicated in tumor-mediated immune suppression. Its expression on various immune cells, including exhausted T cells, is associated with a poor prognosis in several malignancies. Consequently, targeting TIM-3 has become a promising therapeutic strategy, with several monoclonal antibodies undergoing clinical investigation. This guide provides a meta-analysis of key clinical trials involving three prominent anti-TIM-3 agents: sabatolimab (MBG453), cobolimab (TSR-022), and LY3321367, offering a comparative overview of their efficacy and safety profiles.
Efficacy of TIM-3 Targeting Therapies
The clinical development of TIM-3 inhibitors has explored both monotherapy and combination approaches, primarily with anti-PD-1/PD-L1 agents, across a spectrum of solid and hematological malignancies. The data summarized below is collated from early-phase clinical trials and is intended to provide a comparative snapshot of the current landscape.
Solid Tumors
In patients with advanced solid tumors, TIM-3 inhibitors as monotherapy have demonstrated modest clinical activity. However, when combined with PD-1/PD-L1 blockade, there is evidence of enhanced anti-tumor responses, particularly in patients who have previously progressed on anti-PD-1/PD-L1 therapy.
| Therapy | Trial (NCT) | Cancer Type | Treatment Line | N | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) | Citation |
| Sabatolimab (800 mg Q4W) + Spartalizumab (400 mg Q4W) | NCT02608268 | Advanced Solid Tumors | Pre-treated | 86 | 6 | - | - | - | [1] |
| Colorectal Cancer | Pre-treated | - | 2/6 patients had PR | - | - | - | [1] | ||
| NSCLC | Pre-treated | - | 1 PR | - | - | - | [1] | ||
| Cobolimab + Dostarlimab (500 mg Q3W) | AMBER (NCT02817633) | Advanced/Metastatic NSCLC | Post-PD-(L)1 | 84 | 8.3 | 21.4 | 1.9 - 2.1 (dose-dependent) | 6.2 - 11.6 (dose-dependent) | [2] |
| Cobolimab (1 mg/kg) + Nivolumab (3 mg/kg Q2W) | AMBER (NCT02817633) | Advanced Solid Tumors | Pre-treated | 7 | 42.9 | - | - | - | [3] |
| LY3321367 Monotherapy | NCT03099109 | Advanced Solid Tumors | Pre-treated | 30 | 3.3 | 40 | - | - | [4],[5] |
| NSCLC (PD-1/L1 refractory) | Post-PD-(L)1 | 23 | 0 | 35 | 1.9 | - | [5] | ||
| NSCLC (PD-1/L1 responders) | Post-PD-(L)1 | 14 | 7 | 50 | 7.3 | - | [5] | ||
| LY3321367 + LY3300054 (anti-PD-L1) | NCT03099109 | Advanced Solid Tumors | Pre-treated | 91 | 4 | 42 | - | - | [5] |
ORR: Overall Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; NSCLC: Non-Small Cell Lung Cancer; PR: Partial Response. Doses for Cobolimab + Dostarlimab in the NSCLC cohort were 100 mg, 300 mg, and 900 mg.
Hematological Malignancies
In hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS), TIM-3 inhibitors in combination with hypomethylating agents (HMAs) have shown promising results.
| Therapy | Trial (NCT) | Cancer Type | Treatment Line | N | ORR (%) | Citation |
| Sabatolimab + Decitabine (B1684300)/Azacitidine | NCT03066648 | Newly Diagnosed AML | HMA-naïve, unfit for intensive chemo | 34 | 41.2 | |
| High-Risk MDS | HMA-naïve | 35 | 62.9 |
Safety and Tolerability
A crucial aspect of novel immunotherapies is their safety profile. The following table summarizes key treatment-related adverse events (TRAEs) observed in clinical trials of TIM-3 inhibitors.
| Therapy | Trial (NCT) | Most Common TRAEs (%) | Grade ≥3 TRAEs (%) | Citation |
| Sabatolimab Monotherapy | NCT02608268 | Fatigue (9%) | - | [1] |
| Sabatolimab + Spartalizumab | NCT02608268 | Fatigue (15%) | - | [1] |
| Cobolimab Monotherapy | AMBER (NCT02817633) | Fatigue, nausea, vomiting, rash (overall 67.4%) | 4.3 | [3] |
| Cobolimab + Dostarlimab | AMBER (NCT02817633) | - | 13.1 | [2] |
| LY3321367 Monotherapy | NCT03099109 | Pruritus, rash, fatigue, anorexia, infusion-related reactions | 2 patients with Grade ≥3 (dyspnea, lipase (B570770) increase) | [4],[5] |
| LY3321367 + LY3300054 | NCT03099109 | Mild (Grade ≤2) | 1 patient with Grade 3 anemia | [4] |
| Sabatolimab + HMAs | NCT03066648 | Thrombocytopenia, neutropenia, anemia, febrile neutropenia (similar to HMA alone) | - | [6] |
Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in these trials is essential for a critical appraisal of the results.
Sabatolimab ± Spartalizumab in Advanced Solid Tumors (NCT02608268)
-
Study Design: A Phase I/II, multicenter, open-label study with dose-escalation and expansion cohorts.[7]
-
Patient Population: Adults with advanced, unresectable solid tumors who have progressed on standard therapy. Patients with melanoma and NSCLC were excluded from the dose-ranging part.[7]
-
Inclusion Criteria: ECOG performance status of 0 or 1, measurable disease as per RECIST v1.1, and willingness to undergo tumor biopsies.
-
Exclusion Criteria: Symptomatic CNS metastases, history of severe hypersensitivity to monoclonal antibodies, and active HIV, HBV, or HCV infection.
-
Treatment Regimens:
-
Monotherapy: Sabatolimab administered intravenously at doses ranging from 20 to 1200 mg every 2 or 4 weeks.[7]
-
Combination Therapy: Sabatolimab (20-1200 mg Q2W or Q4W) administered with spartalizumab (80-400 mg Q2W or Q4W).[7] The recommended Phase 2 dose (RP2D) for the combination was sabatolimab 800 mg Q4W with spartalizumab 400 mg Q4W.[8]
-
-
Endpoints: The primary objectives were to assess safety and tolerability and to determine the MTD and/or RP2D. Secondary objectives included preliminary anti-tumor activity (ORR, DCR), pharmacokinetics, and pharmacodynamics.[7]
Cobolimab ± Dostarlimab in Advanced Solid Tumors (AMBER Trial - NCT02817633)
-
Study Design: A Phase 1, multi-center, open-label study with dose-escalation and cohort-expansion parts.[3]
-
Patient Population: Patients with advanced solid tumors. The part 2B expansion cohort focused on patients with advanced/metastatic NSCLC previously treated with an anti-PD-(L)1 therapy.[9]
-
Inclusion Criteria: Adults with adequate organ function. For the NSCLC cohort, patients must have received prior anti-PD-(L)1 therapy.[9]
-
Exclusion Criteria: Prior treatment with an anti-LAG-3 or anti-TIM-3 agent, and for the NSCLC cohort, known EGFR mutation, ALK translocation, or ROS1 mutation.
-
Treatment Regimens:
-
Endpoints: Primary endpoints were safety, tolerability, and RP2D. Secondary endpoints included ORR, DCR, and overall survival.[3][9]
LY3321367 ± LY3300054 in Advanced Solid Tumors (NCT03099109)
-
Study Design: A Phase 1a/1b, open-label, dose-escalation and expansion study.[4]
-
Patient Population: Patients with histologically confirmed advanced, relapsed/refractory solid tumors.[4]
-
Inclusion Criteria: For Phase 1a, prior PD-1/PD-L1 therapy was allowed if toxicities were resolved.[1]
-
Exclusion Criteria: Active or chronic infections (HIV, HBV, HCV), active autoimmune disorders, and use of chronic supraphysiologic doses of corticosteroids.[1]
-
Treatment Regimens:
-
Monotherapy (Arm A): LY3321367 administered intravenously at doses from 3 mg to 1200 mg every 2 weeks.[4]
-
Combination Therapy (Arm B): LY3321367 (70 mg - 1200 mg) in combination with LY3300054 (200 mg - 700 mg) every 2 weeks. The RP2D for the combination was LY3321367 1200 mg IV Q2W for cycles 1-2, followed by 600 mg Q2W.[4]
-
-
Endpoints: Primary objectives were to assess safety and tolerability and determine the RP2D. Secondary endpoints included pharmacokinetics, immunogenicity, and clinical efficacy (ORR).[4]
Visualizing the Mechanisms
To better understand the rationale behind TIM-3 targeting and the methodology of this meta-analysis, the following diagrams illustrate the TIM-3 signaling pathway and the workflow for conducting a systematic review of clinical trials.
Figure 1: Simplified TIM-3 Signaling Pathway.
Figure 2: Meta-Analysis Workflow based on PRISMA Guidelines.
Conclusion
The landscape of TIM-3 targeting in oncology is dynamic, with ongoing research continuing to delineate the optimal therapeutic strategies. The current body of evidence suggests that while TIM-3 inhibitors have limited efficacy as monotherapy in advanced solid tumors, their combination with PD-1/PD-L1 blockade holds promise for overcoming resistance to immunotherapy. In hematological malignancies, the combination with hypomethylating agents has demonstrated encouraging response rates. As more data from later-phase trials become available, a clearer picture of the role of TIM-3 inhibitors in the armamentarium of cancer therapeutics will emerge. This guide serves as a foundational resource for researchers and clinicians to navigate the current clinical trial data and understand the scientific rationale underpinning this therapeutic approach.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. A Study of TSR-022 in Participants With Advanced Solid Tumors (AMBER) [clin.larvol.com]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Phase Ib study of sabatolimab (MBG453), a novel immunotherapy targeting TIM-3 antibody, in combination with decitabine or azacitidine in high- or very high-risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. bmjopen.bmj.com [bmjopen.bmj.com]
- 9. Research Portal [iro.uiowa.edu]
Comparative Transcriptomics of TIM-3 High Versus TIM-3 Low Tumors: A Guide for Researchers
T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), also known as HAVCR2, has emerged as a critical immune checkpoint receptor implicated in tumor-induced immune suppression.[1][2] Its expression on various immune cells, including T cells, regulatory T cells (Tregs), natural killer (NK) cells, and dendritic cells (DCs), plays a pivotal role in modulating anti-tumor immunity.[3][4] Tumors with high levels of TIM-3 expression often exhibit distinct transcriptomic signatures compared to their TIM-3 low counterparts, reflecting a more immunosuppressive microenvironment and T-cell exhaustion.[4][5] This guide provides a comparative analysis of the transcriptomic landscapes of TIM-3 high versus TIM-3 low tumors, supported by experimental data and methodologies.
Transcriptomic and Immunological Profile Comparison
High TIM-3 expression in the tumor microenvironment is associated with significant changes in gene expression, immune cell infiltration, and the expression of other key immune checkpoints. These differences are summarized in the tables below.
Table 1: Differentially Expressed Genes (DEGs) and Enriched Pathways
| Feature | TIM-3 High Tumors | TIM-3 Low Tumors |
| Key Upregulated Genes | Genes associated with T-cell exhaustion (e.g., PD-1, CTLA-4, LAG-3), immunosuppressive cytokines (e.g., IL-10, TGF-β), and myeloid-derived suppressor cell (MDSC) expansion.[3][6] | Genes associated with robust immune activation and pro-inflammatory responses. |
| Key Downregulated Genes | Genes related to T-cell activation, proliferation, and effector function (e.g., IFN-γ, TNF-α).[1][7] | Genes associated with immune suppression. |
| Enriched Pathways | Pathways related to immune suppression, T-cell exhaustion, apoptosis, and negative regulation of angiogenesis.[8] | Pathways related to T-cell activation, cytokine signaling, and anti-tumor immune responses. |
Table 2: Comparative Immune Cell Infiltration
| Immune Cell Type | TIM-3 High Tumors | TIM-3 Low Tumors |
| CD8+ T Cells | Higher infiltration of CD8+ T cells, but these cells are often dysfunctional or "exhausted," co-expressing other inhibitory receptors like PD-1.[1][5] | Lower infiltration of exhausted CD8+ T cells; more functional, cytotoxic T cells. |
| Regulatory T cells (Tregs) | Increased frequency of highly suppressive TIM-3+ Tregs, which contribute to the immunosuppressive microenvironment.[1][6] | Lower frequency of suppressive Treg populations. |
| Natural Killer (NK) Cells | Increased expression of TIM-3 on NK cells is associated with their exhaustion and reduced cytotoxicity.[3][7] | More functional NK cells with lower TIM-3 expression. |
| Myeloid-Derived Suppressor Cells (MDSCs) | TIM-3 expression on T cells can promote the accumulation of MDSCs, which suppress anti-tumor immune responses.[1][3] | Lower accumulation of MDSCs. |
| Dendritic Cells (DCs) | TIM-3 expression on tumor-associated DCs suppresses their ability to present antigens and activate T cells.[1][3] | More functional, mature DCs capable of priming anti-tumor T-cell responses. |
Table 3: Correlation with Other Immune Checkpoints
| Immune Checkpoint | Correlation with TIM-3 Expression |
| PD-1 (Programmed cell death protein 1) | Strong positive correlation. TIM-3 and PD-1 are often co-expressed on the most dysfunctional and exhausted T cells.[4][9] |
| PD-L1/PD-L2 (Programmed death-ligand 1/2) | High TIM-3 expression is significantly correlated with high PD-L1 and PD-L2 RNA expression.[10][11] |
| CTLA-4 (Cytotoxic T-lymphocyte-associated protein 4) | Positive correlation, with co-expression indicating a highly suppressed immune state.[11][12] |
| LAG-3 (Lymphocyte-activation gene 3) | Positive correlation, often co-expressed on exhausted T cells.[13] |
| VISTA (V-domain Ig suppressor of T cell activation) | High TIM-3 RNA expression is correlated with high VISTA RNA expression.[10][14] |
Table 4: Clinical and Prognostic Significance
| Aspect | Association with High TIM-3 Expression |
| Prognosis | Generally associated with poor prognosis and more aggressive disease in various cancers, including melanoma, non-small cell lung cancer (NSCLC), and hepatocellular carcinoma.[3][4][9] |
| Response to Immunotherapy | High TIM-3 expression may predict resistance to anti-PD-1/PD-L1 monotherapy.[10] However, in patients treated with immune checkpoint inhibitors, high TIM-3 expression has been associated with longer overall survival, suggesting it may identify a patient population that benefits from these therapies.[10][14] |
| Tumor Types with High Expression | TIM-3 expression is variable across different cancer types, with pancreatic cancer showing a high proportion of TIM-3 high tumors.[10][11][14] |
Experimental Protocols
The transcriptomic analysis of TIM-3 high versus TIM-3 low tumors relies on a series of well-established molecular biology techniques.
A. RNA Sequencing (Bulk)
Bulk RNA-Seq provides a comprehensive overview of the transcriptome in a tumor sample.
-
Sample Preparation: Tumor biopsies (fresh frozen or FFPE) are collected. For comparative analysis, matched normal tissue can also be collected.[15]
-
RNA Extraction: Total RNA is extracted from the tissue samples. RNA quality and quantity are assessed, typically using a spectrophotometer and an automated electrophoresis system to determine the RNA Integrity Number (RIN). A RIN > 8 is generally preferred for mRNA library preparation.[16]
-
Library Preparation:
-
For coding mRNA analysis, poly(A) selection is used to enrich for mRNA.
-
For analysis that includes non-coding RNA, ribosomal RNA (rRNA) depletion is performed.
-
The enriched RNA is then fragmented, converted to cDNA, and sequencing adapters are ligated.[16]
-
-
Sequencing: The prepared libraries are sequenced using a high-throughput next-generation sequencing (NGS) platform. A sequencing depth of 10-20 million paired-end reads is recommended for mRNA-focused studies.[16][17]
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Read Alignment: Reads are aligned to a reference genome.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted.
-
Normalization: Read counts are normalized to account for differences in library size and gene length.[14]
-
Differential Expression Analysis: Statistical methods are used to identify genes that are significantly upregulated or downregulated between TIM-3 high and TIM-3 low tumor groups.
-
Pathway and Gene Set Enrichment Analysis: Tools are used to identify biological pathways and functions that are overrepresented in the list of differentially expressed genes.[6]
-
B. Single-Cell RNA Sequencing (scRNA-Seq)
scRNA-Seq allows for the transcriptomic profiling of individual cells, providing a high-resolution view of the cellular heterogeneity within the tumor microenvironment.[18]
-
Single-Cell Isolation: A single-cell suspension is generated from the tumor tissue.
-
Library Preparation and Sequencing: Individual cells are captured (e.g., in droplets or wells), and their RNA is barcoded, converted to cDNA, amplified, and sequenced.[18]
-
Data Analysis: Specialized computational pipelines are used for quality control, normalization, dimensionality reduction, and clustering to identify different cell populations (e.g., various immune cell subsets, cancer cells) and their respective gene expression profiles.[18] This allows for a detailed comparison of gene expression within specific cell types between TIM-3 high and TIM-3 low tumors.
C. Validation Techniques
-
Quantitative Real-Time PCR (qRT-PCR): Used to validate the expression levels of a select number of differentially expressed genes identified by RNA-Seq.[18]
-
Immunohistochemistry (IHC) / Quantitative Immunofluorescence (QIF): These techniques are used to validate the protein expression of key genes in tissue sections and to assess the spatial distribution and co-localization of different immune cell markers (e.g., TIM-3, PD-1, CD8).[13]
Visualizations: Pathways and Workflows
A. TIM-3 Signaling Pathways
Caption: TIM-3 signaling pathways in different immune cells.
B. Experimental Workflow for Comparative Transcriptomics
Caption: Workflow for comparative transcriptomic analysis.
C. TIM-3 in the Tumor Microenvironment
Caption: Immunosuppressive role of TIM-3 in the tumor microenvironment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Unraveling the immunomodulatory role of TIM-3 in head and neck squamous cell carcinoma: implications for targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tim-3 and its role in regulating anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Expression of Tim-3 drives phenotypic and functional changes in Treg cells in secondary lymphoid organs and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The TIM3/Gal9 Signaling Pathway: An Emerging Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blockade of PD-1, PD-L1, and TIM-3 Altered Distinct Immune- and Cancer-Related Signaling Pathways in the Transcriptome of Human Breast Cancer Explants [mdpi.com]
- 9. The Role of TIM-3 and LAG-3 in the Microenvironment and Immunotherapy of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncology.labcorp.com [oncology.labcorp.com]
- 11. Pan-cancer analysis of TIM-3 transcriptomic expression reveals high levels in pancreatic cancer and interpatient heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TIM-3 as a promising target for cancer immunotherapy in a wide range of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression analysis and significance of PD-1, LAG-3 and TIM-3 in human non-small cell lung cancer using spatially-resolved and multiparametric single-cell analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TIM-3 transcriptomic landscape with clinical and immunomic correlates in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Transcriptomics and Solid Tumors: The Next Frontier in Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experimental Design: Best Practices [bioinformatics.ccr.cancer.gov]
- 17. Cancer Transcriptome Analysis with RNA-Seq [illumina.com]
- 18. Single-cell transcriptomics - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Safe Disposal of I3MT-3: A Procedural Guide
For researchers and professionals in the field of drug development, the proper handling and disposal of specialized chemical compounds like I3MT-3 is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including a step-by-step disposal plan for this compound, ensuring that its management is conducted in a safe and compliant manner.
This compound Chemical and Physical Properties
A summary of the key properties of this compound is presented below. This information is critical for understanding the handling and storage requirements that inform safe disposal.
| Property | Value |
| Chemical Name | 2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)-1-(naphthalen-1-yl)ethanone |
| Synonyms | HMPSNE |
| CAS Number | 459420-09-8 |
| Molecular Formula | C17H14N2O2S |
| Appearance | Solid |
Immediate Safety and Handling Considerations
Before proceeding with the disposal process, it is imperative to adhere to the following safety protocols when handling this compound:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]
-
Avoid Contact: Prevent direct contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention.[1]
-
Ignition Sources: Keep this compound away from all sources of ignition.[1]
Step-by-Step Disposal Protocol for this compound
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service. Adherence to local, state, and federal regulations is mandatory throughout this process.
Step 1: Waste Identification and Segregation
-
Identify the waste material as this compound.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions. It should be collected in a dedicated, properly labeled waste container.
Step 2: Containerization
-
Use a suitable, sealed, and chemically compatible container for the collection of this compound waste.[1] The container must be in good condition and free from leaks.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name "this compound" and its CAS number "459420-09-8".
Step 3: Accumulation and Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
This storage area should be away from incompatible materials and general laboratory traffic. The container should be kept tightly closed in a dry, cool, and well-ventilated place.[1]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide the disposal service with a precise description of the waste, including its chemical name and quantity.
Step 5: Documentation
-
Maintain a detailed record of the amount of this compound waste generated and the date of its transfer to the disposal service. This documentation is crucial for regulatory compliance.
Important Note: Under no circumstances should this compound be disposed of down the drain or in the regular trash. Discharge into the environment must be avoided.[1]
Experimental Workflow for Disposal
The logical flow of the this compound disposal procedure is illustrated in the diagram below.
References
Essential Safety and Logistical Guide for Handling I3MT-3
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling of I3MT-3 (also known as HMPSNE), a potent and selective inhibitor of the enzyme 3-Mercaptopyruvate sulfurtransferase (3MST). Adherence to these guidelines is essential to ensure personnel safety and maintain the integrity of research.
Chemical and Physical Properties
A summary of key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₁₇H₁₄N₂O₂S[1] |
| Molecular Weight | 310.37 g/mol [2][3] |
| CAS Number | 459420-09-8[1] |
| Appearance | Solid[3] |
| Purity | Typically ≥95% (HPLC)[1] |
| Solubility | Soluble in DMSO[4] |
| Storage | Store at -20°C for up to one month or -80°C for up to six months.[4] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound as an enzyme inhibitor and the lack of comprehensive toxicological data, a cautious approach to personal protection is mandatory. The following PPE must be worn at all times when handling the compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | To prevent skin contact and potential absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes of this compound solutions. |
| Body Protection | A lab coat that is fully buttoned. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required when handling small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or handling bulk powder. | To prevent inhalation of the compound, especially in powder form. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely preparing and using this compound in a laboratory setting.
3.1. Preparation of Stock Solutions
-
Work Area Preparation : Conduct all work with solid this compound and its concentrated solutions within a certified chemical fume hood to minimize inhalation exposure.
-
Pre-use Inspection : Before handling, visually inspect the container for any damage or leaks.
-
Weighing : If working with the solid form, carefully weigh the required amount on an analytical balance within the fume hood. Use appropriate tools (e.g., anti-static spatulas) to avoid generating dust.
-
Dissolving : Add the appropriate volume of dimethyl sulfoxide (B87167) (DMSO) to the solid this compound to achieve the desired stock solution concentration. Cap the vial securely and vortex or sonicate until the solid is completely dissolved.
-
Labeling : Clearly label the stock solution container with the compound name (this compound), concentration, solvent (DMSO), date of preparation, and your initials.
3.2. Use in Experiments
-
Dilutions : Prepare working dilutions from the stock solution as required for your specific experimental protocol.
-
Cell Culture Applications : When adding this compound solutions to cell cultures, use sterile techniques and appropriate personal protective equipment.
-
Post-use : After use, securely cap all containers of this compound solutions and return them to the appropriate storage conditions (-20°C or -80°C).
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
4.1. Waste Segregation
-
Solid Waste : Collect any disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, weigh boats) in a dedicated, clearly labeled hazardous waste bag.
-
Liquid Waste : All liquid waste containing this compound, including unused stock solutions and experimental media, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
4.2. Disposal Procedure
-
Container Labeling : Ensure all waste containers are labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent "DMSO."
-
Institutional Guidelines : Follow your institution's specific guidelines for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Do Not Pour Down the Drain : Under no circumstances should this compound or its solutions be poured down the drain.
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Incident | First Aid / Spill Response |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed, labeled hazardous waste container. Clean the spill area with an appropriate solvent and then soap and water. |
| Large Spill | Evacuate the area and alert your supervisor and institutional EHS. Do not attempt to clean up a large spill without appropriate training and equipment. |
Experimental Workflow and Safety
The following diagram illustrates the key stages of handling this compound, from receiving the compound to the final disposal of waste, highlighting the critical safety measures at each step.
Caption: Workflow for safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
